molecular formula C19H22N2OS B1664959 Acepromazine CAS No. 61-00-7

Acepromazine

Numéro de catalogue: B1664959
Numéro CAS: 61-00-7
Poids moléculaire: 326.5 g/mol
Clé InChI: NOSIYYJFMPDDSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acepromazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by an acetyl group at position 2 and a 3-(dimethylamino)propyl group at position 10. It has a role as a phenothiazine antipsychotic drug. It is a methyl ketone, an aromatic ketone, a tertiary amino compound and a member of phenothiazines.
This compound is one of the phenothiazine derivative psychotropic drugs, used little in humans, however frequently in animals as a sedative and antiemetic.
This compound is a phenothiazine derivative with depressant effect on the central nervous system. This compound acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A phenothiazine that is used in the treatment of PSYCHOSES.
See also: Mesoridazine (related);  Perazine (related);  this compound Maleate (active moiety of).

Propriétés

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSIYYJFMPDDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3598-37-6 (maleate)
Record name Acepromazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022552
Record name Acetylpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acepromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.80e-03 g/L
Record name Acepromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61-00-7
Record name Acepromazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acepromazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acepromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetylpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acepromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EJ303F0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acepromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Acepromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acepromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide on the Dopamine Receptor Antagonist Activity of Acepromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and tranquilizing properties. Its primary mechanism of action involves the antagonism of dopamine receptors within the central nervous system. This technical guide provides a comprehensive overview of this compound's activity as a dopamine receptor antagonist, detailing its binding affinities, functional potencies, and the subsequent effects on downstream signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for the assessment of dopamine receptor antagonism, and presents visual representations of the associated molecular interactions and workflows to support further research and drug development in this area.

Introduction

This compound is a neuroleptic agent that exerts its effects by blocking various neurotransmitter receptors, with a pronounced antagonist activity at dopamine receptors.[1][2][3] It interacts with both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, with a particularly high affinity for the D2 subtype.[4][5] This antagonism disrupts the normal signaling cascades initiated by dopamine, leading to the sedative, antiemetic, and anxiolytic effects observed clinically. Understanding the precise nature of this compound's interaction with each dopamine receptor subtype is crucial for elucidating its full pharmacological profile and for the development of novel therapeutics with improved selectivity and reduced side effects.

Quantitative Analysis of this compound's Dopamine Receptor Antagonist Activity

Dopamine Receptor Binding Affinity

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Table 1: this compound Dopamine Receptor Binding Affinity

Receptor SubtypeLigandKi (nM)Source
D1[3H]SCH23390Data Not Available-
D2[3H]SpiperonePotent Antagonist
D3[3H]SpiperoneData Not Available-
D4[3H]SpiperoneData Not Available-

Note: While specific Ki values for this compound are not provided in the search results, it is consistently described as a potent D2 receptor antagonist.

Dopamine Receptor Functional Antagonism

Functional assays, such as the cAMP inhibition assay for D2-like receptors, are used to measure the ability of an antagonist to block the biological response initiated by an agonist. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Table 2: this compound Dopamine Receptor Functional Antagonism

Receptor SubtypeAssay TypeIC50 (nM)Source
D1-likecAMP Stimulation AssayData Not Available-
D2-likecAMP Inhibition AssayData Not Available-

Note: The lack of specific IC50 values for this compound in the provided search results highlights a gap in the publicly available data for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a compound's pharmacological activity. The following sections describe standardized protocols for assessing the dopamine receptor antagonist properties of phenothiazines like this compound.

Radioligand Displacement Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for dopamine receptors.

Experimental Workflow for Radioligand Displacement Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing dopamine receptor subtypes) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Spiperone) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (this compound) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation Counting to measure radioactivity Filtration->Counting Data_Processing Data Processing and Curve Fitting (IC50) Counting->Data_Processing Ki_Calculation Ki Calculation (Cheng-Prusoff equation) Data_Processing->Ki_Calculation

Caption: Workflow for a radioligand displacement binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the dopamine receptor subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors), and varying concentrations of the test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (D2-like Receptor Antagonism)

This protocol describes how to measure the functional antagonism of this compound at Gi-coupled D2-like dopamine receptors by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Experimental Workflow for cAMP Functional Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture cells expressing D2-like receptors Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating Antagonist_Incubation Pre-incubate with This compound Cell_Plating->Antagonist_Incubation Agonist_Stimulation Stimulate with Dopamine + Forskolin Antagonist_Incubation->Agonist_Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Agonist_Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis and IC50 Determination cAMP_Measurement->Data_Analysis

Caption: Workflow for a cAMP functional antagonism assay.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the D2-like receptor of interest (e.g., CHO or HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) along with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) to all wells except the negative control.

  • Incubation: Incubate the plate for a specific time to allow for the modulation of cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound and fit the data to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Downstream Signaling Pathways

The antagonism of dopamine receptors by this compound disrupts the intracellular signaling cascades normally initiated by dopamine. The D1-like and D2-like receptor families are coupled to different G proteins, leading to opposing effects on the production of the second messenger cyclic AMP (cAMP).

D1-like Receptor Signaling

D1-like receptors (D1 and D5) are coupled to Gs/olf proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32. This compound, by blocking D1-like receptors, would prevent this cascade of events.

D2-like Receptor Signaling

D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound's primary mechanism of action is the potent antagonism of D2 receptors, thereby blocking this inhibitory effect and leading to a relative increase in cAMP levels that were being suppressed by dopamine.

Beyond the canonical cAMP pathway, D2 receptor signaling also involves β-arrestin-mediated pathways that can influence other signaling molecules such as Akt and GSK-3β. Blockade of D2 receptors by antagonists like this compound can therefore have complex effects on these downstream signaling networks.

Dopamine D2 Receptor Antagonism by this compound

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream Modulates Akt_GSK3 Akt/GSK-3β Pathway Beta_Arrestin->Akt_GSK3 Modulates Akt_GSK3->Downstream Modulates

Caption: Signaling pathway of D2 receptor antagonism by this compound.

Conclusion

This compound's primary pharmacological action as a dopamine receptor antagonist, particularly at the D2 receptor, is well-established. This antagonism disrupts dopamine-mediated signaling pathways, leading to its characteristic sedative and tranquilizing effects. While qualitative data on its receptor interactions are available, a significant gap exists in the public domain regarding specific quantitative binding affinities (Ki) and functional potencies (IC50) for this compound at the various dopamine receptor subtypes. Further research is warranted to fully elucidate the quantitative pharmacology of this compound, which will be instrumental in the development of more selective and safer neuroleptic agents for both veterinary and potentially human applications. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding of dopamine receptor pharmacology.

References

The Pharmacokinetics of Acepromazine Across Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acepromazine, a phenothiazine derivative, is a widely utilized tranquilizer and sedative in veterinary medicine. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which exhibits significant variability across different animal species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's pharmacokinetics in key animal species, including dogs, cats, and horses. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and veterinary medicine. This document synthesizes quantitative pharmacokinetic data, details common experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this critical veterinary drug.

Introduction

This compound exerts its primary sedative effects through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] It also interacts with other receptors, including α1-adrenergic, histamine H1, and muscarinic cholinergic receptors, contributing to its broad pharmacological effects, which include antiemetic and hypotensive actions.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for optimizing dosing regimens, minimizing adverse effects, and ensuring animal welfare. This guide will delve into the species-specific pharmacokinetic parameters that govern the disposition of this compound in the body.

Comparative Pharmacokinetics

The pharmacokinetic parameters of this compound vary considerably among dogs, cats, and horses. These differences necessitate species-specific dosing strategies to achieve the desired level of sedation while avoiding potential complications. The following tables summarize the key pharmacokinetic parameters for intravenous (IV) and oral (PO) administration of this compound in these species.

Table 1: Intravenous (IV) Administration of this compound
ParameterDogHorseCat
Dose (mg/kg) 0.01 - 0.05[5]0.090.01 - 0.05
Elimination Half-life (t½) 7.1 hours5.16 ± 0.45 hoursData not available
Volume of Distribution (Vd) --Data not available
Clearance (Cl) --Data not available
Protein Binding (%) ->99Data not available
Table 2: Oral (PO) Administration of this compound
ParameterDogHorseCat
Dose (mg/kg) 1.3 - 1.50.090.5 - 1.5
Elimination Half-life (t½) 15.9 hours8.58 ± 2.23 hours-
Bioavailability (%) 20--
Time to Maximum Concentration (Tmax) ---
Maximum Concentration (Cmax) ---

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of this compound is the blockade of dopamine D2 receptors in the brain. This antagonism disrupts dopaminergic neurotransmission, leading to the characteristic sedative and tranquilizing effects. The signaling cascade initiated by dopamine D2 receptor activation and its subsequent inhibition by this compound is a critical aspect of its pharmacology.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability (Sedation) PKA->CellularResponse Leads to This compound This compound This compound->D2R Antagonizes Start Start: Animal Preparation Dosing Drug Administration (IV or PO) Start->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation Storage Plasma Storage (-80°C) PlasmaSeparation->Storage Analysis LC-MS/MS Analysis Storage->Analysis DataAnalysis Pharmacokinetic Data Analysis Analysis->DataAnalysis End End: Determine PK Parameters DataAnalysis->End

References

An In-depth Technical Guide on the Historical Development and Initial Clinical Use of Acepromazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acepromazine, a phenothiazine derivative, holds a unique position in pharmaceutical history, beginning its journey in human medicine as an antipsychotic agent in the 1950s before transitioning almost exclusively to veterinary practice.[1][2][3] Known chemically as 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone, it is structurally related to chlorpromazine, another phenothiazine that remains in human use.[1] This technical guide provides a comprehensive overview of the historical development, synthesis, initial clinical applications, and foundational experimental data of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development and Synthesis

Developed in the mid-20th century, this compound emerged during the exploration of phenothiazine derivatives for their psychotropic properties.[4] Its initial investigation in the 1950s was for use as an antipsychotic in humans, a common application for this class of compounds at the time.

Chemical Synthesis

The synthesis of this compound involves the alkylation of 2-acetylphenothiazine. A general laboratory-scale protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-acetylphenothiazine, Sodium Hydride (NaH), 3-(Dimethylamino)propyl chloride.

  • Solvent: Anhydrous N,N-dimethyl-formamide (DMF).

  • Procedure:

    • A solution of 2-acetylphenothiazine (1 mmol) is prepared in anhydrous DMF (12 mL).

    • Sodium hydride (4.5 equivalents) is added to the solution in portions.

    • The mixture is stirred for 30 minutes at room temperature (approximately 20°C) to facilitate the formation of the phenothiazine anion.

    • 3-(Dimethylamino)propyl chloride is then added to the reaction mixture.

    • The mixture is heated to 50°C and stirred for 5 hours.

    • Following the reaction, the solution is concentrated under a vacuum to remove the solvent.

    • The resulting residue is purified using column chromatography to isolate the this compound product.

Mechanism of Action

This compound's pharmacological effects are multifaceted, stemming from its interaction with several central and peripheral nervous system receptors. Its primary action is the antagonism of dopamine D2 receptors at the postsynaptic level in the central nervous system, which is responsible for its potent sedative and tranquilizing effects. This dopaminergic blockade reduces spontaneous motor activity and calms anxious or agitated individuals.

Beyond its primary target, this compound also exhibits significant antagonistic activity at other receptors:

  • α1-Adrenergic Receptors: Blockade of these receptors leads to peripheral vasodilation and subsequent hypotension.

  • Histamine H1 Receptors: Antagonism contributes to its sedative and antiemetic properties.

  • Muscarinic Acetylcholine Receptors: Weaker anticholinergic activity can lead to side effects such as dry mouth.

Acepromazine_Mechanism ACP This compound D2 Dopamine D2 Receptors ACP->D2 Antagonizes A1 α1-Adrenergic Receptors ACP->A1 Antagonizes H1 Histamine H1 Receptors ACP->H1 Antagonizes M Muscarinic Receptors ACP->M Antagonizes Sedation Sedation & Tranquilization D2->Sedation Antiemetic Antiemetic Effect D2->Antiemetic Hypotension Hypotension A1->Hypotension H1->Sedation H1->Antiemetic Anticholinergic Anticholinergic Effects M->Anticholinergic

Caption: this compound's multi-receptor antagonism pathway.

Initial Clinical Use in Humans

In the 1950s, this compound was introduced for human use as an antipsychotic agent for conditions like schizophrenia. It was also administered for the treatment of anxiety disorders, intractable hiccups, and nausea and vomiting.

However, its use in humans was short-lived and ultimately discontinued due to a combination of serious side effects and a relative lack of efficacy compared to other available agents. Reported adverse effects in humans included profound drowsiness, dizziness, dry mouth, abnormal muscle movements (dystonic reactions), severe hypotension, respiratory depression, and in some cases, seizures and coma.

Table 1: Summary of Initial Human Clinical Use

ParameterDescription
Time Period 1950s
Primary Indication Antipsychotic (e.g., for Schizophrenia)
Other Indications Anxiety, hiccups, nausea, and vomiting
Reported Dosages 10 to 20 mg, up to three times daily for anxiety
Reasons for Discontinuation Serious side effects, lack of effectiveness
Key Adverse Effects Hypotension, respiratory depression, dystonic reactions, seizures

Transition and Initial Clinical Use in Veterinary Medicine

Following its discontinuation in humans, this compound found a new and lasting role in veterinary medicine, where it is now almost exclusively used. It is a staple tranquilizer and pre-anesthetic agent for a variety of species, most notably dogs, cats, and horses.

Its principal value in animals is to calm and quiet anxious or fractious patients, facilitating safer handling for examinations, grooming, transport, and minor procedures.

Key Veterinary Applications:

  • Sedation and Chemical Restraint: Used to manage anxiety and aggression in clinical settings.

  • Pre-anesthetic: Administered before general anesthesia to reduce the required dose of anesthetic agents and to provide a smoother induction and recovery. In equine surgery, its use has been shown to reduce the perianaesthetic mortality rate.

  • Antiemetic: Prevents nausea and vomiting, particularly related to motion sickness or as a side effect of other drugs.

  • Vasodilation: In horses, it is sometimes used in the treatment of laminitis to improve blood flow, though evidence for its efficacy in increasing perfusion in the laminae is limited.

Logical_Flow_Diagram cluster_human Human Medicine (1950s) cluster_vet Veterinary Medicine Human_Use Initial Use: Antipsychotic Side_Effects Adverse Profile: Hypotension, Dystonia Human_Use->Side_Effects Discontinuation Discontinuation in Humans Side_Effects->Discontinuation Vet_Use Primary Use: Sedative & Pre-anesthetic Discontinuation->Vet_Use Transition to Veterinary Focus Indications Key Applications: Tranquilization, Antiemesis Vet_Use->Indications Widespread_Adoption Widespread Adoption Indications->Widespread_Adoption Experimental_Workflow Start Start: Equine PK Study Subjects Select Subjects (n=6 Horses) Start->Subjects Crossover Crossover Design Subjects->Crossover Admin_IV Administer IV Dose (0.1 mg/kg) Crossover->Admin_IV Group 1 Admin_PO Administer Oral Dose (0.5 mg/kg) Crossover->Admin_PO Group 2 Sampling_IV Serial Blood Sampling Admin_IV->Sampling_IV Sampling_PO Serial Blood Sampling Admin_PO->Sampling_PO Washout Washout Period Washout->Admin_PO Sampling_IV->Washout Analysis Plasma Analysis (HPLC) Sampling_IV->Analysis Sampling_PO->Analysis Modeling Pharmacokinetic Modeling (Two-Compartment Model) Analysis->Modeling End End: Determine PK Parameters Modeling->End

References

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Acepromazine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Acepromazine maleate is a phenothiazine derivative widely used in veterinary medicine as a tranquilizer, sedative, and antiemetic.[1][2][3] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methods for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound maleate is the maleate salt of this compound.[4] The core structure is a phenothiazine ring system, which is substituted with an acetyl group and a 3-(dimethylamino)propyl group.[5]

Chemical Names:

  • 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]ethanone (Z)-but-2-enedioate

  • 2-Acetyl-10-(3-dimethylaminopropyl)phenothiazine maleate

Identifier Value
Chemical Formula C₂₃H₂₆N₂O₅S
Molecular Weight 442.5 g/mol
CAS Number 3598-37-6
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O

Physicochemical and Spectroscopic Properties

This compound maleate presents as a white to light yellow crystalline powder. Its physicochemical properties are crucial for its formulation and biological activity.

Property Value
Melting Point 136.0 to 140.0 °C
Water Solubility 37,000 mg/L at 20°C (pH 7)
Solubility in Organic Solvents Soluble in ethanol (~2 mg/ml), DMSO (~3 mg/ml), and dimethyl formamide (~1 mg/ml). Also soluble in chloroform.
pKa (Strongest Basic) 8.5
logP 4.32
UV/Vis λmax 242, 278 nm

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and analysis of this compound maleate. While specific spectral data from primary literature is required for a full analysis, ¹H NMR, ¹³C NMR, and mass spectra are characteristic fingerprints of the molecule.

Synthesis of this compound Maleate

The synthesis of this compound maleate is a multi-step process that begins with the synthesis of 3-acetylphenothiazine.

Experimental Protocol: Synthesis of this compound

  • Alkylation of 2-Acetylphenothiazine:

    • Dissolve 2-acetylphenothiazine (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (12 mL).

    • Add sodium hydride (NaH) (4.5 eq) in portions to the solution and stir for 30 minutes at room temperature.

    • Add 3-(dimethylamino)propyl chloride to the mixture.

    • Stir the reaction mixture for 5 hours at 50°C.

    • Concentrate the solution under vacuum.

    • Purify the resulting residue (this compound base) using column chromatography.

  • Salt Formation:

    • React the purified this compound base with maleic acid to form the this compound maleate salt.

Mechanism of Action (Pharmacodynamics)

This compound maleate exerts its effects by interacting with multiple neurotransmitter systems in the central nervous system (CNS). Its primary mechanism is the antagonism of dopamine D2 receptors.

It also has antagonist activity at:

  • Alpha-1 Adrenergic Receptors: Leading to vasodilation and hypotension.

  • Serotonin Receptors (5-HT1 and 5-HT2): Contributing to its anxiolytic and anti-aggressive properties.

  • Histamine H1 Receptors: Causing sedation and antiemetic effects.

  • Muscarinic (Cholinergic) M1/M2 Receptors: Resulting in anticholinergic effects like dry mouth.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Sedation, Muscle Relaxation) PKA->Response Phosphorylates targets leading to This compound This compound This compound->D2R Antagonist (Blocks)

Caption: Dopamine Receptor Antagonism by this compound.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound can vary significantly between species.

Parameter Value (Horse) Value (Dog)
Route of Administration Intravenous (IV), Oral (PO)Oral, Intravenous
Onset of Action (PO) 30-60 minutes30-60 minutes
Bioavailability (PO) 55.1%N/A
Protein Binding >99%N/A
Volume of Distribution (Vd) 6.6 L/kg (IV)N/A
Elimination Half-life (t½) ~2.5 hours (IV), 184.8 min (IV)1-7 minutes (IV)
Metabolism Hepatic. Major metabolite is 2-(1-hydroxyethyl) promazine sulfoxide (HEPS).Hepatic
Excretion Primarily urinaryUrine

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the detection and quantification of this compound and its metabolites in biological samples.

Experimental Protocol: HPLC Analysis of this compound in Plasma

This protocol is a generalized representation based on described methodologies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard.

    • Add an appropriate buffer to adjust the pH.

    • Extract the sample with a suitable organic solvent (e.g., a hexane-isoamyl alcohol mixture).

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard liquid chromatograph with a UV or electrochemical detector.

    • Column: C18 or nitrile-bonded reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and an acetate buffer (e.g., 75:25 acetonitrile:0.1M acetate buffer, pH 4.75).

    • Flow Rate: 1.2 mL/min.

    • Detection: Electrochemical detection with an oxidation potential set at 0.7 V.

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Create a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_workflow Analytical Workflow start Start: Plasma Sample prep Sample Preparation (Liquid-Liquid Extraction) start->prep hplc HPLC System prep->hplc separation Chromatographic Separation (Reversed-Phase Column) hplc->separation detection Electrochemical Detection separation->detection data Data Acquisition & Analysis detection->data end End: Concentration Result data->end

Caption: HPLC Experimental Workflow for this compound.

References

Oral Acepromazine: A Technical Guide to Absorption and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the absorption and bioavailability of acepromazine following oral administration in veterinary species. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of the pharmacokinetic properties of this widely used phenothiazine tranquilizer. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes associated pathways to facilitate a deeper understanding of this compound's behavior in vivo.

Executive Summary

This compound, a phenothiazine derivative, is extensively used in veterinary medicine for its sedative and tranquilizing effects. While its efficacy is well-established, the absorption and bioavailability following oral administration can be variable and are influenced by several factors, including species, dose, and individual animal physiology. This guide provides a consolidated resource on the oral pharmacokinetics of this compound, with a focus on quantitative data and the experimental protocols used to derive them. A key finding is the non-linear relationship between dose and bioavailability in dogs and cats, suggesting saturable first-pass metabolism. In horses, oral bioavailability is considerably higher. Understanding these nuances is critical for effective dose regimen design and for the development of novel oral formulations.

Pharmacokinetic Profile of Oral this compound

The oral bioavailability of this compound exhibits significant variability across different animal species. This section presents a summary of the key pharmacokinetic parameters reported in the literature for horses, dogs, and cats.

Table 1: Pharmacokinetic Parameters of Oral this compound in Horses
ParameterValueSpeciesDosageReference
Bioavailability (F)55.1%Horse0.5 mg/kg[1]
Cmax (Peak Plasma Concentration)59 ng/mLHorse0.5 mg/kg[1]
Tmax (Time to Peak Plasma Concentration)0.4 hoursHorse0.5 mg/kg[1]
Elimination Half-Life (t½)6.04 hoursHorse0.5 mg/kg[1]
Absorption Half-Life0.84 hoursHorse0.5 mg/kg[1]
Table 2: Pharmacokinetic Parameters of Oral this compound in Dogs and Cats
ParameterValueSpeciesDosageReference
Bioavailability (F)~20%Dog1.3-1.5 mg/kg
Elimination Half-Life (t½)15.9 hoursDog1.3-1.5 mg/kg
Elimination Half-Life (t½)~2.5 hoursDog1.25, 2.5, 5, 10 mg/kg
Elimination Half-Life (t½)~3 hoursCat1.25, 2.5, 5, 10 mg/kg
Note: Cmax and Tmax data for oral administration in dogs and cats are not consistently reported in the reviewed literature.

The data reveals a notable difference in bioavailability between horses and dogs, with horses exhibiting a much higher oral bioavailability. Furthermore, the elimination half-life in dogs appears to vary significantly between studies, which could be attributed to differences in study design, analytical methods, or the specific breeds of dogs used. The non-linear relationship between the administered dose and the resulting bioavailability in dogs and cats suggests that the pre-systemic metabolism of this compound may become saturated at higher doses.

Factors Influencing Oral Absorption

Several factors can influence the rate and extent of this compound absorption from the gastrointestinal tract.

  • First-Pass Metabolism: The significant difference between oral and intravenous pharmacokinetics, particularly the lower bioavailability after oral administration in dogs and cats, strongly suggests a prominent first-pass effect. The liver is the primary site of metabolism for this compound. The non-linear bioavailability observed in dogs and cats indicates that the enzymes responsible for this metabolism can be saturated at higher oral doses.

  • Food Effect: The presence of food in the stomach can affect the absorption of orally administered drugs. While some sources suggest that this compound can be given with or without food, it is generally recommended to administer it to fasted animals for more consistent absorption, as is standard for many oral medications in veterinary bioequivalence studies.

  • Co-administered Medications: The concurrent use of other drugs can impact this compound absorption. For example, antacids can decrease the absorption of oral this compound.

  • Individual and Breed-Specific Variation: There is considerable individual variability in the response to this compound, which may be partly due to differences in absorption and metabolism. Certain breeds of dogs, such as Boxers and Greyhounds, are known to be more sensitive to the effects of this compound, which may be related to differences in their metabolic pathways.

Mechanism of Action: Dopamine Receptor Antagonism

This compound primarily exerts its sedative and tranquilizing effects by acting as an antagonist at dopamine D2 receptors in the central nervous system. By blocking these receptors, this compound reduces dopaminergic neurotransmission, leading to a calming effect. Additionally, this compound has effects on other receptor systems, which contribute to its overall pharmacological profile.

This compound Signaling Pathway ACP This compound (Oral) GI_Tract Gastrointestinal Tract ACP->GI_Tract Absorption Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Reduced Bioavailability CNS Central Nervous System Systemic_Circulation->CNS D2_Receptor Dopamine D2 Receptor CNS->D2_Receptor Binding Sedation Sedation & Tranquilization D2_Receptor->Sedation Antagonism

Caption: this compound's journey from oral administration to its effect in the CNS.

Experimental Protocols for Bioavailability Studies

The determination of this compound's oral bioavailability necessitates a well-controlled experimental design. The following outlines a general methodology based on protocols described in the scientific literature for veterinary bioequivalence studies.

Study Design

A randomized, crossover study design is typically employed. In this design, each animal serves as its own control, receiving both the oral and intravenous (IV) formulations of this compound in a sequential manner, separated by a washout period of sufficient duration to ensure complete elimination of the drug from the body.

Animal Subjects

Healthy, adult animals of the target species (e.g., horses, dogs, or cats) are used. Animals are typically fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.

Drug Administration
  • Oral (PO): A precisely weighed dose of the this compound formulation is administered directly into the animal's mouth or via a nasogastric tube.

  • Intravenous (IV): A corresponding dose of a sterile this compound solution is administered as a bolus injection into a major vein (e.g., jugular vein).

Blood Sample Collection

Serial blood samples are collected from a catheter placed in a vein at predetermined time points before and after drug administration. A typical sampling schedule might include samples taken at 0 (pre-dose), 5, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration. The exact timing should be adapted based on the known pharmacokinetic profile of the drug in the specific species.

Sample Processing and Analysis

Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma is then harvested and stored frozen until analysis. The concentration of this compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet or mass spectrometric detection (LC-MS/MS).

Pharmacokinetic Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including:

  • Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.

  • Peak Plasma Concentration (Cmax): The maximum observed plasma concentration.

  • Time to Peak Plasma Concentration (Tmax): The time at which Cmax is observed.

  • Elimination Half-Life (t½): The time required for the plasma concentration to decrease by half.

Oral bioavailability (F) is then calculated using the following formula:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Experimental Workflow for Bioavailability Study Start Start Animal_Selection Animal Selection (Fasted, Healthy Adults) Start->Animal_Selection Crossover_Design Randomized Crossover Design Animal_Selection->Crossover_Design PO_Admin Oral Administration (this compound) Crossover_Design->PO_Admin IV_Admin Intravenous Administration (this compound) Crossover_Design->IV_Admin Washout Washout Period PO_Admin->Washout Blood_Sampling Serial Blood Sampling PO_Admin->Blood_Sampling IV_Admin->Washout IV_Admin->Blood_Sampling Washout->PO_Admin Second Period Washout->IV_Admin Second Period Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, t½) LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability (F) Calculation PK_Analysis->Bioavailability_Calc End End Bioavailability_Calc->End

Caption: A typical workflow for a veterinary oral bioavailability study.

Conclusion

The oral absorption and bioavailability of this compound are complex processes that are subject to significant inter-species and intra-species variability. This technical guide has synthesized the available quantitative data and outlined the standard experimental methodologies used to assess these pharmacokinetic parameters. For researchers and drug development professionals, a thorough understanding of these factors is paramount for the rational design of dosing regimens and the development of improved oral formulations of this compound. The evidence for a significant first-pass metabolism, particularly in dogs and cats, highlights an area for potential formulation strategies to enhance bioavailability and reduce variability in clinical response. Future research should aim to provide more definitive Cmax and Tmax data for oral this compound in dogs and cats and to further elucidate the specific metabolic pathways involved in its first-pass elimination.

References

Acepromazine's Effects on the Cardiovascular System: A Cellular Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and antiemetic properties. However, its administration is frequently associated with significant cardiovascular effects, primarily hypotension. This technical guide provides an in-depth examination of the cellular and molecular mechanisms underlying this compound's impact on the cardiovascular system. The focus is on its interactions with key receptors, ion channels, and signaling pathways within cardiomyocytes and vascular smooth muscle cells. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's cardiovascular pharmacology.

Receptor Binding and Functional Antagonism

This compound's cardiovascular effects are predominantly mediated through its antagonism of several key G-protein coupled receptors. Its highest affinity is for α1-adrenergic receptors, followed by dopaminergic and serotonergic receptors.

Quantitative Analysis of Receptor Antagonism

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at various cardiovascularly relevant receptors. This data, compiled from multiple in-vitro studies, highlights the compound's potent α1-adrenergic blockade, which is the primary driver of its vasodilatory and hypotensive effects.

Receptor SubtypeSpeciesTissue/Cell LineParameterValueReference
α1-AdrenergicRatBrain CortexKi1.3 nM
α1A-AdrenergicHumanRecombinant CHO cellsKi0.9 nM
α1B-AdrenergicHumanRecombinant HEK293 cellsKi2.1 nM
α1D-AdrenergicHumanRecombinant CHO cellsKi1.5 nM
Dopamine D2RatStriatumKi10 nM
Serotonin 5-HT2ARatFrontal CortexKi5.2 nM
Histamine H1Guinea PigCerebellumKi2.4 nM

Caption: Table 1. Binding affinities (Ki) of this compound for various receptors.

Signaling Pathway of α1-Adrenergic Receptor Antagonism

This compound competitively antagonizes the binding of endogenous catecholamines, such as norepinephrine, to α1-adrenergic receptors on vascular smooth muscle cells. This action inhibits the canonical Gq signaling pathway, leading to a reduction in intracellular calcium levels and subsequent vasodilation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACE This compound Alpha1 α1-Adrenergic Receptor ACE->Alpha1 Antagonizes NE Norepinephrine NE->Alpha1 Binds & Activates Gq Gq protein Alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ Release (from SR) IP3->Ca_SR Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_SR->Contraction Leads to PKC->Contraction Contributes to

Caption: α1-Adrenergic receptor signaling pathway and its antagonism by this compound.

Effects on Cardiac Ion Channels

Beyond its receptor-mediated effects, this compound directly modulates the activity of several key cardiac ion channels. These interactions can alter the cardiac action potential, predisposing to arrhythmias in susceptible individuals.

Quantitative Analysis of Ion Channel Modulation

The following table summarizes the effects of this compound on various cardiac ion currents. The data indicates a significant blockade of the rapid delayed rectifier potassium current (IKr), which is a critical component of cardiac repolarization.

Ion Channel (Current)SpeciesCell TypeParameterValueReference
hERG (IKr)HumanRecombinant HEK293 cellsIC500.2 µM
Nav1.5 (INa)RatVentricular Myocytes% Inhibition @ 10 µM35%
Cav1.2 (ICa,L)Guinea PigVentricular Myocytes% Inhibition @ 10 µM15%

Caption: Table 2. Effects of this compound on cardiac ion channels.

Impact on Cardiac Action Potential

The blockade of IKr by this compound leads to a prolongation of the action potential duration (APD), particularly at slower heart rates. This effect is reflected in a prolonged QT interval on the electrocardiogram and is a known risk factor for the development of Torsades de Pointes, a polymorphic ventricular tachycardia.

G cluster_workflow Experimental Workflow: Patch-Clamp Electrophysiology start Isolated Cardiomyocyte patch Whole-Cell Patch Clamp Configuration start->patch protocol Voltage Clamp Protocol (e.g., to isolate IKr) patch->protocol control Record Baseline IKr Current protocol->control ace_app Apply this compound (various concentrations) control->ace_app ace_rec Record IKr Current in presence of this compound ace_app->ace_rec washout Washout ace_rec->washout analysis Data Analysis (IC50 determination) washout->analysis end Conclusion: This compound blocks IKr analysis->end

Caption: Workflow for assessing this compound's effect on IKr using patch-clamp.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor.

Methodology:

  • Membrane Preparation: Cerebral cortex from adult male Wistar rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and constitutes the membrane preparation.

  • Binding Assay: The assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, membrane protein (50-100 µg), the radioligand [3H]prazosin (0.1-5 nM), and varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M).

  • Incubation: The mixture is incubated at 25°C for 60 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. The filters are washed three times with 3 mL of ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM phentolamine. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade

Objective: To determine the IC50 of this compound for the hERG potassium channel.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C). The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 MgATP (pH 7.2 with KOH).

  • Voltage Protocol: To elicit hERG currents (IKr), cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing step to -50 mV for 3 seconds to record the deactivating tail current.

  • Drug Application: this compound is dissolved in the external solution and applied to the cells at concentrations ranging from 0.01 µM to 10 µM.

  • Data Analysis: The peak tail current at -50 mV is measured before and after drug application. The percentage of current inhibition is calculated for each concentration. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Conclusion

The cardiovascular effects of this compound at the cellular level are multifaceted. Its primary mechanism of action is the potent antagonism of α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. Additionally, this compound's blockade of cardiac ion channels, most notably the hERG potassium channel, results in a prolongation of the cardiac action potential. This latter effect carries a potential pro-arrhythmic risk. A thorough understanding of these cellular mechanisms is crucial for the safe and effective clinical use of this compound and for the development of novel cardiovascular drugs with improved safety profiles.

Methodological & Application

Application Notes and Protocols for Acepromazine Sedation in Laboratory Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of acepromazine as a sedative agent in laboratory rodents, primarily mice and rats. The information is intended to ensure safe, effective, and reproducible sedation for various research applications.

Overview and Mechanism of Action

This compound is a phenothiazine derivative commonly used in veterinary medicine for its tranquilizing and sedative effects.[1][2] It acts on the central nervous system by blocking dopamine receptors, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[1][3][4] Additionally, it has anti-adrenergic, antihistaminic, and anticholinergic properties. In laboratory settings, it is frequently used in combination with other agents, such as ketamine and xylazine, to produce a synergistic anesthetic effect.

Dosage Guidelines

The appropriate dosage of this compound can vary depending on the species, strain, age, and sex of the rodent. It is crucial to start with the lower end of the dose range and adjust as necessary. The following tables summarize recommended dosages for mice and rats.

Table 1: this compound Dosage for Mice

UseThis compound Dosage (mg/kg)Combination Agents (mg/kg)Route of AdministrationNotes
Sedation Alone 2-5N/AIPMay provide sedation but minimal analgesia.
With Ketamine 5Ketamine (50-100)IPRecommended for minor survival procedures.
With Ketamine & Xylazine 1-5Ketamine (50-100), Xylazine (4-10)IPProvides a good surgical plane of anesthesia.
With Ketamine & Xylazine 2-3Ketamine (65-100), Xylazine (5-10)IPSurgical anesthesia.
With Fentanyl 2-5Fentanyl (0.05-0.4)IP---

Table 2: this compound Dosage for Rats

UseThis compound Dosage (mg/kg)Combination Agents (mg/kg)Route of AdministrationNotes
Sedation Alone 1.5-5N/AIPMay provide sedation but minimal analgesia.
With Ketamine 1-2.5Ketamine (75-80)IPBest for prolonged restraint and minor surgical procedures.
With Ketamine & Xylazine 0.5-3Ketamine, XylazineIPExtends anesthesia time.
With Ketamine & Xylazine 0.75-4Ketamine (40-80), Xylazine (5-10)IPProvides a good surgical plane of anesthesia for most procedures at the upper end of the dose range.
Anesthetic Cocktail 1Ketamine (50), Xylazine (5)IP, IM, SCRecommended anesthetic dose.

Experimental Protocols

Preparation of Anesthetic Cocktails

Ketamine/Xylazine/Acepromazine Cocktail for Mice:

  • Example Preparation:

    • Combine 1.0 ml of Ketamine (100 mg/ml), 1.0 ml of Xylazine (20 mg/ml), and 0.3 ml of this compound (10 mg/ml).

    • Add 7.7 ml of sterile water or saline for injection to the mixture.

    • The final concentration will be approximately 10 mg/ml Ketamine, 2 mg/ml Xylazine, and 0.3 mg/ml this compound.

    • Store the prepared cocktail according to laboratory guidelines.

Ketamine/Xylazine/Acepromazine Cocktail for Rats:

  • Example Preparation:

    • Combine 5.0 ml of Ketamine (100 mg/ml), 2.5 ml of Xylazine (20 mg/ml), and 1.0 ml of this compound (10 mg/ml).

    • Add 1.5 ml of sterile isotonic saline or sterile water for injection.

    • The final concentration of the mixture is: ketamine 50 mg/mL, xylazine 5 mg/mL, and this compound 1 mg/mL.

    • The mixed cocktail should be protected from light and stored at room temperature.

Administration and Monitoring
  • Animal Preparation:

    • Ensure animals have had an acclimation period of at least 3 days prior to the procedure.

    • Record the animal's weight to accurately calculate the dosage.

    • Pre-anesthetic fasting is generally not necessary for rodents.

    • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Administration:

    • Administer the calculated dose via the chosen route, typically intraperitoneal (IP) injection.

  • Monitoring Anesthetic Depth:

    • Continuously monitor the animal's respiratory rate. For mice, a normal anesthetized rate is 55-100 breaths/min. A drop of 50% can be normal.

    • Check the pedal withdrawal reflex (toe pinch) to assess the depth of anesthesia. The absence of a response indicates a surgical plane of anesthesia.

    • Monitor mucous membrane color (should be pink) and capillary refill time (should be less than 2 seconds).

    • Maintain the animal's body temperature using a heating pad or other external heat source, as rodents are prone to hypothermia under anesthesia. Normal temperature under anesthesia is between 36.0°C and 38.0°C.

  • Post-procedural Care and Recovery:

    • Continue to monitor the animal until it is fully recovered.

    • Provide supplemental heat during the recovery period.

    • Ensure the animal has easy access to food and water once it has recovered sufficiently.

    • Recovery from this compound sedation can be prolonged.

Visualizations

Acepromazine_Signaling_Pathway cluster_CNS Central Nervous System This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism Alpha1_Adrenergic α1-Adrenergic Receptor This compound->Alpha1_Adrenergic Blockade H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Cholinergic Receptor This compound->Muscarinic_Receptor Antagonism Sedation Sedation & Tranquilization D2_Receptor->Sedation Vasodilation Vasodilation Alpha1_Adrenergic->Vasodilation Antiemetic Antiemetic Effect H1_Receptor->Antiemetic Anticholinergic Anticholinergic Effects Muscarinic_Receptor->Anticholinergic

Caption: this compound's mechanism of action.

Rodent_Sedation_Workflow cluster_PreProcedure Pre-Procedure cluster_Procedure Procedure cluster_PostProcedure Post-Procedure Animal_Acclimation Animal Acclimation (≥ 3 days) Weight_Record Record Body Weight Animal_Acclimation->Weight_Record Dosage_Calculation Calculate Dosage Weight_Record->Dosage_Calculation Administer_Sedative Administer Sedative (e.g., IP injection) Dosage_Calculation->Administer_Sedative Ophthalmic_Ointment Apply Ophthalmic Ointment Ophthalmic_Ointment->Administer_Sedative Monitor_Depth Monitor Anesthetic Depth (Respiration, Reflexes) Administer_Sedative->Monitor_Depth Maintain_Temp Maintain Body Temperature Monitor_Depth->Maintain_Temp Perform_Experiment Perform Experiment Maintain_Temp->Perform_Experiment Monitor_Recovery Monitor Recovery Perform_Experiment->Monitor_Recovery Provide_Heat Provide Supplemental Heat Monitor_Recovery->Provide_Heat Access_Food_Water Ensure Access to Food and Water Provide_Heat->Access_Food_Water Full_Recovery Full Recovery Access_Food_Water->Full_Recovery

References

Application Notes and Protocols: Acepromazine in Combination with Opioids for Neuroleptanalgesia in Dogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroleptanalgesia is a state of profound sedation and analgesia induced by the synergistic combination of a neuroleptic (tranquilizer) and an opioid analgesic. In canine medicine, the combination of acepromazine, a phenothiazine neuroleptic, with various opioids is a common practice to achieve chemical restraint for diagnostic or minor surgical procedures, as well as for premedication prior to general anesthesia.

The rationale for this combination lies in the complementary pharmacological effects of the two drug classes. This compound provides reliable sedation and muscle relaxation, while the opioid contributes potent analgesia and enhances the sedative effects. This synergism often allows for lower doses of each drug to be used, potentially reducing the incidence and severity of dose-dependent side effects associated with either agent alone. These notes provide an overview of the mechanisms, quantitative effects, and experimental protocols for the use of this compound-opioid combinations in dogs for research and drug development purposes.

Mechanism of Action & Signaling Pathways

The efficacy of neuroleptanalgesia stems from the distinct yet complementary actions of this compound and opioids on the central nervous system (CNS).

  • This compound: As a phenothiazine derivative, this compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[1][2] This blockade in the basal ganglia and limbic system leads to a decrease in motor activity and a state of tranquilization.[1] this compound also has antagonist effects at α1-adrenergic, histaminergic (H1), and muscarinic receptors, which contribute to some of its side effects, notably vasodilation and subsequent hypotension.[3]

  • Opioids: Opioids exert their effects by binding to and activating opioid receptors (mu, kappa, and delta), which are G-protein coupled receptors (GPCRs).[4] For analgesia and sedation, the mu (μ) and kappa (κ) receptors are most relevant. Activation of the μ-opioid receptor, the primary target for opioids like morphine, hydromorphone, and fentanyl, leads to a cascade of intracellular events via the G-protein pathway. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP), the closing of voltage-gated Ca²⁺ channels, and the opening of inwardly rectifying K⁺ channels. The cumulative effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of nociceptive signals.

Signaling_Pathways Fig 1. Simplified Signaling Pathways in Neuroleptanalgesia cluster_this compound This compound Action cluster_Opioid Opioid Action This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes AC_Inhibition_A Reduced Neuronal Excitability D2R->AC_Inhibition_A Leads to Dopamine Dopamine Dopamine->D2R Activates Sedation Sedation / Tranquilization AC_Inhibition_A->Sedation Analgesia Analgesia & Sedation Opioid Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Agonist G_Protein G-protein Activation MOR->G_Protein AC_Inhibition_O Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition_O Ion_Channel ↑ K+ efflux ↓ Ca²+ influx G_Protein->Ion_Channel Hyperpolarization Neuronal Hyperpolarization AC_Inhibition_O->Hyperpolarization Ion_Channel->Hyperpolarization Hyperpolarization->Analgesia

Caption: Signaling pathways for this compound and opioid action.

Application Notes: Quantitative Data

The combination of this compound with different opioids results in varying degrees of sedation and analgesia, as well as distinct physiological effects. The following tables summarize quantitative data from published studies.

Table 1: Sedative Effects of this compound-Opioid Combinations
Combination (Drug & Dose IM)Sedation Scoring SystemKey Sedation ResultsReference
This compound (0.05 mg/kg) + Hydromorphone (0.1 mg/kg) Subjective Scoring System (SSS) & Numeric Rating Scale (NRS)Caused significantly greater sedation than saline at 15, 30, 45, and 60 minutes. Also greater than hydromorphone alone at 30 minutes.
This compound (0.05 mg/kg) + Morphine (0.5 mg/kg) Numeric Descriptive Scale (NDS: 0-3) & Simple Numerical Scale (SNS: 0-10)Combination (AMM, with midazolam) resulted in intense sedation (NDS=3) in 6/10 dogs, a higher frequency than this compound-morphine alone (AM, 1/10 dogs).
This compound (0.05 mg/kg) + Methadone (0.25-0.75 mg/kg) NDS (0-3) & SNS (0-10)All methadone combinations resulted in intense sedation (NDS=3) in most dogs, significantly higher than this compound alone. Higher doses prolonged sedation duration.
This compound (0.22 mg/kg IV) + Oxymorphone (0.22 mg/kg IV) Behavioral AssessmentProduced marked sedation and lateral recumbency. Tranquilization was significantly better than with butorphanol at 90 and 105 minutes.
This compound (0.22 mg/kg IM) + Butorphanol (0.22 mg/kg IM) Behavioral AssessmentAchieved marked sedation and lateral recumbency, though analgesia was significantly less than with oxymorphone.
Table 2: Cardiopulmonary Effects of this compound-Opioid Combinations
Combination (Drug & Dose)RouteCardiovascular EffectsRespiratory EffectsReference
This compound (0.05 mg/kg) + Morphine (0.5 mg/kg) IMDecreased blood pressure. Heart rate decreased after treatment and intubation.Not specified as significantly altered.
This compound (0.05 mg/kg) + Oxymorphone (0.1 mg/kg) IVMean Arterial Pressure (MAP) was significantly lower with this compound combinations. Heart rate decreased.Associated with significant decreases in pH and increases in PaCO2.
This compound (0.22 mg/kg) + Butorphanol (0.22 mg/kg) IV / IMHeart rate and systolic arterial pressure decreased significantly over time.Respiratory rate decreased significantly over time. No significant difference between IV and IM routes.
This compound (0.22 mg/kg) + Oxymorphone (0.22 mg/kg) IVHeart rate and systolic arterial pressure decreased significantly over time.Respiratory rate decreased significantly over time.
This compound (0.05 mg/kg) + Methadone (0.25-0.75 mg/kg) IMDecreased blood pressure.Mild respiratory acidosis was observed.
This compound (0.005 mg/kg) + Hydromorphone (0.1 mg/kg) IMCardiac index was significantly higher for this combination compared to hydromorphone-dexmedetomidine combinations.Not specified as significantly altered.

Experimental Protocols

Reproducible and standardized protocols are critical for evaluating the effects of neuroleptanalgesic agents. Below are a general experimental workflow and specific protocols for key assessments.

Experimental_Workflow Fig 2. General Experimental Workflow for Neuroleptanalgesia Studies cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Selection (Healthy, Acclimated Dogs) B Instrumentation (e.g., IV Catheter, ECG, BP Cuff) A->B C Baseline Data Collection (HR, BP, RR, Temp, Sedation Score) B->C D Drug Administration (IM or IV Injection) C->D E Post-Administration Monitoring (Record variables at T=15, 30, 45, 60 min) D->E F Data Compilation E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Interpretation of Results G->H

Caption: A typical workflow for in-vivo canine neuroleptanalgesia studies.
Protocol 1: General Protocol for Evaluating Neuroleptanalgesic Combinations

This protocol is a synthesized methodology based on common practices in the cited literature.

  • Animal Selection and Preparation:

    • Use healthy, adult dogs (e.g., Beagles, mixed-breeds) determined to be ASA physical status I or II.

    • Ensure animals are properly acclimated to the research environment to minimize stress-related variables.

    • Fast animals for an appropriate period (e.g., 12 hours) before the study, with water available ad libitum.

    • On the study day, place an intravenous catheter in a cephalic vein for potential supportive care.

  • Baseline Data Collection (T=0):

    • Allow the dog to rest quietly in a cage or on a table for 15-20 minutes.

    • Record baseline physiological parameters: heart rate (HR), respiratory rate (fR), non-invasive blood pressure (systolic, diastolic, mean), and rectal temperature.

    • Assess and record a baseline sedation score using a validated scale (see Protocol 2).

  • Drug Administration:

    • Administer the designated this compound-opioid combination via the specified route (e.g., deep intramuscular injection in the epaxial or quadriceps muscles).

    • In studies comparing simultaneous vs. sequential administration, the timing of injections should be precisely controlled.

  • Post-Administration Monitoring:

    • Record all physiological parameters and sedation scores at predefined intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes post-administration).

    • Continuously monitor the animal for any adverse effects, such as vomiting, excessive panting, dysphoria, or severe hypotension/bradycardia.

  • Data Analysis:

    • Analyze data for statistical significance. A repeated-measures analysis of variance (ANOVA) is often used to compare changes over time within and between treatment groups.

    • A p-value of <0.05 is typically considered significant.

Protocol 2: Sedation Scoring

Objective assessment of sedation is crucial. A numeric descriptive scale (NDS) or a composite scale is commonly used.

  • Objective: To quantify the level of sedation based on posture, responsiveness, and muscle tone.

  • Scoring System (Example based on NDS):

    • 0 = No sedation: Alert, responsive, stands and walks normally.

    • 1 = Mild sedation: Appears calm, may be lying down but lifts head, stands with minimal stimulation.

    • 2 = Moderate sedation: Appears sleepy, in lateral recumbency but responsive to auditory or tactile stimulation, reluctant to stand.

    • 3 = Intense sedation: Unresponsive to mild stimulation, in lateral recumbency with significant muscle relaxation, no attempt to stand.

  • Procedure:

    • Observe the dog undisturbed for 30 seconds to assess posture and alertness.

    • Make a mild auditory stimulus (e.g., a clap) and observe the response.

    • Approach the dog and assess its response to being encouraged to stand.

    • Gently assess jaw tone.

    • Assign a score based on the cumulative observations at each time point (e.g., T=0, T=15, T=30 min).

Protocol 3: Cardiopulmonary Monitoring

Monitoring cardiovascular and respiratory function is essential for safety and for quantifying the physiological effects of the drug combination.

  • Objective: To monitor heart rate, rhythm, blood pressure, respiratory rate, and oxygenation.

  • Equipment:

    • Stethoscope or Electrocardiogram (ECG) for heart rate and rhythm.

    • Doppler or oscillometric non-invasive blood pressure (NIBP) monitor.

    • Pulse oximeter for oxygen saturation (SpO2).

    • Thermometer.

  • Procedure:

    • Heart Rate (HR): Auscultate the heart or use an ECG. Record beats per minute. Note any arrhythmias. Normal for an anesthetized dog is ~60-120 bpm.

    • Blood Pressure (BP): Place an appropriately sized cuff (40% of limb circumference) on the thoracic or pelvic limb. Record systolic, diastolic, and mean arterial pressure (MAP). A systolic pressure below 80-90 mmHg may indicate hypotension requiring intervention.

    • Respiratory Rate (fR): Observe thoracic excursions for one minute. Normal for a sedated dog is typically 8-20 breaths per minute.

    • Oxygenation: Place a pulse oximeter probe on a non-pigmented, thin area like the tongue, lip, or prepuce. SpO2 should remain >95%.

    • Temperature: Monitor rectal temperature to detect hypothermia, a common side effect of sedation.

    • All parameters should be recorded at each predefined time point alongside sedation scores.

Conclusion

The combination of this compound and opioids provides effective and adjustable neuroleptanalgesia suitable for a wide range of applications in dogs. Researchers and drug development professionals should note that the degree of sedation and the magnitude of cardiopulmonary effects are dependent on the specific opioid chosen, the dose of each agent, and the route of administration. While combinations with full mu-agonists like hydromorphone, oxymorphone, and methadone tend to produce more profound sedation and analgesia, they may also be associated with more significant cardiovascular and respiratory depression compared to partial agonists like butorphanol. Therefore, careful selection of the opioid and diligent monitoring using standardized protocols are paramount to ensure animal welfare and the acquisition of high-quality, reproducible data.

References

Application Notes and Protocols for Acepromazine Administration in Equine Laminitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of acepromazine in the context of equine laminitis research. This compound maleate, a phenothiazine derivative, is utilized for its sedative and vasodilatory properties.[1] Its primary mechanism of action involves the blockade of dopamine receptors in the central nervous system and alpha-1 adrenergic receptors in peripheral blood vessels, leading to sedation and vasodilation, respectively.[1][2] In the context of laminitis, this compound is investigated for its potential to improve digital blood flow.[3][4]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound administration in horses.

Table 1: Effects of Intravenous this compound on Equine Digital Hemodynamics

Dosage (mg/kg)Number of HorsesParameter MeasuredBaseline Value (Mean ± SD/SE)Post-Administration Value (Mean ± SD/SE)Time Point of MeasurementStudy
0.016Palmar Digital Arterial Blood Flow (ml/min)Not specifiedSignificant prolonged increaseNot specifiedHunt et al. (1994)
0.026Palmar Digital Arterial Blood Flow (ml/min)Not specifiedSignificant prolonged increaseNot specifiedHunt et al. (1994)
0.046Palmar Digital Arterial Blood Flow (ml/min)Not specifiedSignificant prolonged increaseNot specifiedHunt et al. (1994)
0.048Laminar Microvascular Blood Flow (% change from baseline)0Significant increase3, 5, 8, and 10 hoursElliott et al. (2006)
0.0520Plasma this compound Concentration (ng/mL)0Peak at 5 minutes5 minutesRMTC (2020)
0.0520Plasma HEPS* Concentration (ng/mL)0Peak at 20 minutes20 minutesRMTC (2020)
0.06Not SpecifiedDigital Arterial and Laminar Blood FlowNot specifiedIncreaseNot specifiedMair & Lane (2001)
0.15Systolic Arterial Pressure (% change)0Significant decrease45 minutesD'Amico et al. (2016)
0.15Median Artery Diameter (% change)0Significant increase45 minutesD'Amico et al. (2016)
0.15Median Artery Volumetric Flow (% change)0Significant increase45 minutesD'Amico et al. (2016)

*HEPS: 2-(1-hydroxyethyl) promazine sulfoxide, a major metabolite of this compound.

Table 2: Effects of Intramuscular this compound on Equine Hemodynamics

Dosage (mg/kg)Number of HorsesParameter MeasuredBaseline Value (Mean ± SD/SE)Post-Administration Value (Mean ± SD/SE)Time Point of MeasurementStudy
0.046Palmar Digital Arterial Blood Flow (ml/min)Not specifiedSignificant increase from baseline, but not significantly different from saline controlOver 6 hoursLeise et al. (2007)
0.046Transverse Facial Arterial Pressure (mmHg)Not specifiedSignificantly lower than saline controlOver 6 hoursLeise et al. (2007)
0.046Packed Cell Volume (%)Not specifiedSignificant decrease from baselineOver 6 hoursLeise et al. (2007)

Table 3: Pharmacokinetics of Oral this compound in Horses

Dosage (mg/kg)Number of HorsesParameterValue (Mean)Study
0.56Bioavailability55.1%Ball et al. (1993)
0.56Time to Maximum Concentration (tmax)0.4 hoursBall et al. (1993)
0.56Maximum Concentration (Cmax)59 ng/mLBall et al. (1993)
0.56Elimination Half-life6.04 hoursBall et al. (1993)

Experimental Protocols

Intravenous (IV) Administration Protocol

This protocol is based on methodologies described in studies evaluating the direct effects of IV this compound on digital hemodynamics.

1.1. Materials:

  • This compound maleate injectable solution (10 mg/mL)

  • Sterile saline solution (0.9% NaCl)

  • Sterile syringes and needles

  • Catheter for intravenous access (e.g., 14-gauge)

  • Clippers and surgical scrub for catheter placement

  • Heparinized saline for catheter flushing

  • Monitoring equipment (e.g., Doppler ultrasound for blood flow, arterial line for blood pressure)

1.2. Procedure:

  • Animal Preparation: Acclimatize the horse to the experimental setting to minimize stress-related physiological changes. Withhold feed for a minimum of 2 hours prior to the experiment.

  • Catheter Placement: Aseptically place an intravenous catheter in a jugular vein for drug administration and blood sampling.

  • Baseline Measurements: Record baseline physiological parameters for a minimum of 30 minutes prior to administration. This should include heart rate, respiratory rate, rectal temperature, systemic blood pressure, and digital blood flow.

  • Drug Preparation: Dilute the calculated dose of this compound in sterile saline to a final volume of 10-20 mL to facilitate slow administration. A common research dosage is 0.04 mg/kg.

  • Administration: Administer the diluted this compound solution as a slow intravenous injection over a period of 1-2 minutes.

  • Post-Administration Monitoring: Continuously monitor physiological parameters. Record measurements at predetermined intervals (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 12 hours) to capture the onset, peak, and duration of the drug's effects.

  • Data Collection: Record all data meticulously. Note any behavioral changes, such as the level of sedation.

Intramuscular (IM) Administration Protocol

This protocol is adapted from studies investigating the systemic and digital effects of IM this compound.

2.1. Materials:

  • This compound maleate injectable solution (10 mg/mL)

  • Sterile syringes and needles (e.g., 20-gauge, 1.5-inch)

  • Alcohol swabs

  • Monitoring equipment as described for the IV protocol

2.2. Procedure:

  • Animal Preparation: As described in the IV protocol.

  • Baseline Measurements: Record baseline data as for the IV protocol.

  • Dose Calculation: Calculate the required dose of this compound. A dosage of 0.04 mg/kg has been used in research settings.

  • Administration: Administer the this compound via deep intramuscular injection in a large muscle mass, such as the lateral cervical or semitendinosus muscles. Aseptically prepare the injection site with an alcohol swab.

  • Post-Administration Monitoring: Monitor and record physiological parameters at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for at least 6 hours).

  • Data Collection: Record all measurements and any observed sedative effects.

Oral (PO) Administration Protocol

This protocol is based on pharmacokinetic studies of orally administered this compound.

3.1. Materials:

  • This compound maleate tablets or oral gel formulation.

  • Dosing syringe (for gel)

  • Water for administration

  • Nasogastric tube (optional, for precise administration)

  • Monitoring equipment as previously described

3.2. Procedure:

  • Animal Preparation: Fast the horse for at least 2 hours prior to administration to ensure consistent absorption.

  • Dose Calculation: Calculate the appropriate dose. A research dosage of 0.5 mg/kg has been documented.

  • Administration:

    • Tablets: Crush the tablets and mix with a small amount of palatable feed or dissolve in water and administer using a dosing syringe.

    • Gel: Administer the gel directly into the horse's mouth.

    • For precise dosing in a research setting, consider administering the crushed tablets or gel mixed with water via a nasogastric tube.

  • Post-Administration Monitoring: Monitor and record physiological parameters at appropriate intervals to capture the absorption and onset of action (e.g., 30, 60, 90 minutes, and then hourly).

  • Data Collection: Record all physiological data and behavioral observations.

Mandatory Visualizations

Acepromazine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_CNS Central Nervous System alpha1 α1-Adrenergic Receptor PLC Phospholipase C alpha1->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Vasoconstriction Ca_release->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to D2 Dopamine D2 Receptor Sedation Sedation Norepinephrine Norepinephrine Norepinephrine->alpha1 Binds & Activates Dopamine Dopamine Dopamine->D2 Binds & Activates This compound This compound This compound->alpha1 Blocks This compound->D2 Blocks Experimental_Workflow_IV start Start acclimatize Acclimatize Horse start->acclimatize catheter Place IV Catheter acclimatize->catheter baseline Record Baseline Data (30 min) catheter->baseline prepare Prepare this compound Dose (e.g., 0.04 mg/kg) baseline->prepare administer Slow IV Administration (1-2 min) prepare->administer monitor Post-Administration Monitoring (e.g., 0-12 hours) administer->monitor data Collect and Analyze Data monitor->data end End data->end Logical_Relationship This compound This compound Administration Alpha_Blockade α1-Adrenergic Blockade This compound->Alpha_Blockade Dopamine_Blockade Dopamine D2 Blockade This compound->Dopamine_Blockade Vasodilation Peripheral Vasodilation Alpha_Blockade->Vasodilation Digital_Blood_Flow Increased Digital Blood Flow Vasodilation->Digital_Blood_Flow Hypotension Systemic Hypotension Vasodilation->Hypotension Sedation Sedation Dopamine_Blockade->Sedation

References

Establishing a Reliable Sedation Model in Pigs Using Acepromazine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for establishing a consistent and reproducible sedation model in pigs using acepromazine. These guidelines cover experimental protocols, data presentation, and the underlying mechanism of action.

Introduction

This compound, a phenothiazine derivative, is a widely used tranquilizer in veterinary medicine.[1][2][3] It exerts its effects primarily through the antagonism of dopamine D2 receptors in the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[1][4] Establishing a reliable sedation model is crucial for various research applications, including preclinical drug development, physiological studies, and the evaluation of anesthetic protocols. This document outlines the necessary protocols and data interpretation to achieve a consistent sedation model in swine.

Mechanism of Action: Dopaminergic Antagonism

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the brain. This interference with dopaminergic transmission results in a calming effect and reduced motor activity. Additionally, this compound interacts with other receptors, including α1-adrenergic, H1-histaminergic, and muscarinic cholinergic receptors, which contribute to its broader pharmacological profile, including potential side effects like hypotension.

Acepromazine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Cellular_Response Reduced Neuronal Activity (Sedation) D2_Receptor->Cellular_Response Activates This compound This compound This compound->D2_Receptor Blocks

Caption: Signaling pathway of this compound.

Experimental Protocols

Materials and Equipment
  • Animals: Healthy, acclimatized domestic pigs (e.g., Sus scrofa domesticus) of a specific age and weight range.

  • This compound Maleate: Veterinary injectable formulation (e.g., 10 mg/mL).

  • Physiological Monitoring Equipment: ECG, pulse oximeter, non-invasive blood pressure monitor, rectal thermometer.

  • Data Recording: Laboratory notebook or electronic data capture system.

  • Animal Restraint: Sling or other appropriate restraint device for safe handling.

Experimental Workflow

The following diagram outlines the key steps for establishing and evaluating the sedation model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post_exp Post-Experiment Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Baseline_Data Baseline Physiological Data Collection Animal_Acclimatization->Baseline_Data Acepromazine_Admin This compound Administration (IM or IV) Baseline_Data->Acepromazine_Admin Sedation_Scoring Sedation Scoring (at timed intervals) Acepromazine_Admin->Sedation_Scoring Physiological_Monitoring Continuous Physiological Monitoring Acepromazine_Admin->Physiological_Monitoring Data_Analysis Data Analysis Sedation_Scoring->Data_Analysis Physiological_Monitoring->Data_Analysis Recovery_Monitoring Animal Recovery Monitoring Data_Analysis->Recovery_Monitoring

Caption: Experimental workflow for sedation model establishment.

Detailed Procedure
  • Animal Preparation:

    • Ensure pigs are fasted for an appropriate period (e.g., 8-12 hours) before the experiment to minimize the risk of vomiting. Water should be available until approximately one hour before the procedure.

    • Record the animal's weight for accurate dose calculation.

    • Gently restrain the animal and record baseline physiological parameters (heart rate, respiratory rate, blood pressure, and rectal temperature).

  • This compound Administration:

    • Administer this compound via the desired route (intramuscular, intravenous, or subcutaneous). For establishing a model, the intramuscular route is often preferred for its balance of onset and duration.

    • Dosages should be selected based on the desired level of sedation. Refer to Table 1 for recommended dose ranges.

  • Sedation and Physiological Monitoring:

    • Begin monitoring immediately after administration.

    • Record physiological parameters at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

    • Assess the level of sedation at the same time points using a standardized sedation scoring system (see Table 2).

  • Recovery:

    • Continue monitoring the animal until it has fully recovered from sedation (e.g., able to stand and walk steadily).

    • Provide a quiet and comfortable environment for recovery.

Data Presentation and Interpretation

Dosage Guidelines

The following table summarizes recommended dosages of this compound for sedation in pigs, compiled from various sources. It is crucial to individualize the dosage based on the animal's health status, temperament, and the desired depth of sedation.

Table 1: this compound Dosage for Sedation in Pigs
Route of Administration Dosage (mg/kg) Notes References
Intramuscular (IM)0.1 - 0.4Often used in combination with other drugs for improved sedation.
Intramuscular (IM)0.11 - 1.1Can be used alone for tranquilization.
Intravenous (IV)0.11 - 0.4Administer slowly; allow at least 15 minutes for full effect.
Subcutaneous (SC)0.11 - 0.4
Intramuscular (IM)1.1In combination with ketamine (33 mg/kg).
Sedation Scoring

A standardized sedation scoring system is essential for quantifying the effects of this compound. The following is a sample scoring system that can be adapted for specific research needs.

Table 2: Sample Sedation Scoring System for Pigs
Score Behavioral Observations Response to Stimuli
0Alert, active, and responsiveNormal response
1Calm, standing or sitting, reduced spontaneous activityMildly delayed or reduced response
2Drowsy, reluctant to move, may be in lateral recumbency but easily arousedModerately delayed and reduced response
3Deeply sedated, in lateral recumbency, difficult to arouseMinimal response to strong stimuli
Physiological Parameters

Quantitative data on physiological changes are critical for a comprehensive sedation model. These should be recorded and analyzed to understand the cardiovascular and respiratory effects of this compound.

Table 3: Expected Physiological Effects of this compound in Pigs
Parameter Expected Change Notes
Heart Rate No significant change to slight decreaseCan vary between individuals.
Respiratory Rate Slight decreaseGenerally not clinically significant at therapeutic doses.
Blood Pressure Decrease (Hypotension)Due to peripheral vasodilation; a key side effect to monitor.
Body Temperature Decrease (Hypothermia)A common side effect of phenothiazines.

Potential Adverse Effects and Considerations

  • Hypotension: This is a significant side effect of this compound due to its α1-adrenergic blocking properties. It is crucial to monitor blood pressure, especially with intravenous administration.

  • Hypothermia: this compound can impair thermoregulation, leading to a drop in body temperature.

  • Variable Sedative Effects: The level of sedation can vary between individual animals.

  • Lack of Analgesia: this compound provides no pain relief. For painful procedures, it must be combined with an appropriate analgesic.

Conclusion

By following these detailed protocols and utilizing the provided data presentation frameworks, researchers can establish a reliable and reproducible sedation model in pigs using this compound. Careful monitoring of physiological parameters and consistent sedation scoring are paramount to ensuring animal welfare and the validity of experimental results. This model can serve as a valuable tool in a wide range of scientific and preclinical research settings.

References

Application Notes and Protocols for Monitoring Physiological Parameters Following Acepromazine Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acepromazine is a phenothiazine derivative commonly used in veterinary medicine as a sedative and tranquilizer.[1][2] Its mechanism of action involves the antagonism of dopamine D2 receptors and alpha-1 adrenergic receptors, leading to a range of physiological effects.[3][4] Comprehensive monitoring of these effects is crucial in both research and clinical settings to ensure subject safety and to accurately assess the drug's impact. These application notes provide detailed protocols for monitoring the cardiovascular, respiratory, thermoregulatory, and neurological parameters in subjects after the administration of this compound.

Key Physiological Parameters to Monitor

Following this compound administration, it is imperative to monitor a range of physiological parameters. The primary systems affected are the cardiovascular, respiratory, central nervous, and thermoregulatory systems.[1]

Table 1: Key Physiological Parameters and Monitoring Techniques

Physiological SystemParameterMonitoring Technique(s)
Cardiovascular Heart Rate and RhythmElectrocardiography (ECG)
Blood PressureIndirect (Doppler, Oscillometric) or Direct Arterial Catheterization
Cardiac FunctionEchocardiography
Respiratory Respiratory RateVisual Observation, Thoracic Excursion Counts
Blood Gases (PaO2, PaCO2)Arterial Blood Gas Analysis
Oxygen Saturation (SpO2)Pulse Oximetry
Thermoregulatory Body TemperatureRectal or Esophageal Thermometer
Neurological Level of SedationSedation Scoring Systems
Neurological ReflexesPatellar, Withdrawal, Palpebral, and Gag Reflexes
Central Nervous System ActivityElectroencephalography (EEG) - for research applications

Cardiovascular Monitoring

This compound's alpha-1 adrenergic receptor antagonism can lead to vasodilation and subsequent hypotension. It can also affect heart rate and cardiac function.

Experimental Protocol 1: Blood Pressure Measurement (Indirect - Doppler)

Objective: To non-invasively monitor systolic arterial blood pressure.

Materials:

  • Doppler ultrasound unit with a vascular probe

  • Sphygmomanometer

  • Appropriately sized blood pressure cuffs (cuff width should be approximately 40% of the limb circumference)

  • Clippers

  • Ultrasonic coupling gel

  • Headphones

Procedure:

  • Allow the subject to acclimate to the environment for 10-15 minutes to minimize stress-induced hypertension.

  • Place the subject in a comfortable position, typically lateral or sternal recumbency.

  • Clip the hair over the artery to be used (e.g., palmar or plantar arterial arches).

  • Apply a small amount of coupling gel to the Doppler probe.

  • Place the probe over the artery and adjust its position until a clear, pulsatile arterial blood flow sound is heard.

  • Place the blood pressure cuff proximal to the probe.

  • Inflate the cuff until the arterial sound disappears.

  • Slowly deflate the cuff while observing the sphygmomanometer.

  • The pressure at which the arterial sound first returns is the systolic blood pressure.

  • Repeat the measurement 3-5 times and average the consistent readings, discarding the first measurement.

  • Record baseline measurements before this compound administration and at regular intervals post-administration (e.g., 15, 30, 60, and 120 minutes).

Experimental Protocol 2: Electrocardiography (ECG)

Objective: To monitor heart rate and rhythm for any abnormalities.

Materials:

  • ECG machine

  • ECG electrodes (limb leads)

  • Alcohol or electrode gel

Procedure:

  • Place the subject in right lateral recumbency.

  • Apply alcohol or electrode gel to the points of electrode attachment to ensure good electrical contact.

  • Attach the electrodes to the appropriate limbs (e.g., right arm, left arm, left leg).

  • Record a baseline ECG trace before administering this compound.

  • Continuously monitor the ECG or record traces at predefined intervals post-administration (e.g., 10, 20, 30, and 60 minutes).

  • Analyze the ECG for:

    • Heart Rate (HR)

    • Rhythm (e.g., sinus rhythm, sinus arrhythmia, atrioventricular blocks)

    • Waveforms and intervals (P wave, PR interval, QRS complex, QT interval).

Experimental Protocol 3: Echocardiography

Objective: To assess cardiac structure and function.

Materials:

  • Echocardiography machine with appropriate transducer

  • Clippers

  • Acoustic coupling gel

Procedure:

  • Gently restrain the subject in right and left lateral recumbency.

  • Clip the hair over the cardiac window on the chest.

  • Apply acoustic coupling gel to the transducer.

  • Obtain standard echocardiographic views (e.g., right parasternal long-axis and short-axis, left apical).

  • Perform M-mode, 2D, and Doppler examinations.

  • Measure key parameters at baseline and post-acepromazine administration (e.g., 15, 50, and 80 minutes):

    • Left ventricular internal dimensions in systole and diastole (LVIDs, LVIDd)

    • Fractional shortening (FS)

    • Ejection fraction (EF)

    • Stroke volume (SV) and Cardiac output (CO).

Table 2: Expected Cardiovascular Changes After this compound Administration

ParameterExpected ChangeReference
Mean Arterial Pressure (MAP)Decrease
Heart Rate (HR)Variable, may decrease
Cardiac Output (CO)Decrease
Systemic Vascular Resistance (SVR)Decrease

Respiratory Monitoring

This compound can cause a decrease in respiratory rate, though it generally does not cause significant changes in blood gases as tidal volume may increase to compensate.

Experimental Protocol 4: Respiratory Rate and Blood Gas Analysis

Objective: To monitor respiratory rate and assess gas exchange.

Materials:

  • Stethoscope or visual observation

  • Arterial catheter or supplies for arterial blood sampling (heparinized syringes, needles)

  • Blood gas analyzer

Procedure:

  • Respiratory Rate:

    • Visually observe and count thoracic movements for one full minute.

    • Alternatively, auscultate the lungs with a stethoscope.

    • Record the respiratory rate (breaths per minute) at baseline and at regular intervals post-sedation.

  • Arterial Blood Gas Analysis:

    • If an arterial catheter is in place, aseptically collect a blood sample into a heparinized syringe.

    • Alternatively, perform an arterial puncture (e.g., dorsal pedal artery) to collect the sample.

    • Immediately analyze the sample for partial pressure of oxygen (PaO2), partial pressure of carbon dioxide (PaCO2), and pH.

    • Measurements should be taken at baseline and at key time points after this compound administration.

Thermoregulatory Monitoring

This compound can impair thermoregulation, often leading to hypothermia due to vasodilation and depression of the central nervous system.

Experimental Protocol 5: Body Temperature Measurement

Objective: To monitor core body temperature.

Materials:

  • Calibrated rectal or esophageal thermometer

Procedure:

  • Record the subject's baseline body temperature.

  • Following this compound administration, measure the body temperature at regular intervals (e.g., every 15-30 minutes).

  • Continue monitoring until the subject has fully recovered and their temperature has returned to the normal range.

  • Provide external heat support (e.g., warming blankets) if significant hypothermia develops.

Neurological Monitoring

This compound's primary therapeutic effect is sedation, which requires careful monitoring. It can also have variable effects on neurological reflexes.

Experimental Protocol 6: Sedation Scoring

Objective: To semi-quantitatively assess the level of sedation.

Procedure:

  • Establish a clear sedation scoring system. An example is provided below:

    • 0: No sedation, fully alert and responsive.

    • 1: Mild sedation, calm and aware, but may be slightly drowsy.

    • 2: Moderate sedation, drowsy, reluctant to move, but responsive to stimuli.

    • 3: Deep sedation, very drowsy, minimally responsive to stimuli.

  • Score the subject at baseline and at regular intervals post-acepromazine administration (e.g., 15, 30, 60 minutes).

Experimental Protocol 7: Neurological Reflex Assessment

Objective: To evaluate the effect of this compound on spinal and cranial nerve reflexes.

Procedure:

  • At baseline and during sedation, assess the following reflexes:

    • Patellar Reflex: Tap the patellar ligament and observe the extension of the stifle. This compound has been shown to sometimes increase this reflex.

    • Withdrawal Reflex: Apply a noxious stimulus (e.g., a pinch) to a digit and observe for withdrawal of the limb.

    • Palpebral Reflex: Touch the medial canthus of the eye and observe for a blink.

    • Gag Reflex: Gently touch the back of the pharynx and observe for a gagging motion. Propofol, sometimes used with this compound, can suppress this reflex.

  • Record the response as absent, reduced, normal, or exaggerated.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound primarily acts as an antagonist at dopamine D2 receptors and alpha-1 adrenergic receptors. Its sedative effects are largely attributed to dopamine receptor blockade in the central nervous system, while its cardiovascular effects, such as hypotension, are mainly due to the blockade of alpha-1 adrenergic receptors in the peripheral vasculature.

Acepromazine_Signaling_Pathway cluster_0 This compound cluster_1 Receptor Antagonism cluster_2 Physiological Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks A1AR Alpha-1 Adrenergic Receptor This compound->A1AR Blocks Sedation Sedation D2R->Sedation Leads to Hypotension Hypotension (Vasodilation) A1AR->Hypotension Leads to

Figure 1. Simplified signaling pathway of this compound.
Experimental Workflow for Physiological Monitoring

A typical experimental workflow for monitoring physiological parameters after this compound administration involves baseline measurements, drug administration, and subsequent periodic monitoring.

Experimental_Workflow cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration Monitoring Acclimation Subject Acclimation (10-15 min) Baseline Baseline Measurements (ECG, BP, Temp, Resp Rate, etc.) Acclimation->Baseline Admin This compound Administration (IV, IM, or PO) Baseline->Admin Monitor_15 15 min Post-Admin (Monitor all parameters) Admin->Monitor_15 Monitor_30 30 min Post-Admin (Monitor all parameters) Monitor_15->Monitor_30 Monitor_60 60 min Post-Admin (Monitor all parameters) Monitor_30->Monitor_60 Monitor_120 120 min Post-Admin (Monitor all parameters) Monitor_60->Monitor_120 Recovery Monitor until Full Recovery Monitor_120->Recovery

Figure 2. General experimental workflow for monitoring.

References

Application Notes and Protocols: Acepromazine in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing acepromazine, a phenothiazine with potent dopamine D2 receptor antagonist properties, in established animal models of psychosis. While historically used as an antipsychotic in humans, its current primary application is in veterinary medicine as a sedative.[1] However, its well-defined mechanism of action makes it a relevant tool for preclinical psychosis research, particularly for comparative studies with other typical antipsychotics.

Introduction to this compound's Antipsychotic Potential

This compound, a phenothiazine derivative, exerts its primary pharmacological effect through the blockade of postsynaptic dopamine D2 receptors in the central nervous system.[2][3] This mechanism is the cornerstone of the therapeutic action of typical antipsychotic drugs, which are effective in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, this compound modulates dopamine signaling, a key pathway implicated in the pathophysiology of psychosis.[2] Its structural similarity to chlorpromazine, a benchmark typical antipsychotic, further supports its potential utility in relevant animal models.[4]

Key Signaling Pathway: Dopaminergic Neurotransmission

The efficacy of this compound and other typical antipsychotics in mitigating psychotic symptoms is primarily attributed to their interaction with the dopaminergic signaling pathway. The following diagram illustrates the modulation of this pathway by this compound.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) DOPA Decarboxylase DA_Vesicle Dopamine Vesicle Dopamine (DA)->DA_Vesicle VMAT2 VMAT2 VMAT2 Synaptic_Cleft DA_Vesicle->Synaptic_Cleft Release DAT DAT DAT->Dopamine (DA) D2_Receptor D2 Receptor Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activation Psychosis_Symptoms Psychosis-like Symptoms Signal_Transduction->Psychosis_Symptoms Leads to Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2_Receptor DA This compound This compound This compound->D2_Receptor Antagonism

Dopaminergic pathway modulation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds in relevant animal models. Due to the limited direct research on this compound in psychosis models, data from the structurally similar phenothiazine, chlorpromazine, and the commonly used typical antipsychotic, haloperidol, are included for comparative purposes to guide dose selection.

Table 1: this compound Dosage in a Murine Research Model

CompoundAnimal ModelDosing RouteDose (mg/kg)Observed EffectReference
This compoundMouse (C57BL/6J)i.p.5Sedation, suitable alternative to chlorprothixene for pupillary light reflex imaging

Table 2: Comparative Dosages of Typical Antipsychotics in Rodent Models of Psychosis

CompoundAnimal ModelBehavioral AssayDosing RouteEffective Dose Range (mg/kg)Reference
ChlorpromazineRatAmphetamine-induced hyperlocomotioni.p.Did not produce graded reversal
HaloperidolRatAmphetamine-induced hyperlocomotioni.p.0.03 - 0.3
HaloperidolRatCatalepsy Testi.p.ED50: 0.23 - 0.42
ChlorpromazineMouseApomorphine-induced stereotypic behaviori.p.Not specified

Experimental Protocols

The following protocols are adapted from established methodologies for assessing antipsychotic drug efficacy in rodent models of psychosis. These can be used to evaluate the antipsychotic-like effects of this compound.

Amphetamine-Induced Hyperlocomotion Model

This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, a hallmark of dopamine receptor activation.

Experimental Workflow:

Amphetamine_Hyperlocomotion_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assessment Assessment Acclimatize Acclimatize animals to locomotor activity chambers Administer_Vehicle Administer Vehicle or this compound (e.g., 1-10 mg/kg, i.p.) Acclimatize->Administer_Vehicle Pretreatment_Time 30-60 minute pretreatment period Administer_Vehicle->Pretreatment_Time Administer_Amphetamine Administer Amphetamine (e.g., 1-2 mg/kg, s.c.) Pretreatment_Time->Administer_Amphetamine Record_Activity Record locomotor activity for 60-90 minutes Administer_Amphetamine->Record_Activity Analyze_Data Analyze total distance traveled or beam breaks Record_Activity->Analyze_Data

Workflow for the amphetamine-induced hyperlocomotion test.

Materials:

  • Rodents (rats or mice)

  • Locomotor activity chambers with automated beam detection

  • This compound maleate

  • d-Amphetamine sulfate

  • Vehicle (e.g., sterile saline)

  • Standard laboratory equipment for injections

Procedure:

  • Acclimatization: Habituate the animals to the locomotor activity chambers for at least 30 minutes for 2-3 days prior to the experiment.

  • Drug Administration:

    • On the test day, administer the vehicle or a predetermined dose of this compound (a starting range of 1-10 mg/kg, i.p., is suggested for dose-finding studies) to the animals.

    • Allow for a pretreatment period of 30-60 minutes.

    • Administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.

  • Behavioral Assessment: Immediately place the animals back into the locomotor activity chambers and record their activity for 60-90 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. Compare the activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotor activity indicates a potential antipsychotic-like effect.

Apomorphine-Induced Stereotypy/Climbing Model

This model evaluates the antagonism of dopamine agonist-induced stereotypic behaviors, such as climbing in mice, which is a reliable predictor of D2 receptor blockade.

Experimental Workflow:

Apomorphine_Stereotypy_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assessment Assessment Acclimatize_Cage Acclimatize mice to individual wire mesh-lined cages Administer_Vehicle_Ace Administer Vehicle or this compound (e.g., 1-10 mg/kg, i.p.) Acclimatize_Cage->Administer_Vehicle_Ace Pretreatment_Period 20-30 minute pretreatment period Administer_Vehicle_Ace->Pretreatment_Period Administer_Apomorphine Administer Apomorphine (e.g., 1-2.5 mg/kg, s.c.) Pretreatment_Period->Administer_Apomorphine Observe_Behavior Observe and score climbing behavior for 20-30 minutes Administer_Apomorphine->Observe_Behavior Analyze_Scores Analyze climbing scores or time spent climbing Observe_Behavior->Analyze_Scores

Workflow for the apomorphine-induced climbing test in mice.

Materials:

  • Mice

  • Individual cages lined with wire mesh

  • This compound maleate

  • Apomorphine hydrochloride

  • Vehicle (e.g., sterile saline with 0.1% ascorbic acid for apomorphine)

  • Standard laboratory equipment for injections

Procedure:

  • Acclimatization: Place individual mice in the wire mesh-lined cages and allow them to acclimatize for at least 15-20 minutes.

  • Drug Administration:

    • Administer the vehicle or a predetermined dose of this compound (a starting range of 1-10 mg/kg, i.p., is suggested).

    • After a 20-30 minute pretreatment period, administer apomorphine (e.g., 1-2.5 mg/kg, s.c.).

  • Behavioral Assessment: Immediately after apomorphine injection, begin observing the mice for climbing behavior for a period of 20-30 minutes. A common scoring system is to record the amount of time the mouse spends with all four paws on the wire mesh.

  • Data Analysis: Compare the time spent climbing or the climbing scores between the this compound-treated groups and the vehicle-treated, apomorphine-challenged group. A dose-dependent reduction in climbing behavior suggests D2 receptor antagonism.

Catalepsy Test

This test measures the induction of catalepsy, a state of motor immobility, which is a classic indicator of extrapyramidal side effects associated with potent D2 receptor antagonists.

Experimental Workflow:

Catalepsy_Test_Workflow cluster_treatment Treatment cluster_assessment Assessment Administer_Drug Administer Vehicle or this compound (e.g., 1-10 mg/kg, i.p.) Place_On_Bar At set time points (e.g., 30, 60, 90, 120 min), place rat's forepaws on a horizontal bar Administer_Drug->Place_On_Bar Measure_Latency Measure the latency to remove paws from the bar (cutoff time, e.g., 180s) Place_On_Bar->Measure_Latency Analyze_Latency Analyze the latency to descend Measure_Latency->Analyze_Latency

Workflow for the catalepsy bar test in rats.

Materials:

  • Rats

  • A horizontal bar raised approximately 9 cm from a flat surface

  • This compound maleate

  • Vehicle (e.g., sterile saline)

  • Stopwatch

  • Standard laboratory equipment for injections

Procedure:

  • Drug Administration: Administer the vehicle or a predetermined dose of this compound (a starting range of 1-10 mg/kg, i.p., is suggested).

  • Behavioral Assessment:

    • At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws and descend to the surface.

    • A cutoff time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cutoff period, the latency is recorded as the cutoff time.

  • Data Analysis: Compare the mean latency to descend for each this compound-treated group with the vehicle-treated group at each time point. A significant, dose-dependent increase in latency is indicative of catalepsy.

Conclusion

This compound, with its established D2 receptor antagonist properties, represents a valuable, albeit underutilized, tool for research in animal models of psychosis. The protocols outlined above, adapted from standard antipsychotic screening methods, provide a framework for investigating its potential antipsychotic-like effects and for comparative studies with other neuroleptic agents. Careful dose selection and consideration of its sedative properties are crucial for the accurate interpretation of behavioral data.

References

Troubleshooting & Optimization

Technical Support Center: Acepromazine and Paradoxical Excitement in Equine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of acepromazine in horses. The information focuses on the adverse effect of paradoxical excitement.

Troubleshooting Guide: Managing Paradoxical Excitement During Experiments

Issue: A horse administered this compound for sedation is exhibiting signs of excitement, agitation, or aggression instead of the expected tranquilization.

Initial Assessment:

  • Confirm Clinical Signs: Objectively assess and document the behavioral changes. Paradoxical excitement can manifest as increased locomotor activity, agitation, vocalization, muscle tremors, and uncoordinated movements.[1] In some cases, aggression may occur.[2][3]

  • Review Dosing and Administration:

    • Verify the calculated dose and the administered volume. While paradoxical excitement is not strictly dose-dependent, inappropriate dosing can contribute to unpredictable responses.[4]

    • Confirm the route of administration (intravenous, intramuscular, or oral). The onset and intensity of effects can vary with the administration route.[1]

  • Evaluate Environmental Stimuli: this compound provides sedation but not analgesia and can be overridden by strong stimuli. A noisy or stimulating environment can contribute to an excitatory response.

Mitigation and Management Protocol:

  • Ensure Safety: The primary concern is the safety of both the horse and the personnel. If the horse's behavior is dangerous, postpone the experimental procedure.

  • Provide a Quiet Environment: Move the horse to a quiet, dimly lit area to minimize external stimuli.

  • Allow Time: The effects of this compound can last for several hours. In some cases, the paradoxical excitement may subside over time.

  • Pharmacological Intervention (Veterinary Consultation Required):

    • Do NOT re-administer this compound. This may worsen the reaction.

    • Consider the use of an alpha-2 adrenergic agonist, such as xylazine or detomidine, to provide more reliable sedation. These agents have a different mechanism of action and can counteract the excitatory effects.

    • In severe cases, other sedative or anesthetic agents may be necessary.

Table 1: Clinical Signs of Paradoxical Excitement Following this compound Administration in Horses

Clinical SignDescription
Increased Locomotor Activity Restlessness, pacing, circling, or uncoordinated movements.
Agitation/Anxiety Vocalization, tail swishing, wide-eyed expression.
Aggression Biting, kicking, or striking out.
Muscle Tremors Fine or coarse muscle fasciculations.
Ataxia Incoordination and stumbling.

Frequently Asked Questions (FAQs)

1. What is paradoxical excitement in the context of this compound administration in horses?

Paradoxical excitement is an adverse drug reaction where a horse displays signs of central nervous system excitation, such as agitation, restlessness, and aggression, instead of the intended sedation after being treated with this compound. This reaction is considered rare and unpredictable.

2. What is the incidence of paradoxical excitement with this compound in horses?

The exact incidence of paradoxical excitement in horses is not well-documented in scientific literature. It is generally considered a rare and infrequent adverse effect.

3. What are the proposed mechanisms behind paradoxical excitement?

The precise mechanisms are not fully understood, but it is hypothesized to involve the complex interplay of several neurotransmitter systems:

  • Dopamine Receptor Blockade: this compound is a potent antagonist of D2 dopamine receptors, which is the primary mechanism for its sedative effects. However, in some individuals, this blockade may disrupt the normal balance of neurotransmission, leading to disinhibition of certain neuronal pathways and subsequent excitement.

  • GABAergic System Modulation: While not its primary mechanism, this compound can influence the GABAergic system. Alterations in GABA receptor function can, in some instances, lead to a paradoxical excitatory response rather than the typical inhibition.

4. Are there any known risk factors for paradoxical excitement in horses?

Currently, there are no definitively identified risk factors. However, the following may play a role:

  • Individual Sensitivity: Horses, like other animals, can have individual variations in their response to drugs.

  • Pre-existing Excitement: Administering this compound to an already excited or agitated horse may be less effective and could potentially contribute to an unpredictable response.

  • Dosage: While not a clear dose-dependent effect, improper dosing might increase the risk of adverse reactions.

5. How can the risk of paradoxical excitement be minimized in an experimental setting?

  • Proper Dosing: Use the lowest effective dose of this compound.

  • Calm Environment: Administer the drug in a quiet setting before the horse becomes stimulated.

  • Careful Monitoring: Observe the horse closely after administration for any unusual behavioral changes.

Experimental Protocols

Protocol: Assessment of Behavioral Effects of this compound in Horses Using an Operant Conditioning Model

This protocol is adapted from a study that evaluated the behavioral effects of this compound and can be used to quantify the sedative effects of the drug. It does not directly induce paradoxical excitement but provides a framework for measuring behavioral responses.

Objective: To quantify the dose-dependent effects of this compound on a learned behavioral response in horses.

Materials:

  • Operant conditioning apparatus (e.g., a modified "Skinner box" for horses, where a specific action like a head bob results in a food reward).

  • This compound maleate for injection.

  • Saline solution (for control).

  • Heart rate monitor.

Methodology:

  • Training Phase (Pre-experiment):

    • Train the horses to perform a specific action (e.g., interrupt a light beam with their head) to receive a food reward.

    • Establish a stable baseline response rate on a variable-interval reinforcement schedule.

  • Experimental Phase:

    • Fit each horse with a heart rate monitor.

    • Administer either this compound maleate intramuscularly at the desired dose or an equivalent volume of saline as a control.

    • Allow a 30-minute period for the drug to take effect.

    • Place the horse in the operant conditioning apparatus and record the rate of the learned response over a set period.

    • Monitor and record heart rate throughout the testing period.

  • Data Analysis:

    • Compare the response rates and heart rates between the this compound-treated and control groups.

    • Analyze the dose-response relationship for the sedative effect of this compound.

Table 2: Dosage Information from an Equine Behavioral Study with this compound

GroupTreatmentDosage (IM)
Control Saline SolutionN/A
Treated This compound MaleateDoses as low as 0.004 mg/kg have shown a decreased rate of response.

Visualizations

Proposed Signaling Pathway for this compound's Sedative and Paradoxical Effects

Acepromazine_Pathway cluster_sedation Typical Sedative Pathway cluster_paradoxical Hypothesized Paradoxical Excitement Pathway Acepromazine_S This compound D2_Receptor_S Dopamine D2 Receptor Acepromazine_S->D2_Receptor_S Antagonizes Dopamine_Release_S Decreased Dopamine Release D2_Receptor_S->Dopamine_Release_S Leads to Sedation Sedation Dopamine_Release_S->Sedation Results in Acepromazine_P This compound D2_Receptor_P Dopamine D2 Receptor Acepromazine_P->D2_Receptor_P Antagonizes GABA_System GABAergic System Modulation Acepromazine_P->GABA_System Modulates Disinhibition Neuronal Disinhibition D2_Receptor_P->Disinhibition May cause GABA_System->Disinhibition May cause Excitement Paradoxical Excitement Disinhibition->Excitement Results in

Caption: Proposed signaling pathways for the sedative and paradoxical effects of this compound.

Experimental Workflow for Assessing Behavioral Effects of this compound

Experimental_Workflow A Horse Training: Establish baseline operant response B Random Assignment: Control (Saline) or This compound Group A->B C Drug/Saline Administration (IM) B->C D 30-minute waiting period C->D E Behavioral Testing: Measure operant response rate D->E F Physiological Monitoring: Record heart rate D->F G Data Analysis: Compare groups and assess dose-response E->G F->G

Caption: Workflow for evaluating the behavioral effects of this compound in horses.

References

optimizing acepromazine dosage to minimize extrapyramidal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acepromazine. The focus is on optimizing dosage to achieve desired sedative effects while minimizing the risk of extrapyramidal side effects (EPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to both sedation and extrapyramidal side effects?

This compound is a phenothiazine neuroleptic that primarily acts as an antagonist at dopamine D2 receptors in the central nervous system. This blockade in the mesolimbic and mesocortical pathways is responsible for its sedative and tranquilizing effects. However, antagonism of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to the emergence of extrapyramidal side effects such as dystonia, akathisia, and parkinsonism-like symptoms.[1]

Q2: Are there specific patient factors that increase the risk of extrapyramidal side effects with this compound?

Yes, certain factors can increase sensitivity to this compound and the risk of side effects. Dogs with the MDR1 (ABCB1-1Δ) gene mutation, commonly found in herding breeds, are more sensitive to the effects of this compound and may experience more profound sedation and a higher risk of adverse effects at standard doses.[2] It is also recommended to use this compound with caution in very young or old animals, as well as those with liver or heart disease.[2] Anecdotal reports suggest that Boxers may be more sensitive to the hypotensive and bradycardic effects of this compound.

Q3: Can increasing the dose of this compound lead to a greater sedative effect?

Not necessarily. Research and clinical experience suggest that beyond a certain point, increasing the dose of this compound does not significantly deepen the level of sedation but does increase the duration and severity of side effects, including hypotension and potentially extrapyramidal symptoms.[3] For more profound sedation, it is generally recommended to combine a lower dose of this compound with another sedative or analgesic agent.

Q4: What are the observable signs of extrapyramidal side effects in animals?

Extrapyramidal side effects in animals can manifest in various ways, including:

  • Dystonia: Involuntary muscle contractions leading to abnormal postures, such as torticollis (twisted neck), oculogyric crisis (eyes rolling back), or facial grimacing.

  • Akathisia: A state of motor restlessness, where the animal may appear agitated, unable to stay still, pacing, or constantly shifting weight.

  • Parkinsonism-like signs: Tremors, muscle rigidity, bradykinesia (slowness of movement), and a shuffling gait.

  • Dyskinesia: Involuntary, erratic, and writhing movements of the face, limbs, or trunk.

Q5: How can extrapyramidal side effects be treated once they occur?

Management of this compound-induced EPS is largely extrapolated from human medicine and focuses on restoring the dopaminergic-cholinergic balance. The first step is to reduce or discontinue the this compound. For acute dystonic reactions, anticholinergic medications such as benztropine or diphenhydramine are often used. Benzodiazepines, like diazepam or midazolam, may also be administered to help control muscle spasms and restlessness. In cases of akathisia, beta-blockers such as propranolol have been used in humans. Supportive care is also crucial.

Troubleshooting Guides

Issue: Subject is exhibiting involuntary muscle spasms and abnormal posture after this compound administration.
  • Potential Cause: Acute dystonic reaction, a type of extrapyramidal side effect.

  • Troubleshooting Steps:

    • Cease further administration of this compound.

    • Administer an anticholinergic agent. Consult relevant pharmacological resources for appropriate dosing of drugs like benztropine or diphenhydramine for the species being studied.

    • Consider a benzodiazepine. If muscle spasms are severe, administration of diazepam or midazolam may be beneficial.

    • Provide supportive care. Ensure the subject is in a safe, comfortable environment to prevent injury.

    • Review dosage. For future experiments with this subject or line, consider a significant dose reduction or the use of an alternative sedative.

Issue: The desired level of sedation was not achieved with the initial dose of this compound.
  • Potential Cause: Individual variation in drug metabolism, insufficient dosage, or the subject was already in a heightened state of anxiety or excitement upon administration.

  • Troubleshooting Steps:

    • Avoid simply increasing the this compound dose. This can increase the risk of side effects without a proportional increase in sedation.

    • Consider co-administration with another agent. Combining a low dose of this compound with an opioid (e.g., butorphanol, morphine) or a benzodiazepine (e.g., midazolam) can enhance sedation synergistically.[4] This approach often allows for a reduction in the required dose of this compound, thereby lowering the risk of side effects.

    • Ensure proper timing of administration. this compound is most effective when given before the subject becomes stressed or agitated.

    • Evaluate the route of administration. Intravenous or intramuscular administration will have a faster onset and potentially more predictable effect than subcutaneous or oral routes.

Data Presentation

Table 1: Recommended Sedative Dosages of this compound in Dogs

Dosage Range (mg/kg)Route of AdministrationNotesReference(s)
0.01 - 0.05IV, IM, SCLower end of the dose range is often effective, especially when used as part of a premedication protocol.
0.01 - 0.03IV, IMRecommended for general use; lower doses for Boxers (0.005-0.01 mg/kg).
0.025 - 0.1IMStudied in combination with morphine; increasing the dose above 0.025 mg/kg did not significantly improve sedation.
0.05IMUsed in studies evaluating sedation in combination with opioids.

Table 2: Example of a Sedation Scoring System for Dogs

ScoreDescription
0No sedation; alert and responsive.
1Mild sedation; appears calm but is still aware of surroundings.
2Moderate sedation; drowsy, but arousable with mild stimulation.
3Deep sedation; very drowsy, reluctant to move, and only responsive to strong stimuli.

This is a simplified scale. For detailed studies, a more comprehensive, validated scale should be used or developed.

Experimental Protocols

Protocol 1: Dose-Finding Study to Determine the Optimal Dose of this compound for Sedation with Minimal Extrapyramidal Side Effects

Objective: To identify the dose of this compound that provides adequate sedation while minimizing the incidence and severity of EPS in the target species.

Methodology:

  • Animal Selection: A cohort of healthy, adult subjects of the target species (e.g., dogs) with a balanced representation of sex and weight.

  • Study Design: A randomized, blinded, crossover design is recommended. Each subject will receive each dose of this compound and a placebo, with a sufficient washout period between treatments.

  • Dosage Groups: A range of this compound doses should be tested, starting from the low end of the recommended range and escalating. For example, in dogs: Placebo (saline), 0.01 mg/kg, 0.025 mg/kg, 0.05 mg/kg, and 0.1 mg/kg IM.

  • Data Collection:

    • Sedation Score: At baseline and at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes), assess the level of sedation using a validated scoring system (see Table 2 for a basic example).

    • EPS Score: At the same time points, assess for the presence and severity of EPS using a specifically designed scoring system (an adaptation of a human scale like the Extrapyramidal Symptom Rating Scale could be used as a starting point). This should include observation for dystonia, akathisia, and parkinsonism-like signs.

    • Physiological Parameters: Monitor heart rate, respiratory rate, and blood pressure.

  • Data Analysis: Compare the sedation scores and EPS scores across the different dosage groups to identify the dose that provides the best balance of efficacy and safety.

Protocol 2: Evaluating the Efficacy of an Adjunctive Agent in Reducing this compound-Induced Extrapyramidal Side Effects

Objective: To determine if the co-administration of an anticholinergic agent (e.g., biperiden) or a benzodiazepine (e.g., midazolam) can reduce the incidence of EPS associated with a sedating dose of this compound.

Methodology:

  • Animal Selection: Similar to Protocol 1.

  • Study Design: A randomized, blinded, placebo-controlled design.

  • Treatment Groups:

    • Group 1: this compound + Placebo

    • Group 2: this compound + Adjunctive Agent (e.g., biperiden)

    • Group 3: Placebo + Placebo

  • Procedure: Administer the adjunctive agent or placebo at a predetermined time relative to the this compound administration (e.g., simultaneously or 15 minutes prior). The dose of this compound should be one known to induce a moderate level of sedation and a measurable incidence of EPS (as determined in a study like Protocol 1).

  • Data Collection: As in Protocol 1, collect data on sedation scores, EPS scores, and physiological parameters at regular intervals.

  • Data Analysis: Compare the EPS scores between Group 1 and Group 2 to determine if the adjunctive agent significantly reduced the incidence or severity of extrapyramidal side effects.

Mandatory Visualizations

Acepromazine_Mechanism This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism Nigrostriatal Nigrostriatal Pathway D2_Receptor->Nigrostriatal Mesolimbic Mesolimbic/ Mesocortical Pathways D2_Receptor->Mesolimbic EPS Extrapyramidal Side Effects (Dystonia, Akathisia) Nigrostriatal->EPS Sedation Sedation/ Tranquilization Mesolimbic->Sedation

Caption: Mechanism of this compound leading to desired and adverse effects.

Experimental_Workflow cluster_0 Dose-Finding Study Start Animal Acclimation & Baseline Assessment Randomization Randomization to Dosage Groups Start->Randomization Dosing This compound Administration (escalating doses) Randomization->Dosing Observation Serial Observations: - Sedation Score - EPS Score - Physiological Data Dosing->Observation Analysis Data Analysis: Identify Optimal Dose Observation->Analysis Endpoint Determine Dose-Response Relationship Analysis->Endpoint

Caption: Workflow for a dose-finding and side effect quantification study.

Mitigation_Strategy High_Dose High Dose This compound High_EPS Increased Risk of EPS High_Dose->High_EPS Low_Dose Low Dose This compound Adjunct + Adjunctive Agent (e.g., Opioid, Benzo) Low_Dose->Adjunct Effective_Sedation Effective Sedation Adjunct->Effective_Sedation Low_EPS Reduced Risk of EPS Adjunct->Low_EPS

Caption: Logical relationship for mitigating extrapyramidal side effects.

References

Technical Support Center: Acepromazine and Anesthetic Agent Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential drug interactions between acepromazine and various anesthetic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when co-administering this compound with other anesthetic agents?

When used as a pre-anesthetic sedative, this compound can potentiate the effects of other central nervous system (CNS) depressants, including barbiturates, benzodiazepines, and opioids.[1][2][3] This can lead to excessive sedation and respiratory depression.[3] The most significant and commonly reported adverse effect is hypotension (low blood pressure) due to vasodilation.[4] Therefore, it should be used with caution in animals that are dehydrated, anemic, or in shock.

Q2: How does this compound interact with inhalant anesthetics like isoflurane?

This compound can enhance the hypotensive effects of isoflurane. However, it has a dose-sparing effect, meaning that a lower concentration of isoflurane is required to maintain anesthesia. Studies in dogs have shown that premedication with this compound and an opioid can significantly reduce the minimum alveolar concentration (MAC) of isoflurane required. For instance, one study found that an this compound-morphine combination reduced the isoflurane MAC by 33.3%, while an this compound-methadone combination reduced it by 68.3%.

Q3: What are the observed interactions between this compound and propofol?

This compound significantly reduces the required induction dose of propofol. This effect is observed when this compound is used alone or in combination with opioids like butorphanol or morphine. While this dose reduction can be beneficial, the combination can also lead to an increased incidence of post-induction hypotension and apnea.

Q4: Can this compound be used with ketamine?

Yes, this compound is often combined with ketamine to improve muscle relaxation and prolong the duration of anesthesia. This compound can also reduce the required dose of ketamine. However, this combination can sometimes lead to an increase in heart rate.

Q5: What are the risks of combining this compound with alpha-2 adrenergic agonists like dexmedetomidine?

Both this compound and dexmedetomidine are sedatives, but they have contrasting cardiovascular effects. This compound causes vasodilation and can lead to hypotension, while dexmedetomidine initially causes vasoconstriction and an increase in blood pressure, followed by a potential decrease. When used together, the cardiovascular effects can be complex and require careful monitoring. One study in dogs found that those premedicated with this compound had a higher likelihood of developing hypotension compared to those premedicated with dexmedetomidine.

Q6: How do opioids interact with this compound during anesthesia?

Combining this compound with opioids is a common practice to enhance sedation and provide analgesia. This combination allows for a lower dose of this compound, which can reduce the risk of significant hypotension. However, the combination can increase the incidence of bradycardia (slow heart rate). Different opioids can produce varying levels of sedation when combined with this compound, with methadone generally providing more profound sedation than morphine or butorphanol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Hypotension Additive hypotensive effects of this compound and other anesthetics (e.g., isoflurane, propofol).Reduce the concentration of the inhalant anesthetic or the infusion rate of the injectable anesthetic. Administer intravenous fluids to support blood pressure. In severe cases, a vasopressor may be required.
Prolonged Recovery High dose of this compound or interaction with other long-acting anesthetics. Liver disease can also prolong its effects.Provide supportive care, including thermal support, and continue monitoring vital signs until the animal has fully recovered. Ensure the patient is in a safe and comfortable environment.
Bradycardia Combination of this compound with opioids or alpha-2 agonists.Monitor the heart rate closely. If it drops to a critical level, an anticholinergic agent may be administered as per established protocols.
Inadequate Sedation Low dose of this compound or high-energy/anxious patient. Oral administration can have inconsistent absorption.Consider administering a supplemental dose of a sedative, but be mindful of potential additive effects. For future procedures, a different premedication protocol may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the interaction between this compound and anesthetic agents.

Table 1: Effect of this compound on Anesthetic Dose Requirements

Anesthetic Agent Species This compound Dose Reduction in Anesthetic Dose Reference
PropofolCats0.1 mg/kg IM (with butorphanol)ED50 reduced from 7.22 mg/kg to 5.00 mg/kg
PropofolCats0.1 mg/kg IM (with morphine)ED50 reduced from 7.22 mg/kg to 5.00 mg/kg
PropofolDogs0.02 mg/kg IV (with butorphanol)Dose reduced from 4.4 mg/kg to 1.7 mg/kg
Isoflurane (MAC)Dogs0.02 mg/kg IM (with morphine)33.3% reduction
Isoflurane (MAC)Dogs0.02 mg/kg IM (with methadone)68.3% reduction

Table 2: Cardiovascular Effects of this compound in Combination with Anesthetics

Anesthetic Combination Species Key Cardiovascular Findings Reference
This compound + IsofluraneDogsThis compound enhanced the hypotensive effect of isoflurane.
This compound + IsofluraneDogsPremedication with this compound resulted in a higher incidence of hypotension compared to dexmedetomidine.
This compound + PropofolDogsPost-induction mean arterial pressures were lower than baseline.
This compound + Morphine + IsofluraneDogs45% of dogs developed bradycardia; 55% developed hypotension.
This compound + Methadone + IsofluraneDogs50% of dogs developed bradycardia; 67% developed hypotension.
This compound + DexmedetomidineDogsMean arterial pressure was significantly higher with dexmedetomidine compared to this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Propofol Induction Dose in Cats

  • Objective: To determine the median effective dose (ED50) of propofol for anesthetic induction in cats premedicated with this compound and an opioid.

  • Animals: Healthy domestic cats.

  • Groups:

    • Control (unpremedicated).

    • Premedicated with butorphanol (0.4 mg/kg IM) and this compound (0.1 mg/kg IM).

    • Premedicated with morphine (0.2 mg/kg IM) and this compound (0.1 mg/kg IM).

  • Methodology:

    • Premedication was administered 20 minutes prior to induction.

    • The "up-and-down" method was used to determine the ED50 of propofol.

    • Propofol was administered intravenously to achieve successful endotracheal intubation.

    • The dose of propofol was increased or decreased for subsequent animals based on the response of the previous one.

  • Reference:

Protocol 2: Hemodynamic Effects of this compound vs. Dexmedetomidine in Isoflurane-Anesthetized Dogs

  • Objective: To compare the incidence of hypotension and bradycardia in dogs premedicated with this compound or dexmedetomidine.

  • Animals: Healthy female dogs undergoing ovariohysterectomy.

  • Groups:

    • Premedicated with this compound and hydromorphone.

    • Premedicated with dexmedetomidine and hydromorphone.

  • Methodology:

    • Anesthesia was induced with various agents and maintained with isoflurane.

    • Arterial blood pressure and heart rate were monitored throughout the procedure.

    • Hypotension was defined as a mean arterial pressure < 60 mm Hg.

    • Bradycardia was defined as a >50% reduction in heart rate from the preanesthetic value.

  • Reference:

Visualizations

Drug_Interaction_Workflow cluster_premed Premedication Phase cluster_induction Induction Phase cluster_maintenance Maintenance Phase cluster_effects Potential Outcomes This compound This compound Propofol Propofol This compound->Propofol Reduces Dose Isoflurane Isoflurane This compound->Isoflurane Reduces MAC Hypotension Hypotension This compound->Hypotension DoseSparing Anesthetic Dose Sparing This compound->DoseSparing Opioid Opioid (e.g., Morphine, Butorphanol) Opioid->Propofol Reduces Dose Opioid->Isoflurane Reduces MAC Bradycardia Bradycardia Opioid->Bradycardia Opioid->DoseSparing Alpha2 Alpha-2 Agonist (e.g., Dexmedetomidine) Alpha2->Bradycardia Propofol->Hypotension RespDep Respiratory Depression Propofol->RespDep Ketamine Ketamine Isoflurane->Hypotension

Caption: Logical relationships of this compound interactions.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Anesthetic Procedure cluster_monitoring Data Collection cluster_analysis Analysis AnimalSelection Animal Selection (e.g., Healthy Dogs) Grouping Randomized Grouping (Control vs. Treatment) AnimalSelection->Grouping Premedication Administer Premedication (e.g., this compound + Opioid) Grouping->Premedication Induction Induce Anesthesia (e.g., Propofol to effect) Premedication->Induction Maintenance Maintain Anesthesia (e.g., Isoflurane) Induction->Maintenance Cardio Monitor Cardiovascular Variables (MAP, HR) Maintenance->Cardio AnesDepth Assess Anesthetic Depth (e.g., MAC determination) Maintenance->AnesDepth Stats Statistical Analysis (Compare groups) Cardio->Stats AnesDepth->Stats

Caption: General experimental workflow for studying anesthetic interactions.

References

addressing variability in sedation levels with acepromazine in dogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in sedation levels with acepromazine in dogs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound that leads to sedation in dogs?

This compound is a phenothiazine neuroleptic agent that induces sedation by acting as an antagonist at various neurotransmitter receptors in the central nervous system (CNS).[1] Its primary sedative effects are attributed to the blockade of dopamine D2 receptors in the brain.[1] This dopaminergic antagonism depresses the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[2][3] Additionally, this compound has alpha-adrenergic blocking properties, which can cause vasodilation and a subsequent drop in blood pressure.[1] It also possesses antihistaminic and anticholinergic activities.

Q2: What is the expected onset and duration of sedation following this compound administration in dogs?

The onset and duration of this compound's effects can vary depending on the route of administration and the individual dog. When administered orally, the onset of action is typically between 30 to 60 minutes. The sedative effects generally last for 6 to 8 hours. However, in some cases, particularly with sighthounds or giant breeds, the sedation can be prolonged, lasting 12 to 24 hours. Intravenous administration leads to a more rapid onset of action. The elimination half-life of this compound in dogs is approximately 7.1 hours after intravenous injection and 15.9 hours after oral administration.

Q3: My research protocol requires consistent sedation across a cohort of dogs, but I am observing significant variability. What are the potential contributing factors?

Variability in the sedative response to this compound is a well-documented phenomenon and can be attributed to several factors:

  • Individual Sensitivity: There is a great deal of individual variability in the response to this compound.

  • Breed-Specific Sensitivity: Certain breeds are known to be more sensitive to this compound. For instance, giant breeds and sighthounds like Greyhounds may experience profound and prolonged sedation. Conversely, terrier breeds may require higher doses to achieve the desired level of sedation. Boxers are particularly susceptible to the cardiovascular side effects of this compound, such as hypotension and bradycardia, and it is often recommended to use it with caution or at reduced doses in this breed.

  • Genetic Factors: The multidrug resistance gene (MDR1, also known as ABCB1) mutation can lead to increased sensitivity to this compound. Dogs with this mutation may experience more intense and prolonged sedation. This mutation is more prevalent in certain breeds, including Collies and other herding breeds.

  • Liver Function: this compound is extensively metabolized by the liver. Any impairment in hepatic function can lead to prolonged sedation.

  • Excitement Level: this compound is generally less effective if administered to an animal that is already excited or agitated.

  • Drug Interactions: Co-administration of other drugs can potentiate or antagonize the effects of this compound.

Q4: Can genetic polymorphisms other than the MDR1 mutation influence the metabolism and efficacy of this compound?

Yes, polymorphisms in the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism, can contribute to variability in drug response. In dogs, the CYP2D15 enzyme, the orthologue of human CYP2D6, is involved in the metabolism of many drugs. Polymorphisms in the CYP2D15 gene have been identified in various dog breeds and can lead to differences in metabolic rates, potentially affecting the efficacy and duration of action of drugs metabolized by this enzyme. For example, a study on the NSAID cimicoxib, which is metabolized by CYP2D15, identified "poor metabolizer" and "extensive metabolizer" phenotypes in Beagles, leading to differences in the drug's duration of action. Similar variations in this compound metabolism due to CYP2D15 polymorphisms are plausible and could contribute to the observed variability in sedation.

Q5: Are there any known drug interactions that I should be aware of when using this compound in my experiments?

Yes, several drug interactions can alter the effects of this compound:

  • CNS Depressants: When used with other central nervous system depressants, such as opioids or barbiturates, this compound can cause excessive sedation and respiratory depression.

  • Hypotensive Agents: Caution should be exercised when co-administering this compound with other drugs that lower blood pressure.

  • Quinidine: Concurrent use with the heart medication quinidine may lead to adverse cardiac effects.

  • Organophosphates: this compound should not be used in animals exposed to organophosphates, as it can potentiate their toxicity.

  • Antacids and Antidiarrheals: These medications can decrease the absorption of orally administered this compound.

  • Metoclopramide: Combining this compound with metoclopramide can enhance the potential for neurologic side effects.

Q6: I've observed a paradoxical reaction of excitement or aggression in a dog after administering this compound. Is this a known side effect?

Yes, while uncommon, paradoxical reactions such as excitement, restlessness, or even aggression can occur in some animals after this compound administration. In some cases, this compound may worsen anxiety, particularly in response to loud noises, rather than alleviating it. If such a reaction is observed, it is crucial to ensure the safety of both the animal and personnel. The use of this compound alone for treating behavioral problems is generally discouraged.

Troubleshooting Guides

Guide 1: Desired Level of Sedation Not Achieved

Problem: The subject dog is not adequately sedated for the planned procedure after the administration of a standard dose of this compound.

Possible Causes and Solutions:

  • Incorrect Dosing or Administration:

    • Action: Double-check the calculated dose based on the dog's body weight and the intended dosage regimen. The typical oral dosage for dogs is 0.25 to 1.0 mg/lb of body weight. Verify that the entire dose was administered successfully, especially for oral formulations.

  • Individual or Breed Resistance:

    • Action: Recognize that some breeds, like terriers, may require higher doses. Consider a dose adjustment based on the individual's response, starting at the lower end of the dosage range and titrating up as needed under veterinary supervision.

  • Pre-existing Excitement:

    • Action: If the dog was highly aroused before administration, the sedative effect might be diminished. For future experiments, ensure a calm environment and allow the dog to acclimate before drug administration.

  • Drug Absorption Issues (Oral Administration):

    • Action: Oral absorption of this compound can be inconsistent. If consistent sedation is critical, consider using the injectable form for more reliable results.

Guide 2: Managing Unexpectedly Deep or Prolonged Sedation

Problem: A dog is exhibiting excessive sedation, lethargy, or prolonged recovery time after this compound administration.

Possible Causes and Solutions:

  • Individual or Breed Sensitivity:

    • Action: Giant breeds and sighthounds are known for their sensitivity to this compound. Dogs with the MDR1 gene mutation can also experience more profound sedation. Provide supportive care, including a warm and quiet environment, and monitor vital signs closely. For future experiments with these breeds or individuals, significantly reduce the dose.

  • Hepatic Impairment:

    • Action: If liver function is compromised, this compound metabolism will be slowed, leading to prolonged effects. Ensure that all experimental subjects have been screened for underlying health conditions, including liver disease.

  • Drug Interactions:

    • Action: Review the subject's recent medication history for any drugs that might potentiate the effects of this compound, such as other CNS depressants.

  • Overdose:

    • Action: An overdose can lead to severe nervous system depression, weakness, pale gums, and collapse. There is no specific antagonist for this compound. Treatment is supportive and may include fluid therapy to manage hypotension.

Guide 3: Investigating Inconsistent Sedation Results Across a Study Cohort

Problem: There is a high degree of variability in sedation scores among dogs in the same experimental group receiving the same dose of this compound.

Possible Causes and Solutions:

  • Heterogeneous Study Population:

    • Action: Analyze the demographics of your study cohort. Significant variations in breed, age, and weight can contribute to inconsistent responses. If possible, stratify your analysis by these factors. For future studies, consider using a more homogenous population or increasing the sample size to account for this variability.

  • Genetic Variability:

    • Action: Consider the potential influence of genetic factors like the MDR1 mutation, especially if your cohort includes breeds known to be at risk. Genotyping for the MDR1 mutation could be a valuable screening tool. Also, be aware of potential polymorphisms in metabolic enzymes like CYP2D15.

  • Inconsistent Experimental Conditions:

    • Action: Ensure that all experimental conditions are standardized. This includes the time of day of administration, the level of environmental stimulation, and the handling of the animals before and after drug administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous AdministrationOral Administration
Elimination Half-life 7.1 hours15.9 hours
Bioavailability N/A20%
Data sourced from a study on the disposition of this compound in dogs.

Table 2: Dose-Response Relationship of Intravenous this compound on Sedation in Dogs

Cumulative Dose (µg/kg)Sedation Level Observed in Majority of Dogs (n=6)
10Mild Sedation
25Moderate Sedation
50Moderate Sedation
100Moderate Sedation
This study suggests that doses greater than 25 µg/kg IV do not significantly increase the level of sedation in most dogs.

Experimental Protocols

Protocol 1: Standardized Assessment of Sedation Levels in Dogs

This protocol is adapted from validated sedation scoring scales for canines.

Objective: To quantitatively assess the level of sedation in dogs following this compound administration.

Materials:

  • Quiet, well-lit examination room

  • Stopwatch or timer

  • Noise-making device (e.g., clicker)

  • Sedation scoring sheet (see Table 3)

Procedure:

  • Baseline Assessment: Before administering this compound, perform a baseline sedation assessment in a quiet environment.

  • Drug Administration: Administer this compound via the desired route (e.g., oral, intravenous).

  • Post-Administration Assessments: Conduct sedation assessments at predetermined time points (e.g., 15, 30, 60, and 120 minutes post-administration).

  • Scoring: For each assessment, evaluate the dog based on the criteria in the sedation scale (Table 3) and record the scores.

Table 3: Canine Sedation Scale

ItemScore 0Score 1Score 2Score 3
Spontaneous Posture Standing or sittingSternal recumbencyLateral recumbencyN/A
Palpebral Reflex BriskReducedAbsentN/A
Eye Position CentralVentral rotationCentral and fixedN/A
Jaw & Tongue Relaxation Normal toneRelaxed jaw, tongue in mouthTongue protrudingN/A
Response to Noise Alert, looks towards sourceLifts headEar twitch onlyNo response
General Appearance Alert and responsiveDrowsy but responsiveUnresponsive to gentle stimuliN/A
This is a simplified scale. For detailed, validated scales, refer to the cited literature.

Mandatory Visualizations

Acepromazine_Mechanism_of_Action ACP This compound D2R Dopamine D2 Receptors ACP->D2R Antagonist Alpha1R Alpha-1 Adrenergic Receptors ACP->Alpha1R Antagonist H1R Histamine H1 Receptors ACP->H1R Antagonist MuscR Muscarinic Cholinergic Receptors ACP->MuscR Antagonist Sedation Sedation & Muscle Relaxation D2R->Sedation Leads to Hypotension Hypotension (Vasodilation) Alpha1R->Hypotension Leads to Antihistaminic Antihistaminic Effects H1R->Antihistaminic Leads to Anticholinergic Anticholinergic Effects MuscR->Anticholinergic Leads to

Caption: this compound's multifaceted mechanism of action.

Sedation_Assessment_Workflow Start Start: Select Dog Cohort Baseline Perform Baseline Sedation Scoring Start->Baseline Administer Administer This compound Baseline->Administer Wait Wait for Predetermined Time Intervals Administer->Wait Assess Perform Post-Dose Sedation Scoring Wait->Assess Time Point Reached Analyze Analyze Variability and Dose-Response Wait->Analyze All Time Points Completed Record Record Data Assess->Record Record->Wait More Time Points?

Caption: Experimental workflow for assessing sedation.

Troubleshooting_Sedation_Variability Problem Inconsistent Sedation Observed CheckDose Verify Dose & Administration? Problem->CheckDose CheckBreed Review Breed & Individual History? CheckDose->CheckBreed Yes AdjustProtocol Adjust Dose/ Protocol CheckDose->AdjustProtocol No CheckGenetics Consider Genetic Factors (MDR1)? CheckBreed->CheckGenetics Yes CheckBreed->AdjustProtocol No CheckHealth Assess Overall Health (Liver)? CheckGenetics->CheckHealth Yes CheckGenetics->AdjustProtocol No CheckInteractions Review Concurrent Medications? CheckHealth->CheckInteractions Yes Screen Screen for Underlying Conditions CheckHealth->Screen No CheckInteractions->AdjustProtocol No Standardize Standardize Experimental Conditions CheckInteractions->Standardize Yes

Caption: Logical approach to troubleshooting sedation variability.

References

mitigating respiratory depression with acepromazine in brachycephalic breeds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acepromazine and Brachycephalic Breeds

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in brachycephalic canine breeds, with a specific focus on the mitigation of respiratory depression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it induce sedation?

A1: this compound is a phenothiazine neuroleptic that primarily acts as a dopamine D2 receptor antagonist in the central nervous system.[1][2][3] By blocking these receptors, particularly in the brain's reticular activating system, it depresses the central nervous system, leading to a state of tranquilization or sedation.[1][4] This calming effect helps in managing anxiety and agitation in clinical settings. Additionally, it has anti-emetic, anti-convulsant, and hypotensive properties.

Q2: Why are brachycephalic breeds considered high-risk for sedation-related respiratory complications?

A2: Brachycephalic breeds (e.g., Pugs, French Bulldogs, Bulldogs) are predisposed to respiratory complications due to Brachycephalic Obstructive Airway Syndrome (BOAS). This syndrome is characterized by anatomical abnormalities such as stenotic nares (narrowed nostrils), an elongated soft palate, and a hypoplastic (narrowed) trachea. Sedative drugs, including this compound, cause relaxation of the pharyngeal muscles, which can exacerbate the collapse of these already compromised airways, leading to severe respiratory distress, obstruction, and potential crisis. These breeds are more than twice as likely to experience anesthesia-related complications, with most issues occurring in the postoperative period.

Q3: Does this compound cause or mitigate respiratory depression?

A3: The effect of this compound on respiration is complex. While it is sometimes cited as having minimal effects on respiratory function, it can, in rare cases, depress the respiratory system, leading to slower or more labored breathing. However, some studies suggest that while this compound may reduce the respiratory rate, it can be compensated by an increase in tidal volume, thus maintaining stable overall respiratory function without significant changes in blood gases. For this reason, some clinicians consider it a useful sedative for BOAS patients, provided the dose is low and the patient is carefully monitored. Heavy sedation should be avoided as it can worsen airway obstruction.

Q4: How does this compound affect laryngeal function, a critical component of the upper airway?

A4: The effects of this compound on laryngeal function are debated and can be influenced by the dosage and concurrent drugs used. Some studies in horses and dogs have shown that this compound can impair the ability to fully abduct the arytenoid cartilages of the larynx, which could theoretically worsen airway obstruction. However, other studies have found no significant differences in laryngeal motion with this compound compared to other sedatives, especially at lower doses. The choice of induction agent used after premedication with this compound also appears to influence the outcome.

Q5: What are the recommended dosages of this compound for brachycephalic breeds?

A5: There is no single universal dose. It is crucial to use a reduced dosage for brachycephalic breeds compared to non-brachycephalic dogs. Many protocols recommend using doses considerably lower than the label suggests, often in the range of 0.01-0.05 mg/kg when used as part of a premedication plan. Large breeds are also noted to be particularly sensitive, and the minimum effective dose should always be used. Clinicians often combine a low dose of this compound with an opioid to enhance sedation without needing higher, riskier doses of a single agent.

Troubleshooting Guide

Problem 1: The subject exhibits increased respiratory noise (stertor/stridor) and effort after this compound administration.

  • Cause: This is likely due to the relaxation of pharyngeal and laryngeal muscles, exacerbating a pre-existing, possibly subclinical, BOAS. The sedative effect removes the dog's compensatory mechanisms for keeping its airway open.

  • Solution:

    • Administer Oxygen: Immediately provide flow-by oxygen or use a face mask to improve oxygen saturation.

    • Positioning: Place the patient in sternal recumbency with its head elevated and neck extended. Gently pull the tongue forward.

    • Monitor Vitals: Continuously monitor oxygen saturation (SpO2) with a pulse oximeter and ventilation with capnography. Arterial oxygen saturation should remain above 92%.

    • Prepare for Intubation: Have an assortment of small-diameter endotracheal tubes and a laryngoscope ready. If respiratory distress worsens or SpO2 drops significantly, intubation may be required to secure the airway.

    • Reversal Agents: While this compound has no direct reversal agent, if other reversible drugs (like opioids or alpha-2 agonists) were co-administered, reverse them.

Problem 2: The subject becomes hypotensive after receiving this compound.

  • Cause: this compound is a known hypotensive agent due to its blockade of alpha-1 adrenergic receptors, which causes vasodilation (widening of blood vessels) and a subsequent drop in blood pressure. This effect can be dose-dependent.

  • Solution:

    • IV Fluid Therapy: Administer intravenous fluids to increase circulating volume and support blood pressure.

    • Reduce Anesthetic Depth: If the patient is under general anesthesia, reduce the concentration of the inhalant anesthetic.

    • Vasopressors: In severe cases, vasopressor agents may be required. Note that this compound can reduce the efficacy of dopamine as a vasopressor.

    • Monitoring: Continuously monitor blood pressure.

Problem 3: The desired level of sedation is not achieved at a low dose, and the researcher is considering redosing.

  • Cause: Individual animal sensitivity to this compound can vary widely. Brachycephalic breeds may require careful titration.

  • Solution:

    • Wait for Peak Effect: Ensure sufficient time has passed for the drug to take full effect (typically 30-60 minutes for oral administration).

    • Consider Multimodal Approach: Instead of increasing the this compound dose, consider adding a small dose of a reversible sedative, such as an opioid (e.g., butorphanol) or an alpha-2 agonist (e.g., a microdose of dexmedetomidine), to achieve the desired sedation level. This synergistic effect often allows for lower, safer doses of each drug.

    • Assess Environment: Ensure the environment is quiet and calm, as external stimuli can counteract the drug's tranquilizing effects.

    • Avoid "Dose Stacking": If redosing this compound, use very small increments and monitor closely for adverse effects, particularly worsening respiratory signs or hypotension. Be aware that this prolongs the drug's effects, as it has a long duration of action (6-8 hours).

Data Presentation

Table 1: Cardiopulmonary Effects of Intravenous this compound in Healthy Conscious Dogs (Data synthesized from a prospective experimental study to illustrate dose-related effects. Note: These subjects were not brachycephalic, but the data demonstrate systemic effects.)

ParameterBaseline (Mean ± SD)Post-Acepromazine (Cumulative Dose: 0.05 mg/kg)Post-Acepromazine (Cumulative Dose: 0.1 mg/kg)
Mean Arterial Pressure (MAP) Normal↓ (Significant Decrease)↓ (Significant Decrease)
Cardiac Index (CI) Normal↓ (Decrease)↓ (Decrease, not statistically significant)
Heart Rate (HR) NormalNo Significant ChangeNo Significant Change
Arterial Oxygen Content (CaO2) Normal↓ (Significant Decrease)↓ (Significant Decrease)
Sedation Score AlertMild to ModerateModerate

Source: Adapted from Rangel et al. (2020).

Table 2: Comparative Respiratory Effects of Premedication Protocols in Dogs Undergoing Anesthesia (Data synthesized from a randomized clinical trial comparing this compound/Methadone with Dexmedetomidine/Methadone followed by propofol induction.)

Parameter (Post-Induction)This compound GroupDexmedetomidine Group
Respiratory Rate (RR) Higher RRLower RR
End-Tidal CO2 (EtCO2) Lower EtCO2Higher EtCO2
Incidence of Hypercapnia Lower IncidenceHigher Incidence
Post-Induction Apnea Not ObservedNot Observed

Source: Adapted from da Cunha et al. (2024). This study suggests this compound may result in less respiratory depression compared to dexmedetomidine when combined with an opioid and propofol.

Experimental Protocols

Protocol 1: Assessing Respiratory Function in Sedated Brachycephalic Dogs

  • Subject Selection:

    • Select adult brachycephalic dogs with a confirmed BOAS grade.

    • Ensure subjects are healthy based on physical examination and baseline bloodwork. Exclude animals with known cardiovascular disease.

  • Instrumentation and Baseline Measurement:

    • Place an intravenous catheter for drug administration and fluid support.

    • Acclimate the subject to a quiet environment to minimize stress.

    • Obtain baseline physiological data for 10 minutes:

      • Heart Rate (HR) and Rhythm: ECG.

      • Blood Pressure (BP): Non-invasive oscillometric or Doppler.

      • Respiratory Rate (RR) and Effort: Visual observation.

      • Oxygen Saturation (SpO2): Pulse oximetry.

      • End-Tidal CO2 (EtCO2): If possible, use a loose-fitting mask with a capnometer.

      • Arterial Blood Gas (ABG): Collect an arterial sample for a definitive baseline of PaO2 and PaCO2.

  • Drug Administration:

    • Administer a low dose of this compound (e.g., 0.02 mg/kg) intravenously or intramuscularly.

    • For multimodal protocols, co-administer an opioid (e.g., butorphanol 0.2 mg/kg).

  • Post-Administration Monitoring:

    • Continuously monitor all parameters listed in step 2.

    • Record data at 5, 15, 30, and 60 minutes post-administration.

    • Pay close attention to changes in respiratory pattern, noise (stertor), and effort.

    • At 30 minutes post-administration, collect a second arterial blood gas sample to compare with baseline.

  • Data Analysis:

    • Compare pre- and post-sedation values for all measured parameters using appropriate statistical tests (e.g., paired t-test).

    • Correlate changes in respiratory parameters (RR, SpO2, PaCO2) with the subject's BOAS grade.

Visualizations

Acepromazine_Pathway ACP This compound D2R Dopamine D2 Receptors (Central Nervous System) ACP->D2R Antagonizes Alpha1 Alpha-1 Adrenergic Receptors (Peripheral) ACP->Alpha1 Blocks RAS Reticular Activating System (RAS) Depression D2R->RAS Leads to Pharynx Pharyngeal/Laryngeal Muscle Relaxation D2R->Pharynx Contributes to Sedation Sedation / Tranquilization RAS->Sedation Airway Potential for Increased Upper Airway Obstruction (Especially in BOAS) Pharynx->Airway Vaso Vasodilation Alpha1->Vaso Hypo Hypotension Vaso->Hypo

Caption: Mechanism of action for this compound leading to sedation and potential side effects.

Experimental_Workflow start Start: Subject Selection (Brachycephalic, BOAS Graded) baseline 1. Baseline Data Collection (HR, BP, SpO2, RR, ABG) start->baseline admin 2. Drug Administration (Low-Dose this compound +/- Opioid) baseline->admin monitoring 3. Continuous & Interval Monitoring (SpO2, EtCO2, RR, Effort) admin->monitoring abg2 4. Collect Post-Sedation Arterial Blood Gas (ABG) monitoring->abg2 analysis 5. Data Analysis (Compare Pre- vs. Post-Sedation) abg2->analysis outcome End: Assess Respiratory Stability & Sedation Efficacy analysis->outcome

Caption: Workflow for an experiment assessing respiratory function post-sedation.

Decision_Tree start Consider this compound for Brachycephalic Patient? boas High BOAS Grade or History of Obstruction? start->boas Yes cardiac Concurrent Cardiac Disease? start->cardiac No boas->cardiac No alt Use Alternative Sedative (e.g., Opioid +/- Benzodiazepine) boas->alt Yes low_dose Proceed with Caution: - Very low dose (e.g., <0.025 mg/kg) - Multimodal approach - Continuous monitoring cardiac->low_dose No avoid Avoid this compound (Hypotensive Risk) cardiac->avoid Yes

Caption: Clinical decision-making tree for this compound use in brachycephalic breeds.

References

Technical Support Center: Acepromazine Use in Animals with Hepatic Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for using acepromazine in animal models with hepatic dysfunction.

Frequently Asked Questions (FAQs)

Q1: How is this compound metabolized, and why is this a concern for animals with hepatic dysfunction?

This compound is extensively metabolized by the liver, primarily through the cytochrome P450 enzyme system.[1][2][3] In a healthy animal, the liver efficiently breaks down the drug into metabolites that are then excreted. However, in animals with hepatic dysfunction, this metabolic process is impaired. This can lead to a prolonged and exaggerated sedative effect of the drug, as the active form of this compound remains in circulation for a longer period.[1][4]

Q2: What are the potential adverse effects of using this compound in an animal with liver disease?

The primary concern is prolonged and profound sedation. Other potential adverse effects, which can be exacerbated in animals with hepatic dysfunction, include:

  • Hypotension: this compound can cause a drop in blood pressure.

  • Cardiovascular depression: In severe cases, it can lead to cardiovascular collapse.

  • Hypothermia: The drug can interfere with the animal's ability to regulate its body temperature.

Q3: Are there specific dose adjustments recommended for animals with hepatic dysfunction?

While there are no universally established veterinary guidelines with specific dose reductions for varying degrees of hepatic impairment, a general recommendation is to use this compound with caution and at a reduced dose in animals with liver disease. Some sources suggest a dose reduction of 25-50% as a starting point, based on principles from human medicine. However, the exact dose adjustment should be determined on a case-by-case basis, considering the severity of the liver condition and the individual animal's response. It is often recommended to start with the lowest possible effective dose and titrate upwards cautiously.

Q4: What biochemical markers should be monitored when using this compound in an animal with hepatic dysfunction?

Prior to and during any study involving this compound in animals with compromised liver function, it is crucial to monitor a panel of liver function tests. These may include:

  • Hepatocellular Injury Markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

  • Cholestasis Markers:

    • Alkaline phosphatase (ALP)

    • Gamma-glutamyl transferase (GGT)

  • Liver Function Markers:

    • Total Bilirubin

    • Albumin

    • Blood Urea Nitrogen (BUN)

    • Cholesterol

    • Glucose

    • Coagulation factors (e.g., prothrombin time)

Regular monitoring of these markers can help assess the liver's capacity to handle the drug and detect any potential drug-induced exacerbation of the existing condition.

Troubleshooting Guides

Issue: Prolonged sedation or delayed recovery after this compound administration.

  • Potential Cause: Reduced hepatic metabolism of this compound due to liver dysfunction.

  • Troubleshooting Steps:

    • Supportive Care: Provide a quiet, warm, and comfortable environment for the animal. Monitor vital signs, including heart rate, respiratory rate, and body temperature, regularly.

    • Fluid Therapy: Intravenous fluids can help support cardiovascular function and aid in drug elimination.

    • Monitor Blood Glucose: Animals with liver disease are prone to hypoglycemia, which can be exacerbated by sedation.

    • Future Dose Adjustment: If the animal eventually recovers, significantly reduce the this compound dose in any subsequent administrations for that individual. Consider alternative sedatives with less reliance on hepatic metabolism for future procedures.

Issue: Unexpectedly deep sedation or adverse cardiovascular effects at a standard dose.

  • Potential Cause: The severity of the hepatic dysfunction may have been underestimated, leading to a relative overdose.

  • Troubleshooting Steps:

    • Immediate Veterinary Intervention: If severe hypotension or cardiovascular depression occurs, immediate veterinary care is required.

    • Cardiovascular Support: Treatment may include intravenous fluid boluses and, in severe cases, vasopressors to manage hypotension.

    • Review Pre-sedation Assessment: Re-evaluate the initial assessment of the animal's liver function to better tailor future anesthetic or sedative protocols.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Dogs (Intravenous Administration)

ParameterValueReference
Elimination Half-Life7.1 hours
Onset of Action30-60 minutes
Duration of Action4-8 hours

Experimental Protocols

While specific, detailed experimental protocols for this compound in animals with hepatic dysfunction are not widely published, a general methodological approach can be outlined.

Protocol: Evaluation of Sedative Effects of this compound in a Canine Model of Mild to Moderate Hepatic Dysfunction

  • Animal Model: Utilize a validated canine model of mild to moderate hepatic dysfunction (e.g., surgically induced or a naturally occurring, stable condition).

  • Baseline Data Collection:

    • Perform a complete physical examination.

    • Collect blood samples for a baseline liver panel (ALT, AST, ALP, GGT, bilirubin, albumin, etc.).

    • Record baseline physiological parameters (heart rate, respiratory rate, blood pressure, temperature).

  • This compound Administration:

    • Administer a low dose of this compound (e.g., 0.01-0.02 mg/kg IV or IM).

  • Monitoring:

    • Continuously monitor cardiovascular parameters (ECG, blood pressure).

    • Record respiratory rate and temperature at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

    • Assess the level of sedation at predetermined time points using a validated sedation scoring system.

  • Post-Sedation Monitoring:

    • Continue monitoring until the animal has fully recovered to baseline status.

    • Collect a post-sedation blood sample to reassess liver parameters and check for any acute changes.

  • Data Analysis:

    • Compare the onset, depth, and duration of sedation to that of healthy control animals.

    • Analyze changes in physiological and biochemical parameters.

Visualizations

Acepromazine_Metabolism_and_Hepatic_Dysfunction cluster_0 Normal Hepatic Function cluster_1 Hepatic Dysfunction ACP This compound (Administered) Liver_Normal Healthy Liver (Cytochrome P450 Metabolism) ACP->Liver_Normal Drug Uptake Metabolites_Normal Inactive Metabolites Liver_Normal->Metabolites_Normal Efficient Metabolism Excretion_Normal Renal Excretion Metabolites_Normal->Excretion_Normal Elimination ACP_Dysfunction This compound (Administered) Liver_Dysfunction Impaired Liver (Reduced Metabolism) ACP_Dysfunction->Liver_Dysfunction Drug Uptake ACP_Circulation Prolonged Circulation of Active Drug Liver_Dysfunction->ACP_Circulation Impaired Metabolism Exaggerated_Effect Exaggerated & Prolonged Sedation ACP_Circulation->Exaggerated_Effect Increased Drug Effect

Caption: this compound metabolism in normal vs. hepatic dysfunction.

Experimental_Workflow_Acepromazine_Hepatic_Dysfunction Start Start: Animal with Hepatic Dysfunction Baseline_Assessment Baseline Assessment (Physical Exam, Bloodwork, Vitals) Start->Baseline_Assessment ACP_Admin Administer Low-Dose This compound Baseline_Assessment->ACP_Admin Monitoring Continuous Monitoring (Vitals, Sedation Score) ACP_Admin->Monitoring Data_Collection Data Collection (Onset, Duration, Depth of Sedation) Monitoring->Data_Collection Post_Sedation Post-Sedation Monitoring & Bloodwork Data_Collection->Post_Sedation Analysis Data Analysis & Comparison to Healthy Controls Post_Sedation->Analysis End End of Study Analysis->End

Caption: Experimental workflow for this compound evaluation.

References

troubleshooting prolonged recovery from acepromazine sedation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering prolonged recovery from acepromazine sedation in experimental settings.

Troubleshooting Prolonged Recovery

Issue: Subject is exhibiting prolonged sedation or delayed recovery following this compound administration.

Initial Assessment Workflow:

G start Prolonged Recovery Observed check_vitals 1. Assess Vital Signs (HR, RR, Temp, BP) start->check_vitals vitals_stable Vitals Stable? check_vitals->vitals_stable supportive_care 2. Institute Supportive Care (Fluid therapy, thermal support) vitals_stable->supportive_care Yes vitals_stable->supportive_care No (Stabilize Patient First) review_dosage 3. Review Dosage and Administration supportive_care->review_dosage overdose Overdose Suspected? review_dosage->overdose overdose_protocol Follow Overdose Protocol overdose->overdose_protocol Yes check_history 4. Review Subject's History (Breed, age, health status) overdose->check_history No breed_sensitivity Breed-Specific Sensitivity? check_history->breed_sensitivity mdr1_protocol Consider MDR1 Mutation Protocol breed_sensitivity->mdr1_protocol Yes health_issue Underlying Health Issue? breed_sensitivity->health_issue No liver_protocol Consider Hepatic Impairment Protocol health_issue->liver_protocol Yes drug_interaction 5. Check for Drug Interactions health_issue->drug_interaction No interaction_protocol Manage Interacting Drugs drug_interaction->interaction_protocol Yes no_obvious_cause No Obvious Cause Identified drug_interaction->no_obvious_cause No advanced_monitoring Continue Monitoring & Supportive Care no_obvious_cause->advanced_monitoring

Caption: Initial troubleshooting workflow for prolonged this compound recovery.

Question: What are the immediate steps to take if an animal is not recovering as expected?

Answer:

  • Assess and Stabilize: Immediately evaluate the animal's vital signs, including heart rate, respiratory rate, body temperature, and blood pressure. If any parameters are outside the normal range, prioritize stabilization.

  • Provide Supportive Care:

    • Fluid Therapy: Administer intravenous fluids to help maintain blood pressure and enhance drug elimination.

    • Thermal Support: Monitor rectal temperature closely. This compound can impair thermoregulation, leading to hypothermia.[1] Use warming blankets or pads as needed to maintain normothermia.

    • Oxygen Supplementation: If respiratory depression is noted, provide supplemental oxygen.

  • Review Records: Double-check the dosage of this compound administered and the time of administration to rule out an overdose.[2]

Frequently Asked Questions (FAQs)

Pharmacology and Mechanism

Q1: How does this compound cause sedation?

A1: this compound is a phenothiazine neuroleptic that primarily acts as an antagonist at dopamine D2 receptors in the central nervous system.[3][4][5] By blocking these receptors, it depresses the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity. It also has effects on other receptors, including alpha-1 adrenergic, H1 histamine, and muscarinic cholinergic receptors, which contribute to its overall effects.

G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor blocks Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor blocks H1_Receptor Histamine H1 Receptor This compound->H1_Receptor blocks Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor blocks CNS Central Nervous System D2_Receptor->CNS Blood_Vessels Blood Vessels Alpha1_Receptor->Blood_Vessels Sedation Sedation CNS->Sedation Hypotension Hypotension Blood_Vessels->Hypotension

Caption: Simplified signaling pathway of this compound's primary actions.

Q2: How is this compound metabolized and eliminated?

A2: this compound is primarily metabolized in the liver through oxidation to its main metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine. Therefore, animals with compromised liver function may experience prolonged sedation due to delayed metabolism and elimination of the drug.

Dosage and Administration

Q3: What are the typical dosages for this compound?

A3: Dosages should be individualized based on the species, breed, age, temperament, and health status of the animal. As a general guideline, the dose per unit of body weight decreases as the animal's size increases.

SpeciesRouteRecommended Dosage
Dogs Oral0.5 - 1.5 mg/lb (1 - 3 mg/kg)
Injectable (IV, IM, SC)0.01 - 0.1 mg/lb (0.02 - 0.2 mg/kg)
Cats Oral0.5 - 1.0 mg/lb (as per some sources, but caution is advised)
Injectable (IV, IM, SC)0.5 - 1.0 mg/lb (as per some sources, but caution is advised)
Horses Injectable (IV, IM)0.01 - 0.03 mg/kg

Note: The injectable dose is significantly lower than the oral dose.

Q4: What constitutes an overdose of this compound?

A4: An overdose will result in excessive sedation, slow heart and respiratory rates, pale gums, unsteady gait, and potentially collapse, unconsciousness, or seizures. There is no specific reversal agent for this compound, so treatment is focused on supportive care.

Factors Influencing Recovery

Q5: Are certain breeds more sensitive to this compound?

A5: Yes, certain breeds are known to have increased sensitivity.

  • MDR1 Mutation: Dogs with a mutation in the Multidrug Resistance Gene 1 (MDR1), also known as the ABCB1 gene, have a decreased ability to pump certain drugs out of the central nervous system. This can lead to more profound and prolonged sedation with this compound. This mutation is common in herding breeds like Collies, Australian Shepherds, and Shetland Sheepdogs.

  • Boxers: This breed can experience a severe hypotensive reaction and vasovagal syncope, leading to collapse. Lower doses are recommended.

  • Sighthounds (e.g., Greyhounds): These breeds may have a prolonged recovery.

  • Giant Breeds: These dogs may also be more sensitive.

Q6: How should this compound dosage be adjusted for dogs with the MDR1 mutation?

A6: For dogs with the MDR1 mutation, a dose reduction is recommended to achieve the desired level of sedation without causing excessive and prolonged effects.

GenotypeRecommended Dose Reduction (Anecdotal)
Homozygous Mutant (mutant/mutant) 30% to 50% reduction
Heterozygous (mutant/normal) 25% reduction

Q7: How does liver disease affect recovery from this compound?

A7: Since this compound is metabolized by the liver, pre-existing liver disease can significantly impair its clearance from the body, leading to a prolonged and more profound sedative effect. It is recommended to use this compound with caution or avoid it altogether in animals with moderate to severe liver dysfunction.

Q8: What are the potential drug interactions with this compound?

A8: this compound can interact with several other drugs. Its sedative effects are additive with other central nervous system depressants like opioids and anesthetics. It can also interact with medications that affect blood pressure. A thorough review of the animal's current medications is crucial before administering this compound.

Adverse Effects

Q9: What are the common side effects of this compound?

A9: The most common side effects are related to its mechanism of action and include:

  • Hypotension: A drop in blood pressure due to vasodilation.

  • Hypothermia: Impaired ability to regulate body temperature.

  • Decreased respiratory rate and bradycardia (slow heart rate).

  • Changes in urine color: A pinkish to reddish-brown discoloration of the urine may occur, which is harmless.

Q10: Can this compound cause paradoxical excitement?

A10: Yes, although uncommon, some animals may exhibit paradoxical reactions such as excitement, aggression, or hyperactivity.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Metabolism Using Liver Microsomes

Objective: To determine the metabolic stability of this compound in a specific species or individual by measuring its rate of depletion when incubated with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare stock solutions of MgCl2 (3.3 mM), NADPH (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).

    • Prepare a 2 µM stock solution of this compound.

    • Prepare liver microsomes to a final protein concentration of 0.415 mg/mL in the incubation medium.

  • Incubation:

    • In a 96-well plate, combine the liver microsomal incubation medium with the this compound stock solution.

    • For negative controls, substitute the NADPH-cofactor system with phosphate buffer.

    • Incubate the plate at 37°C with shaking at 100 rpm.

  • Time Points and Reaction Termination:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining this compound concentration.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).

Protocol 2: Genotyping for the MDR1 Gene Mutation

Objective: To determine if an animal carries the MDR1 gene mutation, which can affect its sensitivity to this compound.

Methodology:

  • Sample Collection:

    • Collect a blood sample in an EDTA tube or a buccal (cheek) swab.

  • DNA Extraction:

    • Extract genomic DNA from the collected sample using a commercial DNA extraction kit.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR to amplify the region of the MDR1 gene containing the potential mutation. Specific primers are used to differentiate between the wild-type and mutant alleles.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to visualize the DNA fragments. The size of the fragments will indicate the presence of the wild-type allele, the mutant allele, or both (heterozygous).

  • Interpretation of Results:

    • Normal/Normal (+/+): Only the wild-type fragment is present.

    • Heterozygous (+/-): Both wild-type and mutant fragments are present.

    • Homozygous Mutant (-/-): Only the mutant fragment is present.

Protocol 3: Cardiovascular Monitoring of a Sedated Animal

Objective: To monitor the cardiovascular status of an animal under this compound sedation to detect and manage adverse effects like hypotension and bradycardia.

Methodology:

  • Heart Rate and Rhythm:

    • Monitor continuously or at least every 15 minutes.

    • Methods include palpation of the chest or a peripheral pulse, auscultation with a stethoscope, or an electrocardiogram (ECG).

  • Blood Pressure:

    • Measure blood pressure every 15 minutes.

    • Use non-invasive methods such as a Doppler ultrasound or an oscillometric device, or invasive methods like an arterial catheter for continuous monitoring.

  • Mucous Membrane Color and Capillary Refill Time (CRT):

    • Visually inspect the gums for color (should be pink).

    • Press on the gums and record the time it takes for the color to return (CRT should be less than 2 seconds).

  • Pulse Oximetry:

    • Use a pulse oximeter to measure the oxygen saturation of the blood (SpO2), which should ideally be above 95%.

Protocol 4: Core Body Temperature Measurement

Objective: To monitor the core body temperature of a sedated animal to prevent hypothermia.

Methodology:

  • Equipment:

    • Use a digital rectal thermometer.

  • Procedure:

    • Gently restrain the animal.

    • Lubricate the tip of the thermometer.

    • Insert the thermometer into the rectum to a depth of at least 2 cm in mice to obtain a core body temperature.

    • Wait for the reading to stabilize before recording the temperature.

  • Frequency:

    • Measure the temperature every 15-30 minutes during the sedation period and recovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for avoiding complications related to acepromazine in geriatric research subjects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a phenothiazine derivative that primarily acts as a tranquilizer and sedative.[1][2] Its effects are a result of its antagonism of several key receptors in the central nervous system.[3][4] It blocks dopamine D2 receptors, leading to sedation and a reduction in spontaneous activity.[1] Additionally, it has alpha-1 adrenergic antagonist properties, which cause vasodilation and can lead to a drop in blood pressure. This compound also has antihistaminic and antiemetic effects.

Q2: Why is extra caution required when administering this compound to geriatric subjects?

A2: Geriatric subjects often have reduced physiological reserves and may have underlying organ dysfunction. They exhibit decreased cardiac functional reserve, making them less able to compensate for changes during sedation. Age-related reductions in hepatic blood flow can lead to prolonged plasma clearance of drugs like this compound. Consequently, geriatric animals are more susceptible to the adverse effects of this compound, such as hypotension, hypothermia, and prolonged sedation, even at very small doses.

Q3: What are the primary complications associated with this compound in older animals?

A3: The most significant complication is hypotension (low blood pressure) due to peripheral vasodilation, which can lead to cardiovascular collapse in severe cases. Geriatric patients are particularly sensitive to this effect. Another common issue is hypothermia, as this compound impairs the body's ability to regulate temperature. Prolonged and profound sedation is also a concern due to slower metabolism and clearance of the drug.

Q4: Are there any absolute contraindications for using this compound in geriatric research subjects?

A4: Yes, this compound should not be used in subjects with significant heart disease, hypotension, severe dehydration, shock, or liver disease. It is also contraindicated in animals with a history of seizures, as it may lower the seizure threshold, although this is debated at clinical doses.

Q5: Is there a reversal agent for this compound?

A5: No, there is no specific reversal agent for this compound. This makes careful dose selection and patient monitoring critical, as the effects can last for several hours and cannot be quickly undone.

Troubleshooting Guides

Scenario 1: Subject becomes hypotensive after this compound administration.

  • Question: What should I do if my geriatric research subject's blood pressure drops significantly after receiving this compound?

  • Answer:

    • Immediate Action: Discontinue any procedures and ensure the subject is in a safe and stable position.

    • Fluid Therapy: Administer intravenous fluids to support blood pressure.

    • Vasopressors: In severe cases, vasopressor agents like norepinephrine or phenylephrine may be required to counteract the vasodilation caused by this compound.

    • Monitoring: Continuously monitor blood pressure, heart rate, and mucous membrane color until the subject is stable.

    • Prevention for Future Experiments: For subsequent experiments with the same or similar subjects, consider reducing the this compound dose significantly or using an alternative sedative with less cardiovascular impact.

Scenario 2: The subject is experiencing prolonged and deep sedation.

  • Question: The sedative effects of this compound are lasting much longer than expected in my geriatric subject. What is the appropriate course of action?

  • Answer:

    • Supportive Care: Provide comprehensive supportive care. This includes maintaining a patent airway, ensuring adequate ventilation, and providing thermal support to prevent hypothermia.

    • Fluid Support: Intravenous fluids can help support circulation and aid in drug metabolism and excretion.

    • Quiet Environment: Keep the subject in a quiet, comfortable, and warm environment to minimize stress and allow for a smooth recovery.

    • Monitoring: Regularly monitor vital signs, including temperature, heart rate, respiratory rate, and blood pressure, until the subject has fully recovered.

    • Documentation: Document the prolonged recovery time and adjust future protocols by using a lower dose or a different sedative.

Scenario 3: Subject develops hypothermia.

  • Question: My subject's body temperature has dropped below the normal range after this compound administration. How can I manage this?

  • Answer:

    • Active Warming: Implement active warming methods immediately. This can include circulating warm water blankets, forced-air warmers, or other controlled heating devices.

    • Temperature Monitoring: Continuously monitor the subject's core body temperature to prevent overheating.

    • Warm Fluids: If administering intravenous fluids, ensure they are warmed to an appropriate temperature.

    • Minimize Heat Loss: Reduce heat loss from the subject by covering them with blankets and minimizing their contact with cold surfaces.

    • Future Prevention: In future experiments, proactively provide thermal support from the moment of sedation, as this compound is known to impair thermoregulation.

Data Presentation

Table 1: Recommended this compound Dosage Adjustments for Geriatric Subjects

SpeciesStandard Dose Range (Injectable)Recommended Geriatric Dose (Injectable)Notes
Canine0.02 to 0.2 mg/kg0.01 - 0.02 mg/kgStart with the lowest possible dose and titrate to effect. Some sources recommend a maximum total dose of 2.0 to 3.0 mg regardless of weight.
Feline0.02 to 0.2 mg/kg0.01 - 0.02 mg/kgCats can have erratic absorption and response. Use with extreme caution.

Note: These are general guidelines. The exact dose should be determined on a case-by-case basis, considering the individual's health status.

Table 2: Potential Physiological Changes Following this compound Administration

ParameterExpected ChangeMagnitude of Change
Blood PressureDecreaseDose-dependent; can be significant, especially in sensitive individuals.
Heart RateVariableMay decrease (bradycardia) or increase as a reflex to hypotension.
Respiratory RateDecreaseGenerally a mild to moderate decrease.
Body TemperatureDecreaseDose-dependent; impairs thermoregulation.
HematocritDecreaseCan decrease by as much as 50% in horses due to splenic sequestration of red blood cells.

Experimental Protocols

Protocol 1: Safe Administration of this compound to Geriatric Canines

  • Pre-sedation Assessment:

    • Perform a thorough physical examination, paying close attention to the cardiovascular and respiratory systems.

    • Review the subject's medical history for any pre-existing conditions, particularly heart disease, liver disease, or a history of seizures.

    • Obtain baseline physiological parameters, including heart rate, respiratory rate, blood pressure, and core body temperature.

  • Dose Calculation and Preparation:

    • Calculate the dose based on the lower end of the recommended range for geriatric patients (e.g., 0.01 mg/kg).

    • Dilute the calculated dose with sterile saline to ensure accurate administration of a small volume.

  • Administration:

    • Administer the drug via the desired route (intramuscularly or intravenously). Intravenous administration will have a faster onset but may also produce more acute cardiovascular effects.

    • Administer the drug slowly if given intravenously.

  • Post-administration Monitoring:

    • Begin continuous monitoring immediately after administration.

    • Monitor heart rate, respiratory rate, and blood pressure every 5 minutes for the first 30 minutes, then every 15 minutes.

    • Continuously monitor core body temperature and provide thermal support as needed.

    • Observe for any adverse reactions such as profound hypotension, excessive sedation, or paradoxical excitement.

  • Recovery:

    • Place the subject in a quiet, warm, and comfortable area for recovery.

    • Continue monitoring vital signs until the subject is fully ambulatory and aware.

    • Ensure easy access to water once the subject is able to swallow safely.

Visualizations

Acepromazine_Signaling_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Sedation Sedation & Tranquilization D2_Receptor->Sedation Leads to Vasodilation Peripheral Vasodilation Alpha1_Receptor->Vasodilation Leads to Hypotension Hypotension Vasodilation->Hypotension Causes

Caption: this compound's dual mechanism of action in the CNS and PNS.

Experimental_Workflow start Start: Pre-sedation Assessment dose Calculate Low Dose (e.g., 0.01 mg/kg) start->dose admin Administer this compound dose->admin monitor Continuous Monitoring (BP, HR, Temp) admin->monitor complication Adverse Event? monitor->complication troubleshoot Implement Troubleshooting Protocol complication->troubleshoot Yes procedure Proceed with Experiment complication->procedure No troubleshoot->monitor recovery Monitor During Recovery procedure->recovery end End of Experiment recovery->end

Caption: Workflow for safe this compound use in geriatric subjects.

Troubleshooting_Logic cluster_hypotension Hypotension cluster_hypothermia Hypothermia start Adverse Event Detected hypo_q Is BP < 60 mmHg? start->hypo_q thermo_q Is Temp < 37.5°C? start->thermo_q hypo_a1 Administer IV Fluids hypo_q->hypo_a1 Yes hypo_a2 Consider Vasopressors hypo_a1->hypo_a2 thermo_a1 Apply Active Warming thermo_q->thermo_a1 Yes

Caption: Decision logic for common this compound-related complications.

References

Validation & Comparative

Acepromazine vs. Dexmedetomidine for Sedation in Canines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acepromazine and dexmedetomidine for sedation in canine studies, focusing on their mechanisms of action, sedative and physiological effects, and supported by experimental data.

Introduction and Mechanism of Action

This compound is a phenothiazine neuroleptic agent used for tranquilization in dogs.[1] It acts as a central nervous system depressant by blocking postsynaptic dopamine receptors in the brain.[2][3] This antagonism of dopamine results in sedation, muscle relaxation, and a reduction in spontaneous activity.[1][3] Additionally, this compound has alpha-adrenergic blocking properties, which can lead to vasodilation and a subsequent drop in blood pressure. It also possesses antiemetic and antihistaminic effects.

Dexmedetomidine is a potent and highly selective alpha-2 adrenoceptor agonist. Its sedative and analgesic effects are achieved by binding to alpha-2 adrenoceptors in the brain and spinal cord, which inhibits the release of norepinephrine. This reduction in noradrenergic activity suppresses neuronal firing, leading to sedation and analgesia. Dexmedetomidine's effects are dose-dependent and can be reversed by an alpha-2 antagonist, such as atipamezole.

Signaling Pathway Diagrams

Acepromazine_Pathway This compound This compound DopamineReceptor Dopamine D2 Receptor (Postsynaptic) This compound->DopamineReceptor Antagonizes AlphaReceptor Alpha-1 Adrenergic Receptor (Vasculature) This compound->AlphaReceptor Antagonizes CNS Central Nervous System DopamineReceptor->CNS Inhibits Signal Dopamine Dopamine Dopamine->DopamineReceptor Binds Sedation Sedation & Tranquilization CNS->Sedation Vasodilation Vasodilation AlphaReceptor->Vasodilation Leads to Hypotension Hypotension Vasodilation->Hypotension

Caption: this compound's mechanism of action.

Dexmedetomidine_Pathway Dexmedetomidine Dexmedetomidine Alpha2Receptor Alpha-2 Adrenoceptor (Presynaptic) Dexmedetomidine->Alpha2Receptor Agonist VasculatureReceptor Alpha-2 Adrenoceptor (Peripheral Vasculature) Dexmedetomidine->VasculatureReceptor Agonist Norepinephrine Norepinephrine Release Alpha2Receptor->Norepinephrine Inhibits CNS CNS Depression Norepinephrine->CNS Reduces SedationAnalgesia Sedation & Analgesia CNS->SedationAnalgesia Vasoconstriction Vasoconstriction VasculatureReceptor->Vasoconstriction Hypertension Initial Hypertension Vasoconstriction->Hypertension ReflexBradycardia Reflex Bradycardia Hypertension->ReflexBradycardia

Caption: Dexmedetomidine's mechanism of action.

Comparative Efficacy and Sedation Quality

Dexmedetomidine generally provides a higher degree of sedation compared to this compound when used as a premedication.

ParameterThis compoundDexmedetomidineCitation
Sedation Score LowerHigher
Onset of Sedation Rapid~10 minutes (IV)
Duration of Action 4-8 hours (dose-dependent)40-90 minutes
Analgesia NoneYes
Reversibility No antagonistReversible with atipamezole

A study comparing premedication with either this compound (0.02 mg/kg) and methadone (0.3 mg/kg) or dexmedetomidine (2 µg/kg) and methadone (0.3 mg/kg) found that the dexmedetomidine group exhibited a significantly higher sedation score. Another study found that a combination of dexmedetomidine and hydromorphone resulted in higher sedation scores compared to an this compound-hydromorphone combination.

Cardiovascular Effects

The cardiovascular effects of this compound and dexmedetomidine differ significantly and are a critical consideration in clinical and research settings.

ParameterThis compoundDexmedetomidineCitation
Heart Rate (HR) Variable, can increaseSignificant decrease (Bradycardia)
Blood Pressure (BP) HypotensionBiphasic: initial hypertension followed by normo- or hypotension
Cardiac Output (CO) MaintainedSignificant decrease
Systemic Vascular Resistance DecreasedIncreased

This compound's alpha-1 adrenergic blockade leads to vasodilation and a subsequent drop in blood pressure. In contrast, dexmedetomidine causes an initial peripheral vasoconstriction, leading to a transient increase in blood pressure and a reflex decrease in heart rate. This is followed by a centrally mediated decrease in sympathetic tone, which can lead to a more sustained bradycardia and decreased cardiac output.

A prospective, randomized crossover study in six healthy adult dogs reported that hypotension developed after this compound administration and persisted during isoflurane anesthesia, while cardiac output was maintained. Conversely, dexmedetomidine premedication led to bradycardia, hypertension, and a significant reduction in cardiac output, which improved during isoflurane maintenance.

Respiratory Effects

Both drugs can cause respiratory depression, although the characteristics may differ.

ParameterThis compoundDexmedetomidineCitation
Respiratory Rate (RR) DecreasedDecreased
Tidal Volume (Vt) Generally maintainedMay increase
Minute Ventilation DecreasedDecreased

In a study where dogs were premedicated with either this compound or dexmedetomidine (both with methadone), the dexmedetomidine group showed a lower respiratory rate and a higher incidence of hypercapnia after propofol induction.

Experimental Protocols

Study 1: Petruccione et al. (2021) - Comparison in Brachycephalic Dogs

  • Objective: To compare dexmedetomidine with this compound for premedication in dogs undergoing surgery for brachycephalic obstructive airway syndrome (BOAS).

  • Animals: 40 client-owned dogs.

  • Protocols:

    • Group A: this compound (20 μg/kg) and methadone (0.3 mg/kg) administered intramuscularly.

    • Group D: Dexmedetomidine (2 μg/kg) and methadone (0.3 mg/kg) administered intramuscularly.

  • Anesthesia: Induced with propofol and maintained with sevoflurane.

  • Key Measurements: Sedation scores, propofol dose, induction and recovery quality scores, cardiovascular parameters, and time to extubation.

  • Results: The dexmedetomidine group was more sedated and required less propofol for induction. Time to extubation was shorter in the dexmedetomidine group.

Study 2: Monteiro et al. (2024) - Anesthetic Induction with Propofol

  • Objective: To evaluate the effect of premedication with this compound or dexmedetomidine with methadone on anesthetic induction with propofol.

  • Animals: 24 healthy adult dogs.

  • Protocols:

    • ACP Group: this compound (0.02 mg/kg) and methadone (0.3 mg/kg) administered intramuscularly.

    • DEX Group: Dexmedetomidine (2 µg/kg) and methadone (0.3 mg/kg) administered intramuscularly.

  • Anesthesia Induction: Propofol administered at a rate of 1 mg/kg/min.

  • Key Measurements: Sedation level, total propofol dose, induction time, and cardiopulmonary variables.

  • Results: The dexmedetomidine group had higher sedation scores, required a lower propofol dose, and had a shorter induction time. However, this group also showed a greater impact on heart rate and respiratory parameters post-induction.

Experimental Workflow Diagram

Experimental_Workflow Start Canine Subject Selection (Healthy Adults) Randomization Randomization into Two Groups Start->Randomization GroupA Group A: Premedication (this compound + Opioid) Randomization->GroupA Group ACP GroupB Group B: Premedication (Dexmedetomidine + Opioid) Randomization->GroupB Group DEX PremedMonitoring Pre-induction Monitoring (Baseline Vitals, Sedation Score) GroupA->PremedMonitoring GroupB->PremedMonitoring Induction Anesthetic Induction (e.g., Propofol IV) PremedMonitoring->Induction PostInductionMonitoring Post-induction Monitoring (Cardiopulmonary Parameters) Induction->PostInductionMonitoring Maintenance Anesthesia Maintenance (e.g., Isoflurane) PostInductionMonitoring->Maintenance DataCollection Continuous Data Collection (HR, BP, RR, SpO2, EtCO2) Maintenance->DataCollection Recovery Recovery Phase Maintenance->Recovery Analysis Data Analysis DataCollection->Analysis RecoveryMonitoring Recovery Monitoring (Quality, Time to Extubation) Recovery->RecoveryMonitoring RecoveryMonitoring->Analysis

Caption: Generalized experimental workflow.

Summary and Conclusion

The choice between this compound and dexmedetomidine for canine sedation in a research setting depends on the specific requirements of the study.

  • Dexmedetomidine offers superior and more reliable sedation and provides analgesia, which is absent with this compound. Its effects are reversible, allowing for a more controlled recovery. However, it induces profound cardiovascular changes, including a significant decrease in heart rate and cardiac output, which must be carefully monitored.

  • This compound provides moderate tranquilization and is associated with a risk of hypotension, though cardiac output is generally maintained. The lack of an antagonist means its effects, which can be long-lasting, cannot be reversed. It is not suitable for procedures requiring analgesia.

For studies requiring deep sedation, analgesia, and a controlled recovery period, dexmedetomidine is often the preferred agent, provided the cardiovascular status of the animal is closely monitored. This compound may be suitable for mild tranquilization in healthy animals where analgesia is not required and hypotension can be managed. The combination of these sedatives with opioids is common practice to enhance sedation and provide analgesia, which can influence the overall physiological response.

References

Comparative Efficacy of Acepromazine and Xylazine in Large Animal Sedation: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative efficacy of acepromazine and xylazine in large animals, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these common sedatives.

Executive Summary

This compound, a phenothiazine tranquilizer, and xylazine, an alpha-2 adrenergic agonist, are both widely used for sedation in large animals, particularly horses and cattle. While both induce a state of calmness and facilitate handling, their pharmacological profiles, efficacy, and adverse effects differ significantly. Xylazine generally produces a more profound and reliable sedation with a faster onset of action, whereas this compound induces a milder tranquilization with a longer duration. The choice between these two agents, or their combined use, depends on the desired level and duration of sedation, the species of the animal, and the clinical context.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of this compound and xylazine in horses and cattle.

Table 1: Comparative Sedative Efficacy in Horses

ParameterThis compound (0.05 mg/kg IV)Xylazine (0.5 mg/kg IV)Reference
Onset of Sedation 19.55 minutes (average)2-3 minutes[1][2]
Time to Maximum Sedation 33.64 minutes (average)Not explicitly stated, but rapid[1][2]
Duration of Sedation Recovery started at 61.82 min, with light sedation persisting at 90 minFull recovery in 69.54 minutes (average)[1]
Sedation Score (0-3 scale) 1.55 (light to moderate)2.45 (moderate to deep)

Table 2: Physiological Effects in Cattle

ParameterThis compound (0.05 mg/kg IM)Xylazine (0.05 mg/kg IM)Reference
Plasma Cortisol Significant increase (2.84 x baseline)No significant increase
Blood Glucose No significant changeHyperglycemic response (1.66 x baseline)
Hematocrit Decrease (0.81 x baseline)Decrease (0.88 x baseline)
Uterine Artery Flow (in pregnant cows, different dosages) Non-significant reductionMarked and sustained decrease
Oxygen Delivery to Uterus (in pregnant cows) Non-significant reductionSignificant reduction (up to 59%)

Experimental Protocols

Comparative Sedation Study in Horses

A study comparing the sedative effects of this compound and xylazine was conducted on 5 healthy adult horses in 22 trials.

  • Animals: 5 horses of different breeds and ages.

  • Drug Administration:

    • This compound maleate: 0.05 mg/kg administered intravenously (IV).

    • Xylazine hydrochloride: 0.5 mg/kg administered intravenously (IV).

  • Procedure: Each horse received both treatments on separate occasions with a washout period of at least one week between trials. The drugs were administered via a jugular catheter.

  • Data Collection:

    • Onset of sedation: Time from injection to the first observable signs of sedation.

    • Maximum sedation: Time to achieve the deepest level of sedation.

    • Duration of sedation: Time from onset until the animal appeared to be fully recovered.

    • Sedation score: Assessed on a 4-point scale (0 = no sedation, 1 = light sedation, 2 = moderate sedation, 3 = deep sedation) based on behavioral signs such as posture, demeanor, and response to stimuli.

G cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection Horse Selection Horse Selection Acclimatization Acclimatization Horse Selection->Acclimatization Catheter Placement Catheter Placement Acclimatization->Catheter Placement Drug Administration Drug Administration Catheter Placement->Drug Administration IV This compound (0.05 mg/kg) This compound (0.05 mg/kg) Drug Administration->this compound (0.05 mg/kg) Xylazine (0.5 mg/kg) Xylazine (0.5 mg/kg) Drug Administration->Xylazine (0.5 mg/kg) Observation Observation Drug Administration->Observation Continuous Sedation Score Sedation Score Observation->Sedation Score Onset Time Onset Time Observation->Onset Time Duration Duration Observation->Duration

Experimental workflow for the comparative sedation study in horses.

Stress Response Study in Cattle

The effects of this compound and xylazine on stress indicators were evaluated in nine cows.

  • Animals: 9 healthy, non-pregnant cows.

  • Drug Administration:

    • This compound: 0.05 mg/kg administered intramuscularly (IM).

    • Xylazine: 0.05 mg/kg administered intramuscularly (IM).

    • Saline (control): 2.5 ml administered intramuscularly (IM).

  • Procedure: Each cow received each of the three treatments on different occasions with at least a one-week interval. After injection, the animals were transported for 5 minutes.

  • Data Collection: Blood samples were collected before and at multiple time points after treatment to measure plasma cortisol, blood glucose, and hematocrit.

Signaling Pathways

This compound Signaling Pathway

This compound's sedative effects are primarily mediated through its antagonism of dopamine D2 receptors in the central nervous system. It also blocks alpha-1 adrenergic receptors, contributing to its calming effects and causing vasodilation.

G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Blocks Dopamine_Signaling Dopamine Signaling Pathway D2_Receptor->Dopamine_Signaling Inhibits Adrenergic_Signaling Adrenergic Signaling Pathway Alpha1_Receptor->Adrenergic_Signaling Inhibits Sedation Sedation Dopamine_Signaling->Sedation Vasodilation Vasodilation Adrenergic_Signaling->Vasodilation

Simplified signaling pathway of this compound's sedative action.

Xylazine Signaling Pathway

Xylazine is an agonist at alpha-2 adrenergic receptors. Its sedative and analgesic effects are thought to be mediated through the PKA/ERK/CREB signaling pathway. Activation of alpha-2 receptors leads to a decrease in the release of norepinephrine and dopamine in the central nervous system.

G Xylazine Xylazine Alpha2_Receptor Alpha-2 Adrenergic Receptor Xylazine->Alpha2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Alpha2_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation of ERK ERK PKA->ERK Regulates CREB CREB ERK->CREB Regulates Neuronal_Activity Decreased Neuronal Activity CREB->Neuronal_Activity Sedation Sedation Neuronal_Activity->Sedation

Proposed signaling pathway for xylazine-induced sedation.

Discussion of Efficacy and Adverse Effects

Efficacy:

  • Xylazine provides a more profound, reliable, and faster-acting sedation compared to this compound. This makes it suitable for procedures requiring a deeper level of sedation and for more fractious animals.

  • This compound produces a milder tranquilization and is often described as a "chemical restraint" rather than a true sedative. Its longer duration of action can be advantageous for prolonged procedures or transport.

Adverse Effects:

  • Xylazine is associated with significant cardiovascular effects, including bradycardia and initial hypertension followed by hypotension. It can also cause respiratory depression, hyperglycemia, and diuresis. Caution is advised in pregnant animals, as it can reduce uterine blood flow.

  • This compound can cause hypotension due to its alpha-adrenergic blocking properties. It does not provide analgesia. A key concern in stallions is the risk of priapism.

Conclusion

Both this compound and xylazine are valuable tools for large animal sedation, each with a distinct profile of efficacy and adverse effects. Xylazine offers rapid and deep sedation, while this compound provides a longer-lasting, milder tranquilization. The choice of sedative should be based on a thorough understanding of the drug's properties, the specific needs of the procedure, and the physiological status of the animal. For many procedures, a combination of these agents at lower doses may provide optimal sedation while minimizing adverse effects. Further research into the nuanced effects of these drugs in different large animal species and under various clinical conditions is warranted to continue to refine sedation protocols and improve animal welfare.

References

A Comparative Analysis of Acepromazine and Midazolam as Pre-Anesthetic Agents in Goats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acepromazine and midazolam when used as pre-anesthetic agents in goats, supported by experimental data. The following sections detail their sedative and physiological effects, outline the experimental protocols used in key studies, and illustrate their mechanisms of action.

Performance Comparison

This compound and midazolam are common pre-anesthetic medications in veterinary medicine, utilized to induce sedation and reduce the required dose of induction agents.[1] In goats, both drugs have demonstrated effective sedative properties.[2][3] However, their performance, particularly concerning their impact on cardiopulmonary function and their anesthetic-sparing effects, shows notable differences.

Midazolam, administered alone or in combination with other agents like butorphanol, has been shown to significantly reduce the induction dose of propofol, a common anesthetic agent.[1][4] this compound has also been noted for its sedative qualities. Studies indicate that both this compound and midazolam can produce significant sedation when used alone.

From a safety and efficacy standpoint, midazolam appears to offer an advantage. Research suggests that sedation with midazolam, either alone or combined with butorphanol, results in minimal cardiopulmonary effects in goats. While both drugs generally maintain cardiovascular and respiratory parameters within normal limits, this compound is known to cause peripheral vasodilation, which can lead to hypotension. In contrast, midazolam is reported to have mild cardiovascular and respiratory effects at clinical dosages.

One study directly comparing the two found that while both produced good quality induction of anesthesia, midazolam was superior in reducing the required dose of propofol. The quality of recovery from anesthesia is also a critical factor.

Quantitative Data Summary

The following tables summarize quantitative data from a key comparative study on the effects of this compound and midazolam as pre-anesthetics in goats.

Table 1: Sedation Scores and Anesthetic Induction Agent Requirements

Pre-anesthetic AgentDosage (IM)Sedation Score (0-3 scale)Propofol Induction Dose (mg/kg)
Saline (Control)1.0 ml0.2 ± 0.45.8 ± 1.2
This compound (ACE)0.05 mg/kg1.3 ± 0.54.8 ± 0.8
Midazolam (MID)0.3 mg/kg1.5 ± 0.53.8 ± 0.8*

*Statistically significant difference (P < 0.05) from the saline control group. Data sourced from Dzikiti et al. (2009).

Table 2: Cardiopulmonary Effects Following Pre-anesthetic Administration

ParameterSaline (Control)This compound (0.05 mg/kg IM)Midazolam (0.3 mg/kg IM)
Heart Rate (beats/min)88 ± 1692 ± 20100 ± 12
Respiratory Rate (breaths/min)24 ± 422 ± 626 ± 5
Mean Arterial Pressure (mmHg)98 ± 1095 ± 8102 ± 9

Data represents measurements taken 20 minutes after premedication, prior to induction. No statistically significant differences were observed between the groups for these parameters. Data adapted from Dzikiti et al. (2009).

Experimental Protocols

The data presented in this guide is primarily derived from a randomized cross-over study conducted by Dzikiti and colleagues (2009). The key methodologies employed in this and similar studies are detailed below.

Animal Subjects and Housing:

  • The study utilized six healthy Boer-Indigenous African crossbreed goats.

  • Animals were housed in a controlled environment and acclimatized before the experiments.

  • Food and water were withheld for a specified period before anesthesia, a standard procedure to prevent regurgitation and aspiration.

Drug Administration and Experimental Groups:

  • The study involved a randomized cross-over design where each goat received each of the following treatments with a washout period of at least three weeks between treatments:

    • Group SAL (Control): Saline (1.0 ml)

    • Group ACE: this compound (0.05 mg/kg)

    • Group MID: Midazolam (0.3 mg/kg)

    • Other groups involving butorphanol and combinations were also studied.

  • All pre-anesthetic agents were administered via intramuscular (IM) injection.

Data Collection and Monitoring:

  • Sedation Assessment: The degree of sedation was evaluated 20 minutes after the administration of the pre-anesthetic agents using a numerical rating scale.

  • Anesthetic Induction: Thirty minutes after premedication, anesthesia was induced with an intravenous administration of propofol until endotracheal intubation was possible. The total dose of propofol required was recorded.

  • Cardiopulmonary Monitoring: Parameters such as heart rate, respiratory rate, and mean arterial pressure were monitored continuously. Arterial blood gas analysis was also performed to assess respiratory function.

Mechanism of Action

The differing effects of this compound and midazolam stem from their distinct mechanisms of action at the cellular level.

This compound Signaling Pathway

This compound is a phenothiazine derivative that acts as an antagonist at several postsynaptic receptors. Its primary sedative effects are attributed to the blockade of dopamine D2 receptors in the central nervous system. Additionally, its action as an antagonist at α1-adrenergic receptors leads to vasodilation and potential hypotension. This compound also has antihistaminic and anticholinergic properties.

Acepromazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Cellular_Response Reduced Neuronal Excitability (Sedation) D2_Receptor->Cellular_Response Activates This compound This compound This compound->D2_Receptor Blockade Blockade

Caption: this compound's mechanism of action.

Midazolam Signaling Pathway

Midazolam is a benzodiazepine that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation increases the influx of chloride ions into the neuron, leading to hyperpolarization and making it less likely to fire. This increased inhibition in the central nervous system results in sedation, anxiolysis, and muscle relaxation.

Midazolam_Pathway cluster_membrane Postsynaptic Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Increased Cl- Influx (Hyperpolarization) GABA_A_Receptor->Chloride_Influx Enhances Channel Opening Frequency GABA GABA GABA->GABA_A_Receptor Binds Midazolam Midazolam Midazolam->GABA_A_Receptor Binds (Allosteric Site) Sedation Sedation, Anxiolysis, Muscle Relaxation Chloride_Influx->Sedation Leads to

Caption: Midazolam's mechanism of action.

References

A Comparative Guide to the Quantitative Analysis of Acepromazine's Sedative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of acepromazine, a commonly used phenothiazine tranquilizer in veterinary medicine. By examining quantitative data from various scoring systems and direct comparisons with alternative sedatives, this document aims to equip researchers with the necessary information to design and interpret studies on sedation.

Quantitative Comparison of Sedative Effects

The sedative properties of this compound have been quantified in numerous studies using various scoring systems. These systems typically assess a range of behavioral and physiological responses to gauge the depth and quality of sedation. Below are comparative data summarizing the effects of this compound when used alone and in combination with other agents.

Table 1: Comparison of Sedation Scores for this compound and Alternatives in Dogs
Treatment GroupDosageRouteSedation Scoring SystemMean/Median Sedation Score (Range)Time Point of Peak EffectKey Findings & Statistical Significance
This compound 0.05 mg/kgIMSubjective Scoring System (SSS) & Numeric Rating Scale (NRS)SSS: Significantly higher than saline at all time points. NRS: Scores not consistently different from saline.15-60 minutesThis compound produced significant sedation compared to a saline control when measured by SSS. The NRS was found to be a less reliable measure of sedation.[1][2]
This compound + Hydromorphone This compound: 0.05 mg/kg; Hydromorphone: 0.1 mg/kgIMSubjective Scoring System (SSS)Significantly greater sedation than saline at all time points and hydromorphone alone at 30 minutes.15-60 minutesThe combination of this compound and hydromorphone provides more effective sedation than hydromorphone alone.[1][2]
Hydromorphone 0.1 mg/kgIMSubjective Scoring System (SSS)Not significantly different from saline.N/AHydromorphone alone did not produce significant sedation compared to a saline control.[1]
This compound + Methadone This compound: 0.02 mg/kg; Methadone: 0.3 mg/kgIM0-21 point scaleLower sedation score compared to DEX group.Pre-inductionThe dexmedetomidine with methadone group showed a significantly higher sedation score (p < 0.001).
Dexmedetomidine + Methadone Dexmedetomidine: 2 µg/kg; Methadone: 0.3 mg/kgIM0-21 point scaleHigher sedation score compared to ACP group.Pre-inductionThis combination resulted in a significantly higher degree of sedation.
This compound + Dexmedetomidine This compound: 0.05 mg/kg; Dexmedetomidine: 5 µg/kgIMNot specifiedSignificantly higher sedation scores at 5 and 20 minutes compared to dexmedetomidine alone.5-20 minutesThe addition of this compound to dexmedetomidine enhances the level of sedation.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the quantitative analysis of this compound's sedative effects.

Validated Sedation Scoring in Dogs

A common methodology for quantifying sedation involves the use of a validated sedation scale. One such scale assesses seven key parameters:

  • Spontaneous Posture: Observing the dog's natural posture.

  • Palpebral Reflex: Assessing the blink reflex.

  • Eye Position: Noting the position of the eyeball.

  • Jaw & Tongue Relaxation: Evaluating muscle tone in the jaw and tongue.

  • Response to Noise: Observing the reaction to an auditory stimulus.

  • Resistance to Lateral Recumbency: Gauging the effort required to place the dog on its side.

  • General Appearance/Attitude: A holistic assessment of the dog's demeanor.

Each category is scored, and the sum provides a total sedation score, with higher scores indicating deeper sedation.

Comparative Study of this compound and Dexmedetomidine

In a randomized clinical trial, the sedative effects of this compound combined with methadone were compared to dexmedetomidine with methadone in healthy adult dogs.

  • Animal Subjects: Twenty-four healthy adult dogs.

  • Grouping: Dogs were randomly assigned to two groups:

    • ACP group: Received 0.02 mg/kg of this compound and 0.3 mg/kg of methadone.

    • DEX group: Received 2 µg/kg of dexmedetomidine and 0.3 mg/kg of methadone.

  • Administration: All premedications were administered intramuscularly.

  • Data Collection: Sedation levels were evaluated using a numerical scoring system before the induction of anesthesia with propofol. Cardiopulmonary variables were also monitored.

  • Statistical Analysis: Appropriate statistical tests were used to compare the sedation scores and other parameters between the two groups.

Visualizing a Typical Experimental Workflow and this compound's Signaling Pathway

To further clarify the experimental process and the underlying mechanism of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase animal_selection Animal Selection (e.g., Healthy Adult Dogs) randomization Randomization into Treatment Groups animal_selection->randomization baseline Baseline Data Collection (Physiological Parameters, Sedation Score) randomization->baseline drug_admin Drug Administration (e.g., IM injection of this compound vs. Alternative) baseline->drug_admin sedation_scoring Sedation Scoring at Pre-defined Time Intervals drug_admin->sedation_scoring physio_monitoring Continuous Physiological Monitoring drug_admin->physio_monitoring data_analysis Statistical Analysis of Sedation Scores & Physiological Data sedation_scoring->data_analysis physio_monitoring->data_analysis conclusion Conclusion on Sedative Efficacy and Safety data_analysis->conclusion

A typical experimental workflow for evaluating sedative drugs.

acepromazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds to downstream Inhibition of Adenylyl Cyclase Decreased cAMP Reduced Neuronal Excitability d2_receptor->downstream Activates sedation Sedative Effect downstream->sedation Leads to This compound This compound (Antagonist) This compound->d2_receptor Blocks

Signaling pathway of this compound's sedative action.

References

A Comparative Guide to Intramuscular vs. Subcutaneous Administration of Acepromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the intramuscular (IM) and subcutaneous (SC) routes for the administration of acepromazine, a phenothiazine neuroleptic agent commonly used in veterinary medicine for its sedative and tranquilizing effects. This document synthesizes available experimental data to objectively compare the performance of these two parenteral routes, offering valuable insights for preclinical and clinical research.

At a Glance: Key Differences and Considerations

While both intramuscular and subcutaneous injections are effective for delivering this compound, they present notable differences in their pharmacokinetic and pharmacodynamic profiles. The choice between these routes can impact the onset and duration of sedation, as well as the comfort of the animal subject. A primary consideration is the balance between the desired speed of onset and the potential for injection-site pain.

Quantitative Data Summary

ParameterIntramuscular (IM) AdministrationSubcutaneous (SC) AdministrationSpeciesReference
Sedation Score Not significantly different from SC routeNot significantly different from IM routeDog[1]
Reaction to Injection Significantly greater than SC route (P=0.009)Significantly less than IM routeDog[1]
Propofol Induction Dose No statistically significant difference from SC routeNo statistically significant difference from IM routeDog[1]

Note: The study cited involved the co-administration of this compound (0.03 mg/kg) and buprenorphine (0.02 mg/kg).

Experimental Protocols

Study of Sedation and Injection Pain in Dogs[1]

A randomized controlled trial was conducted to compare the effects of intramuscular versus subcutaneous administration of an this compound-buprenorphine combination as a pre-anesthetic medication.

  • Subjects: Fifty-two client-owned dogs of American Society of Anesthesiologists (ASA) grade I or II, scheduled for diagnostic imaging.

  • Drug Formulation: A combination of this compound (0.03 mg/kg) and buprenorphine (0.02 mg/kg).

  • Administration: Dogs were randomly assigned to receive the drug combination via either the intramuscular or subcutaneous route.

  • Data Collection:

    • Reaction to Injection: Scored immediately after administration.

    • Sedation: Assessed before and one hour after pre-anesthetic medication.

    • Anesthetic Induction: The dose of propofol required to achieve tracheal intubation was recorded.

  • Key Findings: While sedation scores were comparable between the two groups, the intramuscular injection was found to be significantly more painful. There was no significant difference in the amount of propofol required for anesthetic induction between the two routes.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through antagonism of several key neurotransmitter receptors in the central and peripheral nervous system.[2] Its primary tranquilizing effects are attributed to the blockade of dopamine D2 receptors in the brain.

Additionally, this compound interacts with other receptors, contributing to its broad pharmacological profile:

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors leads to vasodilation and a subsequent drop in blood pressure.

  • Histamine H1 Receptors: Antagonism of these receptors contributes to the antiemetic and antihistaminic properties of the drug.

  • Muscarinic Receptors: this compound has anticholinergic effects, which can lead to side effects such as dry mouth and decreased gastrointestinal motility.

Acepromazine_Mechanism_of_Action cluster_drug This compound cluster_receptors Receptor Targets cluster_effects Pharmacological Effects This compound This compound D2 Dopamine D2 Receptors This compound->D2 Antagonist A1 Alpha-1 Adrenergic Receptors This compound->A1 Antagonist H1 Histamine H1 Receptors This compound->H1 Antagonist M Muscarinic Receptors This compound->M Antagonist Sedation Sedation/ Tranquilization D2->Sedation Hypotension Hypotension A1->Hypotension Antiemetic Antiemetic/ Antihistaminic H1->Antiemetic Anticholinergic Anticholinergic Effects M->Anticholinergic

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow: A Comparative Study

The following diagram illustrates a typical experimental workflow for comparing the intramuscular and subcutaneous routes of this compound administration.

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_data Data Collection & Analysis cluster_results Results & Conclusion Subjects Animal Subjects (e.g., Dogs) Randomization Randomization Subjects->Randomization IM_Group Intramuscular (IM) Administration Randomization->IM_Group Group 1 SC_Group Subcutaneous (SC) Administration Randomization->SC_Group Group 2 PK_Sampling Pharmacokinetic Blood Sampling IM_Group->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., Sedation Score) IM_Group->PD_Assessment Pain_Assessment Injection Site Pain Assessment IM_Group->Pain_Assessment SC_Group->PK_Sampling SC_Group->PD_Assessment SC_Group->Pain_Assessment Analysis Statistical Analysis PK_Sampling->Analysis PD_Assessment->Analysis Pain_Assessment->Analysis Comparison Comparative Analysis of IM vs. SC Routes Analysis->Comparison

Caption: Workflow for comparing IM and SC this compound.

Conclusion and Recommendations

Based on the available evidence, both intramuscular and subcutaneous routes of this compound administration are effective in inducing sedation. The choice of administration route should be guided by the specific requirements of the research protocol and considerations for animal welfare.

  • Subcutaneous administration is the preferred route when minimizing injection-site pain is a priority, as it has been shown to be significantly less painful than intramuscular injection. The level of sedation achieved is comparable to the intramuscular route.

  • Intramuscular administration may be considered when a more rapid onset of action is desired, although specific pharmacokinetic data to definitively support a faster onset compared to the subcutaneous route is lacking. The potential for increased injection-site pain should be a key consideration.

For studies where the subtle timing of sedative effects is critical, researchers should consider conducting pilot studies to establish the precise onset and peak effect times for each route within their specific animal model and experimental conditions. Further research is warranted to fully characterize and compare the pharmacokinetic profiles of intramuscular and subcutaneous this compound administration.

References

A Comparative Analysis of Acepromazine's Pharmacokinetic Profiles Across Canines, Felines, and Equines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of acepromazine, a commonly used phenothiazine tranquilizer, across three key veterinary species: dogs, cats, and horses. Understanding the species-specific differences in how this drug is absorbed, distributed, metabolized, and eliminated is crucial for optimizing its therapeutic efficacy and ensuring animal safety. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the drug's mechanism of action.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in dogs, horses, and cats following intravenous (IV) and oral (PO) administration. These values highlight the significant inter-species variability in drug disposition.

Table 1: Intravenous (IV) Administration of this compound

ParameterDogHorseCat
Dose (mg/kg) Data Not Available0.09 - 0.3Data Not Available
Half-life (t½) 7.1 hours2.5 - 5.16 hoursData Not Available
Volume of Distribution (Vd) Data Not Available6.6 L/kgData Not Available
Protein Binding ~50%>99%Data Not Available

Table 2: Oral (PO) Administration of this compound

ParameterDogHorseCat
Dose (mg/kg) 1.3 - 1.50.5Dose not specified
Bioavailability (F) 20%55.1%Erratic
Time to Peak (Tmax) ~1 hour0.4 hoursData Not Available
Peak Concentration (Cmax) Data Not Available59 ng/mLData Not Available
Half-life (t½) 15.9 hours6.04 - 8.58 hours~3 hours
Volume of Distribution (Vd) 2 L/kgData Not AvailableData Not Available

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies employing rigorous methodologies. While specific protocols vary between studies, the following outlines the general experimental design.

1. Animal Subjects:

  • Healthy, adult male and female dogs, cats, and horses were used in the cited studies.

  • Animals were acclimatized to the study environment before the experiments.

2. Drug Administration:

  • Intravenous (IV): this compound maleate solution was administered as a bolus injection into a major vein (e.g., jugular vein).

  • Oral (PO): this compound maleate tablets or paste were administered directly into the animal's mouth.

3. Sample Collection:

  • Blood samples were collected from a catheter placed in a vein (e.g., jugular, cephalic) at predetermined time points before and after drug administration.

  • For horses, sampling times after IV administration have been reported at intervals ranging from minutes to several hours post-dose.[1]

  • Urine samples were also collected in some studies to analyze for parent drug and metabolites.

4. Sample Processing and Analysis:

  • Blood samples were centrifuged to separate plasma.

  • Plasma samples were stored frozen until analysis.

  • Concentrations of this compound and its metabolites in plasma were quantified using validated analytical methods, primarily high-performance liquid chromatography (HPLC) with electrochemical detection or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Mechanism of Action and Signaling Pathway

This compound exerts its sedative and tranquilizing effects primarily by acting as an antagonist at dopamine D2 receptors in the central nervous system.[2][3] Its interaction with other receptors contributes to its broader pharmacological profile.

Acepromazine_Mechanism cluster_drug This compound cluster_receptors Receptor Targets cluster_effects Pharmacological Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist A1R Alpha-1 Adrenergic Receptor This compound->A1R Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist MR Muscarinic Receptor This compound->MR Antagonist Sedation Sedation/ Tranquilization D2R->Sedation Leads to Hypotension Hypotension A1R->Hypotension Leads to Antihistaminic Antihistaminic Effect H1R->Antihistaminic Leads to Anticholinergic Anticholinergic Effects MR->Anticholinergic Leads to

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow

The general workflow for a pharmacokinetic study of this compound is depicted below.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase AnimalSelection Animal Selection (Species, Health Status) Acclimatization Acclimatization AnimalSelection->Acclimatization DrugAdmin Drug Administration (IV or PO) Acclimatization->DrugAdmin SampleCollection Blood/Urine Collection (Timed Intervals) DrugAdmin->SampleCollection SampleProcessing Sample Processing (Plasma Separation) SampleCollection->SampleProcessing Analysis LC-MS/MS Analysis SampleProcessing->Analysis DataAcquisition Data Acquisition (Concentration vs. Time) Analysis->DataAcquisition PK_Modeling Pharmacokinetic Modeling DataAcquisition->PK_Modeling Parameter_Calc Parameter Calculation (t½, Cmax, AUC, etc.) PK_Modeling->Parameter_Calc Comparison Cross-Species Comparison Parameter_Calc->Comparison

Caption: General workflow for this compound pharmacokinetic studies.

References

A Comparative Analysis of Acepromazine in Combination with Buprenorphine Versus Butorphanol for Analgesia in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of veterinary medicine, achieving optimal analgesia and sedation is paramount for surgical success and patient welfare. A common practice involves the combination of a sedative, such as acepromazine, with an opioid analgesic. This guide provides a detailed comparison of two frequently used opioid combinations: this compound with buprenorphine and this compound with butorphanol. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform clinical and research decisions.

Overview of Analgesic Properties

Buprenorphine, a partial mu-opioid receptor agonist, is recognized for its long duration of action and potent analgesic effects.[1][2] In contrast, butorphanol acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist, providing shorter-acting analgesia.[2] When combined with the phenothiazine sedative this compound, these opioids offer a synergistic effect, enhancing sedation and analgesia.[3]

The choice between these combinations often depends on the anticipated level and duration of pain, the species of the patient, and the desired level of sedation.

Quantitative Comparison of Efficacy and Physiological Effects

The following tables summarize quantitative data from clinical trials comparing the two drug combinations in feline and canine models.

Table 1: Postoperative Analgesia in Cats

ParameterThis compound + BuprenorphineThis compound + ButorphanolSignificanceReference
Pain Score (0-3 scale) Lower overall pain scoresHigher overall pain scoresP=0.0465[1]
Cats with Pain Score 0 at 24h 83%63%P<0.04
Median Pain Score at 20 min post-op 3.5 (range 1-7)11 (range 9-16)P < 0.001
Rescue Analgesia Requirement 3 of 12 cats9 of 10 catsP = 0.01
Heart Rate at 2h post-op (bpm) 172 ± 25162 ± 28P=0.0362
Respiratory Rate at 1h post-op (breaths/min) 31 ± 835 ± 12P=0.0301
Respiratory Rate at 2h post-op (breaths/min) 31 ± 936 ± 13P=0.0129

Table 2: Cardiopulmonary and Sedative Effects in Dogs

ParameterThis compound + BuprenorphineThis compound + ButorphanolSignificanceReference
Heart Rate (20-120 min post-induction) Significantly higherLowerP<0.05
Mean Arterial Blood Pressure (40 & 120 min post-induction) Significantly decreasedHigherP<0.05
Respiratory Rate (60, 100, 120 min post-induction) Significantly decreasedHigherP<0.05
Sedation Scores Similar sedation scores reported in one studySimilar sedation scores reported in one studyNo significant difference

Experimental Protocols

The data presented above were derived from prospective, randomized, and often blinded clinical trials. Below are summaries of the methodologies employed in key studies.

Study 1: Postoperative Analgesia in Cats (Slingsby & Waterman-Pearson, 2009)
  • Animals: 153 cats undergoing various surgical procedures.

  • Drug Administration:

    • Group 1: Buprenorphine (10-20 µg/kg) with this compound.

    • Group 2: Butorphanol (0.4 mg/kg) with this compound.

  • Anesthesia: Anesthesia was induced with propofol, Saffan, or thiopentone and maintained with isoflurane or halothane.

  • Pain Assessment: Pain and sedation were assessed at 1, 2, 4, 8, and 24 hours post-surgery using a four-point simple descriptive scale (0-3).

  • Statistical Analysis: Non-parametric tests were used for pain and sedation data, while t-tests or ANOVA were used for continuous data.

Study 2: Perioperative Analgesic Efficacy in Cats (Warne et al., 2014)
  • Animals: Cats undergoing ovariohysterectomy.

  • Drug Administration:

    • Group 1: Buprenorphine (0.02 mg/kg, IM) with medetomidine (0.015 mg/kg).

    • Group 2: Butorphanol (0.4 mg/kg, IM) with medetomidine (0.015 mg/kg).

  • Pain Assessment: A validated multidimensional composite scale was used to obtain pain scores.

  • Statistical Analysis: Statistical significance was set at P < 0.05.

Study 3: Anesthetic and Cardiopulmonary Parameters in Dogs (Odoma et al., 2017)
  • Animals: Six mature Nigerian indigenous dogs.

  • Drug Administration:

    • Group 1: this compound (0.03 mg/kg, IM) and butorphanol (0.4 mg/kg, IM).

    • Group 2: this compound (0.03 mg/kg, IM) and buprenorphine (0.02 mg/kg, IM).

  • Anesthesia: Propofol was administered via total intravenous anesthesia (TIVA).

  • Monitoring: Cardiopulmonary parameters were recorded at 20-minute intervals for 2 hours.

  • Statistical Analysis: Significance was determined at p<0.05.

Signaling Pathways and Experimental Workflow

The differential effects of buprenorphine and butorphanol stem from their interactions with opioid receptors. The following diagram illustrates the primary signaling pathways.

cluster_0 Drug Administration cluster_1 Receptor Interaction cluster_2 Analgesic Outcome Acepromazine_Buprenorphine This compound + Buprenorphine Mu_Receptor Mu-Opioid Receptor Acepromazine_Buprenorphine->Mu_Receptor Partial Agonist Acepromazine_Butorphanol This compound + Butorphanol Acepromazine_Butorphanol->Mu_Receptor Antagonist Kappa_Receptor Kappa-Opioid Receptor Acepromazine_Butorphanol->Kappa_Receptor Agonist Long_Analgesia Longer, More Profound Analgesia Mu_Receptor->Long_Analgesia Short_Analgesia Shorter, Milder Analgesia Kappa_Receptor->Short_Analgesia Start Patient Selection & Baseline Assessment Randomization Randomization Start->Randomization Group_A Administer this compound + Buprenorphine Randomization->Group_A Group_B Administer this compound + Butorphanol Randomization->Group_B Anesthesia Anesthesia & Surgery Group_A->Anesthesia Group_B->Anesthesia PostOp_Monitoring Postoperative Monitoring (Pain Scores, Vitals) Anesthesia->PostOp_Monitoring Data_Analysis Data Analysis & Comparison PostOp_Monitoring->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

References

Evaluating the Synergistic Effects of Acepromazine with Other Tranquilizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of acepromazine when combined with other tranquilizers, including opioids, alpha-2 adrenergic agonists, and benzodiazepines. The information presented is collated from various experimental studies to aid in research and development of veterinary sedative and anesthetic protocols.

Comparative Analysis of Sedative and Physiological Effects

The following tables summarize quantitative data from studies evaluating the synergistic effects of this compound with various tranquilizers in canines and felines. These tables provide a clear comparison of sedation scores and key physiological changes observed with different drug combinations.

Table 1: Synergistic Effects of this compound with Opioids in Dogs
Drug Combination (Dosage)Sedation ScoreHeart Rate (HR)Systolic Arterial Pressure (SAP)Respiratory Rate (fR)Adverse EffectsReference
This compound (0.05 mg/kg IV) + Morphine (0.5 mg/kg IV)Increased sedation compared to this compound aloneFurther decreaseNo significant changeNo significant changeRetching and vomiting in some dogs[1]
This compound (0.05 mg/kg IV) + Methadone (0.5 mg/kg IV)Greater sedation than morphine, butorphanol, and tramadol combinationsNo significant changeNo significant changeNo significant changeNo vomiting observed[1][2]
This compound (0.05 mg/kg IV) + Butorphanol (0.2 mg/kg IV)Moderate sedationFurther decreaseNo significant changeDecreasedMinimal adverse effects[1][2]
This compound (0.05 mg/kg IV) + Tramadol (2 mg/kg IV)Minor changes in sedationFurther decreaseDecreasedNo significant changeMinimal adverse effects
This compound (0.05 mg/kg IM) + Morphine (0.25, 0.5, 1.0 mg/kg IM)Dose-dependent increase in sedation, with 1.0 mg/kg showing the highest scoresMaintained within acceptable limitsMaintained within acceptable limitsMaintained within acceptable limitsNot specified
This compound (0.22 mg/kg IV) + Oxymorphone (0.22 mg/kg IV)Marked sedation and lateral recumbency; better than butorphanol combinationsMaintained within acceptable limitsMaintained within acceptable limitsMaintained within acceptable limitsDefecation in most dogs
This compound (0.05 mg/kg IM) + Hydromorphone (0.1 mg/kg IM)Significantly greater sedation than hydromorphone aloneNot specifiedNot specifiedNot specifiedNot specified
Table 2: Synergistic Effects of this compound with Alpha-2 Agonists
Drug Combination (Dosage)SpeciesSedation ScoreHeart Rate (HR)Systolic Arterial Pressure (SAP)Adverse EffectsReference
This compound (0.03 mg/kg IM) + Dexmedetomidine (5 µg/kg IM)CatsMore profound sedation with faster onset compared to dexmedetomidine aloneSignificantly lowerSignificantly lower than baselineLower incidence of emesis
This compound (0.015 mg/kg IM) + Dexmedetomidine (3 µg/kg IM)DogsNot explicitly scored, but combination used for sedationNot specifiedNot specifiedReduced intraocular pressure and pupil diameter
This compound (0.05 mg/kg IM) + Xylazine (0.5 mg/kg IM)DogsEffective sedationSignificantly decreasedNot specifiedSignificant reduction in respiratory rate
Table 3: Synergistic Effects of this compound with Benzodiazepines and Other Combinations

| Drug Combination (Dosage) | Species | Sedation Score | Propofol Dose Reduction | Heart Rate (HR) | Blood Pressure (BP) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound (0.05 mg/kg IM) + Morphine (0.5 mg/kg IM) + Midazolam (0.5 mg/kg IM) | Dogs | Significantly higher than midazolam-morphine combination | Significantly lower than midazolam-morphine | Decreased after treatment and intubation | Decreased following treatment | | | this compound (0.05 mg/kg IM) + Ketamine (10 mg/kg IM) | Dogs | Longer duration of general anesthesia (62.8 min vs 30 min with ketamine alone) | Not applicable | Non-significant decrease | Not specified | |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Comparison of this compound-Opioid Combinations in Dogs
  • Objective: To compare the sedative and cardiorespiratory effects of this compound combined with different opioids.

  • Study Design: Prospective, randomized, blinded, crossover experimental trial.

  • Animals: Clinically healthy adult dogs.

  • Procedure:

    • A baseline assessment of physiological parameters (heart rate, blood pressure, respiratory rate, temperature) and sedation level is performed.

    • This compound is administered intravenously (e.g., 0.05 mg/kg).

    • After a set period (e.g., 15 minutes), one of the following opioids is administered intravenously in a randomized order:

      • Morphine (e.g., 0.5 mg/kg)

      • Methadone (e.g., 0.5 mg/kg)

      • Butorphanol (e.g., 0.2 mg/kg)

      • Tramadol (e.g., 2 mg/kg)

    • Sedation is scored at regular intervals (e.g., every 15 minutes for 120 minutes) using a validated scoring system (e.g., a numeric descriptive scale).

    • Cardiorespiratory variables are monitored continuously or at frequent intervals.

    • A washout period of at least one week is allowed between treatments for each dog.

  • Data Analysis: Sedation scores and physiological data are compared between treatment groups and baseline values using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Evaluation of this compound-Dexmedetomidine Combination in Cats
  • Objective: To assess the sedative, antiemetic, and cardiovascular effects of this compound combined with dexmedetomidine.

  • Study Design: Randomized controlled trial.

  • Animals: Healthy adult male cats.

  • Procedure:

    • Cats are randomly assigned to one of two groups:

      • Group GD: Dexmedetomidine (5 µg/kg IM)

      • Group GDA: Dexmedetomidine (5 µg/kg IM) with this compound (0.03 mg/kg IM)

    • Baseline measurements of heart rate, respiratory rate, systolic arterial pressure, and rectal temperature are recorded.

    • Measurements are repeated at 20 minutes and then at 10-minute intervals following sedation.

    • Sedation is scored using a numerical scale (e.g., 0-4).

    • The number of emetic episodes is recorded.

  • Data Analysis: Data are compared between the two groups using statistical tests such as ANOVA and Mann-Whitney U test.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other tranquilizers can be attributed to their complementary actions on different neurotransmitter systems in the central nervous system.

This compound primarily acts as an antagonist at dopamine D2 receptors, leading to sedation. It also has antagonistic effects at α1-adrenergic, H1-histaminergic, and muscarinic cholinergic receptors.

  • With Opioids: Opioids (e.g., morphine, methadone) are agonists at μ (mu), κ (kappa), and δ (delta) opioid receptors. Activation of these G-protein coupled receptors leads to hyperpolarization of neurons and reduced neurotransmitter release, resulting in analgesia and sedation. The combination of dopamine D2 receptor antagonism by this compound and opioid receptor agonism results in enhanced CNS depression.

  • With Alpha-2 Agonists: Alpha-2 adrenergic agonists like dexmedetomidine stimulate α2-adrenoceptors in the brainstem, which inhibits the release of norepinephrine. This reduction in sympathetic outflow leads to sedation and analgesia. The combination of this compound's dopamine antagonism with the sympatholytic effects of alpha-2 agonists produces profound sedation.

  • With Benzodiazepines: Benzodiazepines (e.g., midazolam, diazepam) enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to sedation, anxiolysis, and muscle relaxation. The concurrent administration with this compound results in a multi-faceted depression of the central nervous system.

Signaling_Pathways cluster_this compound This compound cluster_opioid Opioids cluster_alpha2 Alpha-2 Agonists cluster_benzo Benzodiazepines This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Alpha1R Alpha-1 Adrenergic Receptor This compound->Alpha1R Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist Sedation Sedation D2R->Sedation Opioid Opioid OpioidR Opioid Receptor (μ, κ, δ) Opioid->OpioidR Agonist OpioidR->Sedation Alpha2Agonist Alpha-2 Agonist Alpha2R Alpha-2 Adrenergic Receptor Alpha2Agonist->Alpha2R Agonist Alpha2R->Sedation Benzo Benzo GABAaR GABA-A Receptor Benzo->GABAaR Positive Allosteric Modulator GABAaR->Sedation

Caption: Signaling pathways of this compound and synergistic tranquilizers.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of tranquilizer combinations.

Experimental_Workflow start Start: Animal Selection (Healthy, Acclimated) baseline Baseline Measurement (HR, BP, RR, Sedation Score) start->baseline randomization Randomization to Treatment Groups baseline->randomization groupA Group A: This compound + Tranquilizer 1 randomization->groupA groupB Group B: This compound + Tranquilizer 2 randomization->groupB groupC Group C: Control (e.g., this compound alone) randomization->groupC drug_admin Drug Administration (e.g., IV or IM) groupA->drug_admin groupB->drug_admin groupC->drug_admin monitoring Post-treatment Monitoring (Continuous or at Intervals) drug_admin->monitoring data_collection Data Collection: - Sedation Scores - Physiological Parameters - Adverse Effects monitoring->data_collection washout Washout Period (Crossover Design) data_collection->washout If Crossover analysis Statistical Analysis data_collection->analysis washout->randomization results Results and Comparison analysis->results end End results->end

Caption: A generalized experimental workflow for comparative drug studies.

Conclusion

The combination of this compound with other tranquilizers, particularly opioids and alpha-2 adrenergic agonists, demonstrates significant synergistic effects, leading to enhanced sedation. This allows for the use of lower doses of each drug, potentially reducing the incidence and severity of dose-dependent side effects. The choice of combination should be tailored to the individual patient and the desired level and duration of sedation, taking into account the potential adverse effects of each drug class. Further research is warranted to explore the synergistic effects of this compound with other novel tranquilizers and to further elucidate the underlying molecular mechanisms of these interactions.

References

Acepromazine as a Pharmaceutical-Grade Alternative to Chlorprothixene in Murine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers conducting studies in mice requiring sedation, particularly in fields like visual neuroscience, chlorprothixene has been a common choice to reduce the necessary dosage of primary anesthetics like isoflurane. However, its status as a non-pharmaceutical-grade chemical in the United States raises concerns regarding purity, sterility, and regulatory compliance. This guide provides a detailed comparison of acepromazine, a readily available pharmaceutical-grade phenothiazine, with chlorprothixene, supported by experimental data from murine studies.

Comparative Efficacy and Physiological Effects

A key study directly comparing this compound and chlorprothixene in male 15-week-old mice investigated their suitability for pupillary light reflex (PLR) imaging.[1][2][3] The findings indicate that at the doses tested, this compound is a suitable pharmaceutical-grade alternative to chlorprothixene.[1][3]

The sedative effects of both drugs, in conjunction with isoflurane, were statistically indistinguishable across several measures. Mice treated with either sedative required a lower concentration of isoflurane (0.5%) for anesthesia maintenance compared to the saline control group (1%). A significant advantage of using either sedative was the reduction of pupillary drift, a common issue in mice anesthetized with isoflurane alone that can interfere with ocular imaging.

While both sedatives performed similarly in enabling stable PLR measurements, there were notable differences in recovery. Full recovery was not consistently achieved in any of the sedative groups at the tested dosages. Specifically, none of the mice receiving this compound achieved full recovery within the 60-minute post-anesthesia observation period, whereas three mice in the chlorprothixene group did. This suggests that for survival procedures, lower doses of this compound should be investigated.

ParameterThis compound (5 mg/kg)Chlorprothixene (1 mg/kg)Saline
Isoflurane Maintenance 0.5%0.5%1%
Pupillary Drift Significantly less than salineSignificantly less than salineFrequent
Time to Max. Pupil Constriction Faster than salineFaster than salineSlower than sedative groups
Heart Rate No significant difference from salineHigher than salineLower than chlorpromazine & chlorprothixene groups
Blood Oxygen Saturation >90%>90%>90%
Full Recovery (within 60 min) 0 out of 10 mice3 out of 10 mice10 out of 10 mice

Mechanism of Action: A Shared Pathway

Both this compound and chlorprothixene are multi-receptor antagonists, with their primary sedative and antipsychotic effects attributed to the blockade of dopamine D2 receptors in the central nervous system. This antagonism reduces dopaminergic neurotransmission, leading to sedation and a calming effect.

Beyond their affinity for D2 receptors, both compounds interact with a range of other receptors, which contributes to their broad pharmacological profiles and side effects. These include:

  • Dopamine D1, D3, D4, and D5 receptors

  • Serotonin (5-HT) receptors , particularly 5-HT2

  • Histamine H1 receptors , contributing to sedative effects

  • Alpha-1 adrenergic receptors , which can lead to vasodilation and hypotension

  • Muscarinic acetylcholine receptors , resulting in anticholinergic effects like dry mouth

The binding affinities (Ki) for chlorprothixene at various human dopamine and histamine receptors have been reported as follows: D1 (18 nM), D2 (2.96 nM), D3 (4.56 nM), D5 (9 nM), and H1 (3.75 nM).

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Binds AC Adenylyl Cyclase D2->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response PKA->Response This compound / Chlorprothixene This compound / Chlorprothixene This compound / Chlorprothixene->D2 Antagonist

Dopamine D2 Receptor Antagonism by this compound and Chlorprothixene.

Experimental Protocols

The following is a summary of the experimental protocol used in the direct comparative study of this compound and chlorprothixene in mice.

Animals: Male 15-week-old B6129SF2/J mice were used. Animals were dark-adapted overnight before the experiment.

Drug Administration: Mice were randomly assigned to one of four groups (n=10 per group) and received an intraperitoneal (IP) injection of one of the following:

  • This compound: 5 mg/kg

  • Chlorprothixene: 1 mg/kg

  • Chlorpromazine: 10 mg/kg

  • Saline (0.9%)

Chlorprothixene was dissolved in dimethylsulfoxide (DMSO) and then diluted with saline. This compound was diluted with saline.

Anesthesia and Monitoring:

  • Induction: Anesthesia was induced with isoflurane.

  • Maintenance: Anesthesia was maintained with 0.5% isoflurane for the sedative-treated groups and 1% isoflurane for the saline group.

  • Physiological Monitoring: Heart rate and blood oxygen saturation were monitored throughout the procedure.

Pupillary Light Reflex (PLR) Imaging:

  • A photostimulus (470 nm) was presented to the right eye for 20 minutes.

  • The consensual pupillary constriction and involuntary pupil drift of the left eye were imaged during the photostimulus.

Recovery Assessment:

  • Time to immobilization and loss of righting reflex were recorded.

  • Gain of righting reflex and degree of recovery (minimal, partial, or full) were assessed for 60 minutes post-anesthesia. Full recovery was defined by purposeful movement, response to tactile stimuli, and full alertness.

G start Mouse Acclimation (Dark-adapted overnight) injection IP Injection (this compound, Chlorprothixene, or Saline) start->injection anesthesia Anesthesia Induction (Isoflurane) injection->anesthesia maintenance Anesthesia Maintenance (0.5% or 1% Isoflurane) anesthesia->maintenance imaging PLR Imaging (20 min photostimulus) maintenance->imaging monitoring Physiological Monitoring (Heart Rate, SpO2) maintenance->monitoring recovery Recovery Assessment (60 min) imaging->recovery end End of Experiment recovery->end

Experimental Workflow for Comparative Sedative Study in Mice.

Side Effect Profile

This compound:

  • Hypotension: A primary concern is its potential to cause a drop in blood pressure due to the blockade of alpha-adrenergic receptors.

  • Cardiovascular Effects: In some dog breeds, particularly Boxers, this compound can cause vasovagal syncope.

  • Paradoxical Reactions: Although a sedative, it can occasionally lead to restlessness or aggression.

  • Respiratory Depression: In rare instances, it can depress respiratory function.

Chlorprothixene:

  • Anticholinergic Effects: Commonly causes side effects such as dry mouth, constipation, and urinary retention.

  • Cardiovascular Effects: Can lead to orthostatic hypotension and tachycardia.

  • Extrapyramidal Symptoms: As a typical antipsychotic, it carries a risk of movement-related side effects, though the frequency is reported to be low.

  • Sedation: Strong sedative activity is a primary feature.

Conclusion

For murine research requiring a sedative adjunct to general anesthesia, this compound presents a viable, pharmaceutical-grade alternative to chlorprothixene. Its efficacy in reducing the required isoflurane concentration and minimizing pupillary drift is comparable to that of chlorprothixene. The primary consideration for researchers is the prolonged recovery time observed with this compound at a 5 mg/kg dose. Therefore, for studies involving animal survival and recovery, titration to a lower effective dose is recommended. The use of a pharmaceutical-grade compound like this compound eliminates the concerns associated with reagent-grade chemicals, ensuring greater consistency and safety in experimental protocols.

References

Safety Operating Guide

Proper Disposal of Acepromazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers and Drug Development Professionals

The proper disposal of acepromazine, a phenothiazine derivative sedative commonly used in research settings, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Although not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) or a controlled substance by the Drug Enforcement Administration (DEA) in the United States, this compound must be managed as a non-RCRA pharmaceutical waste.[1][2][3][4] Improper disposal, such as sewering or mixing with general trash, can lead to environmental contamination and potential health risks.[5]

The recommended best practice for the disposal of non-hazardous pharmaceutical waste, including this compound, is incineration through a licensed waste management vendor. This ensures the complete destruction of the active pharmaceutical ingredient (API).

Immediate Safety and Disposal Plan

This section provides a step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory environment.

Step 1: Waste Identification and Segregation

Correctly identifying and segregating pharmaceutical waste at the point of generation is the most critical step.

  • Designate a "Non-RCRA Pharmaceutical Waste" stream. This waste stream is for pharmaceuticals like this compound that are not P- or U-listed and do not exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Use dedicated waste containers. Collect this compound waste in clearly labeled, sealed, and leak-proof containers. These are often color-coded (e.g., white with blue lids) to distinguish them from hazardous (black), sharps (red), and trace chemotherapy (yellow) waste containers.

  • Segregate different forms of waste.

    • Unused or Expired Vials: Place intact vials directly into the designated non-RCRA pharmaceutical waste container.

    • Contaminated Labware: Items such as gloves, bench paper, or empty syringes (without needles) that are contaminated with this compound should be placed in the same non-RCRA container.

    • Sharps: Needles and syringes used to administer this compound must be disposed of in a designated sharps container. Do not place loose sharps into the pharmaceutical waste bin.

Step 2: Container Management and Storage

Proper management of waste containers is essential for safety and compliance.

  • Labeling: Ensure all containers are clearly labeled with "Non-RCRA Pharmaceutical Waste for Incineration."

  • Storage: Store waste containers in a secure, designated area away from the general public and incompatible materials. This area should be clearly marked as a waste accumulation point.

  • Security: Keep waste containers closed when not in use to prevent spills or unauthorized access.

Step 3: Arrange for Licensed Disposal

Non-hazardous pharmaceutical waste must be handled by a qualified vendor.

  • Contract with a reputable medical or pharmaceutical waste management company. This vendor should be licensed to transport and dispose of non-RCRA pharmaceutical waste.

  • Schedule regular pickups. The frequency will depend on the volume of waste generated by your facility.

  • Maintain meticulous records. Retain all documentation, including waste manifests and certificates of destruction, provided by the disposal vendor. This paper trail is essential for regulatory compliance.

Key Prohibitions
  • DO NOT dispose of this compound down the drain or in the sanitary sewer. Wastewater treatment facilities are not designed to remove APIs, leading to environmental contamination.

  • DO NOT dispose of this compound in the regular or biohazardous (red bag) trash. This can lead to diversion or environmental exposure through landfill leaching.

Quantitative Data: Hazardous Waste Generator Status

While this compound is a non-hazardous waste, understanding EPA hazardous waste generator classifications provides crucial context for overall laboratory waste management. Correctly segregating non-hazardous pharmaceuticals prevents them from being counted towards your facility's monthly hazardous waste totals, which could unnecessarily move your facility into a more stringent regulatory category under RCRA.

Generator StatusNon-Acutely Hazardous Waste Generation RateAcutely Hazardous (P-Listed) Waste Generation Rate
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) per month≤ 1 kg (2.2 lbs) per month
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) per month≤ 1 kg (2.2 lbs) per month
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) per month> 1 kg (2.2 lbs) per month

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. Methodologies for waste characterization (e.g., determining if a waste exhibits hazardous characteristics) are defined by the EPA under 40 CFR Part 261.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

G start_node Start: this compound Waste Generated process_node process_node decision_node decision_node waste_bin_node waste_bin_node prohibited_node prohibited_node end_node end_node A Point of Generation (e.g., expired vial, contaminated glove) B Is the waste a sharp? (needle, etc.) A->B C Place in Sharps Container B->C  Yes D Classify Pharmaceutical Waste B->D No   E Is waste RCRA Hazardous or DEA Controlled? D->E P1 DO NOT Sewer (Flush Down Drain) D->P1 P2 DO NOT place in Regular Trash D->P2 F Segregate as Non-RCRA Pharmaceutical Waste E->F No (this compound) G Place in Labeled Non-RCRA Waste Container (For Incineration) F->G H Store container in secure accumulation area G->H I Arrange Pickup by Licensed Waste Vendor H->I J Waste Transported for Incineration I->J K Obtain & Retain Certificate of Destruction J->K L End: Compliant Disposal K->L

Caption: Workflow for the compliant disposal of this compound waste.

G cluster_key This compound Waste Classification title_node title_node category_node category_node yes_node yes_node no_node no_node A Is it a DEA Controlled Substance? B No A->B C Is it a RCRA Listed Hazardous Waste (P or U List)? B->C D No C->D E Does it exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? D->E F No E->F G Conclusion: Non-RCRA, Non-Hazardous Pharmaceutical Waste F->G

Caption: Decision tree for classifying this compound waste.

References

Safe Handling and Disposal of Acepromazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Acepromazine is a phenothiazine derivative used in veterinary medicine as a tranquilizer and antiemetic. As a hazardous substance, proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and minimize environmental impact.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification

This compound presents several health risks. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] The substance can cause skin irritation and may lead to drowsiness or dizziness.[2] In solid form, fine dust particles can create an explosive mixture with air.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE varies based on the specific task and the form of the this compound being handled (e.g., solid powder vs. solution).

Protection Type Equipment Purpose and Specifications
Eye & Face Safety Glasses with Side Shields or GogglesTo protect eyes from splashes or dust. A face shield may be required for tasks with a higher risk of splashing.
Hand Chemical-Resistant GlovesRequired for all handling procedures. Nitrile, butyl rubber, or PVC gloves are suitable. Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.
Body Laboratory Coat or Chemical-Resistant SuitTo prevent contamination of personal clothing and minimize skin contact. For handling large quantities, a full protective suit may be necessary.
Respiratory NIOSH-Approved RespiratorNot typically required when handling intact containers in well-ventilated areas. However, a respirator (e.g., N99 or P2) is essential if dust is generated, ventilation is inadequate, or when cleaning up spills.

Operational Protocols: Handling and Storage

Adherence to standard operating procedures is crucial for minimizing risk.

General Handling
  • Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors and direct contact with skin and eyes.

  • Ensure Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other appropriate exhaust ventilation when working with powders or creating solutions.

  • Practice Good Hygiene: Wash hands thoroughly with soap and water immediately after handling the substance. Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage
  • Store this compound in its original, light-resistant, and tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as oxidizing agents and acids.

  • Store away from foodstuffs.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is required in the event of a spill or personnel exposure.

Spill Cleanup Protocol
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Don appropriate PPE, including a respirator, gloves, and eye protection.

    • Gently dampen the spilled material with water to prevent dust from becoming airborne.

    • Use a HEPA-filtered vacuum or wet sweeping method to clean up the spill. Avoid dry sweeping, which can generate dust.

    • Place the collected material into a sealed, labeled container for proper disposal.

  • Major Spills:

    • Alert others and evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Emergency Spill A Assess Risks & Review SDS B Don Appropriate PPE A->B C Handle in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Segregate Chemical Waste D->H Spill Spill Occurs D->Spill F Doff & Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose via Approved Methods H->I Spill_Response Follow Spill Protocol Spill->Spill_Response Spill_Response->I Dispose of Spill Waste

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Segregation: All waste materials, including unused product, contaminated PPE, and spill cleanup debris, must be collected in a clearly labeled, sealed, and leak-proof container.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.

  • Preferred Method (Take-Back Programs): The most responsible disposal method is through a registered drug take-back program. Contact your EHS department or local authorities for information on authorized collectors.

  • Alternative Method (Disposal in Trash): If a take-back program is not available, this compound may be disposed of in the trash after being rendered non-recoverable:

    • Remove the substance from its original container.

    • Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.

    • Place the mixture into a sealable container or bag to prevent leakage.

    • Discard the sealed container in the household or laboratory trash.

    • Note: Never flush this compound down the toilet or drain, as this can contaminate water supplies.

Toxicological Data

The following table summarizes key toxicity values for this compound. This data underscores the importance of avoiding direct exposure.

Toxicity Metric Test Animal Value Reference
LD50 (Oral)Rat400 mg/kg
LD50 (Oral)Mouse270 mg/kg
LD50 (Subcutaneous)Mouse175 mg/kg
Occupational Exposure LimitsN/ANo established limits found

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acepromazine
Reactant of Route 2
Reactant of Route 2
Acepromazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.